HsTx1
Description
Properties
Molecular Formula |
C149H246N54O46S9 |
|---|---|
Molecular Weight |
3819.87 Da |
Appearance |
White lyophilized solidPurity rate: > 95 %AA sequence: Ala-Ser-Cys3-Arg-Thr-Pro-Lys-Asp-Cys9-Ala-Asp-Pro-Cys13-Arg-Lys-Glu-Thr-Gly-Cys19-Pro-Tyr-Gly-Lys-Cys24-Met-Asn-Arg-Lys-Cys29-Lys-Cys31-Asn-Arg-Cys34-NH2Disulfide bonds: Cys3-Cys24, Cys9-Cys29, Cys13-Cys31 and Cys19-Cys34Length (aa): 34 |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Takedown of a T-Cell: Unraveling the Mechanism of Action of HsTx1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
HsTx1, a potent peptide toxin isolated from the venom of the scorpion Heterometrus spinifer, has garnered significant attention within the scientific community for its highly selective and potent blockade of the voltage-gated potassium channel Kv1.3. This channel plays a pivotal role in the activation and proliferation of T-lymphocytes, making it a prime therapeutic target for a host of autoimmune diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions with the Kv1.3 channel, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function. Visualizations of the toxin's mechanism and relevant experimental workflows are provided to facilitate a deeper understanding of this promising immunomodulatory agent.
Introduction
The voltage-gated potassium channel Kv1.3 is a key regulator of membrane potential in T-lymphocytes. Upon T-cell receptor activation, the opening of Kv1.3 channels is essential for maintaining the calcium signaling required for T-cell proliferation and cytokine production. Dysregulation of this process is a hallmark of many autoimmune disorders, including multiple sclerosis, rheumatoid arthritis, and psoriasis. Consequently, selective blockers of Kv1.3 have emerged as a promising class of therapeutics for these conditions.
This compound is a 34-amino acid peptide characterized by a compact structure stabilized by four disulfide bridges.[1] It exhibits remarkable potency and selectivity for the Kv1.3 channel, making it a valuable molecular probe and a promising candidate for drug development. This guide will delve into the intricate details of how this compound exerts its inhibitory effects on Kv1.3, providing a foundational understanding for researchers and drug developers in the field.
Mechanism of Action of this compound
This compound functions as a pore blocker of the Kv1.3 channel.[1] Its mechanism of action can be understood through its specific binding to the outer vestibule of the channel, physically occluding the ion conduction pathway. This interaction is governed by a combination of electrostatic and hydrophobic forces, dictated by the specific amino acid residues on both the toxin and the channel.
Molecular Target and Binding Site
The primary molecular target of this compound is the homotetrameric voltage-gated potassium channel Kv1.3.[1][2] While it also shows some activity against the Kv1.1 channel, its affinity for Kv1.3 is significantly higher. The binding site for this compound is located at the external entrance of the channel pore.
Molecular dynamics simulations have identified several key amino acid residues on this compound that are critical for its interaction with the Kv1.3 channel. These include a conserved lysine residue (Lys23) that inserts into the selectivity filter of the channel, effectively plugging the pore.[1] Additionally, a number of other residues on this compound, including Tyr21, Met25, Asn26, and Arg33, are involved in establishing contacts with the channel's turret region and vestibule.[2]
The this compound[R14A] Analog: Enhanced Selectivity
To improve the therapeutic potential of this compound, a synthetic analog, this compound[R14A], was developed. In this analog, the arginine at position 14 is replaced with an alanine. This single amino acid substitution results in a greater than 2,000-fold increase in selectivity for Kv1.3 over Kv1.1.[3][4] This enhanced selectivity is attributed to the removal of a key interaction between Arg14 of the toxin and a glutamate residue (Glu353) in the vestibule of the Kv1.1 channel, thereby reducing its affinity for this off-target channel.[1]
Signaling Pathway
The inhibitory action of this compound on Kv1.3 channels has a direct impact on the signaling cascade that governs T-cell activation. By blocking the efflux of K+ ions, this compound prevents the hyperpolarization of the T-cell membrane that is necessary to maintain the driving force for sustained Ca2+ influx through store-operated Ca2+ channels. This disruption of Ca2+ signaling ultimately leads to the inhibition of T-cell proliferation and cytokine release.
Quantitative Data
The potency and selectivity of this compound and its analog, this compound[R14A], have been quantified through various experimental techniques. The following table summarizes the key inhibitory concentrations (IC50) and dissociation constants (Kd) for these peptides against different Kv channels.
| Peptide | Target Channel | IC50 | Kd | Reference(s) |
| This compound | Rat Kv1.3 | 12 pM | ~10 pM | [1][2][5] |
| Rat Kv1.1 | 7 nM - 11.33 nM | - | [2][5][6] | |
| Kv1.2 | Inactive | - | [5] | |
| This compound[R14A] | mKv1.3 | 27 pM - 45 pM | - | [3][4] |
| mKv1.1 | >100 nM (low µM) | - | [3][6] | |
| rKv1.2 | >100 nM | - | [3] | |
| hKv1.4 | >100 nM | - | [3] | |
| hKv1.5 | >100 nM | - | [3] |
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a combination of techniques, including solid-phase peptide synthesis, electrophysiology, and competitive binding assays.
Solid-Phase Peptide Synthesis and Purification of this compound
This compound and its analogs are typically produced by solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: A Rink amide resin is swelled in dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling agent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in DMF, and then coupled to the deprotected resin.
-
Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).
-
Oxidative Folding: The linear peptide is subjected to oxidative folding to form the four disulfide bridges. This is often achieved by dissolving the peptide in a basic aqueous buffer and allowing it to stir in the presence of air.
-
Purification: The folded peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Verification: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Heterologous Expression of Kv1.3 Channels in Xenopus Oocytes
To study the effects of this compound on Kv1.3 channels in a controlled environment, the channels are heterologously expressed in Xenopus laevis oocytes.
Protocol:
-
Oocyte Harvesting: Oocytes are surgically removed from a female Xenopus laevis frog.
-
Defolliculation: The follicular layer surrounding the oocytes is removed by enzymatic digestion with collagenase.
-
cRNA Injection: Complementary RNA (cRNA) encoding the human Kv1.3 channel is injected into the cytoplasm of the oocytes using a nanoinjector.
-
Incubation: The injected oocytes are incubated for 2-5 days at 18°C in a nutrient-rich medium to allow for channel expression in the oocyte membrane.
Electrophysiology: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is used to measure the ionic currents flowing through the Kv1.3 channels in the presence and absence of this compound.
Protocol:
-
Oocyte Preparation: An oocyte expressing Kv1.3 channels is placed in a recording chamber containing an extracellular (bath) solution. The vitelline membrane is manually removed.
-
Pipette Fabrication: A glass micropipette with a tip diameter of 1-2 µm is fabricated using a micropipette puller and filled with an intracellular (pipette) solution.
-
Giga-seal Formation: The micropipette is brought into contact with the oocyte membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Recordings: The membrane potential is clamped at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit Kv1.3 currents.
-
Toxin Application: this compound is perfused into the recording chamber at various concentrations, and the resulting inhibition of the Kv1.3 current is measured.
-
Data Analysis: The dose-response relationship is plotted to determine the IC50 value of the toxin.
Competitive Radioligand Binding Assay
Competitive binding assays are used to determine the binding affinity (Kd) of this compound for the Kv1.3 channel.
Protocol:
-
Membrane Preparation: Membranes from cells expressing Kv1.3 channels (e.g., transfected mammalian cells or Xenopus oocytes) are prepared by homogenization and centrifugation.
-
Assay Setup: The membranes are incubated with a known concentration of a radiolabeled ligand that binds to the same site as this compound (e.g., 125I-labeled kaliotoxin) and varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the Ki (and subsequently the Kd) of this compound can be calculated.
Conclusion
This compound is a highly potent and selective blocker of the Kv1.3 potassium channel, a critical component in the activation of T-lymphocytes. Its mechanism of action involves the physical occlusion of the channel pore, thereby disrupting the ion fluxes necessary for T-cell proliferation and immune response. The development of the this compound[R14A] analog with enhanced selectivity underscores the potential of this peptide as a therapeutic lead for autoimmune diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other Kv1.3-targeted immunomodulators. A thorough understanding of its mechanism of action is paramount for the rational design of future drugs aimed at treating a range of debilitating autoimmune disorders.
References
The Scorpion Toxin HsTx1: A Comprehensive Technical Guide to its Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
HsTx1, a 34-residue peptide toxin isolated from the venom of the scorpion Heterometrus spinnifer, is a potent and highly selective blocker of the voltage-gated potassium channel Kv1.3.[1] This channel plays a crucial role in the activation and proliferation of effector memory T-cells, which are key mediators in a variety of autoimmune diseases.[2] Consequently, this compound and its analogues have emerged as promising therapeutic leads for conditions such as rheumatoid arthritis, multiple sclerosis, and psoriasis. This in-depth technical guide provides a comprehensive overview of the structure, function, and experimental investigation of this compound, including detailed methodologies and quantitative data to facilitate further research and development in this area.
Introduction
The voltage-gated potassium channel Kv1.3 is a well-established target for the development of novel immunomodulatory therapies.[2] Its expression is significantly upregulated in activated effector memory T-cells, which are implicated in the pathogenesis of numerous autoimmune disorders.[3][4] Selective blockade of Kv1.3 has been shown to suppress the proliferation and cytokine production of these cells without affecting other T-cell populations, offering a targeted therapeutic approach with potentially fewer side effects than broad-spectrum immunosuppressants.
This compound is a member of the α-KTx6 family of scorpion toxins and stands out for its exceptional potency and selectivity for the Kv1.3 channel.[1] It is a 34-amino acid peptide cross-linked by four disulfide bridges and is C-terminally amidated.[3][5] An analogue of this compound, designated this compound[R14A], in which the arginine at position 14 is replaced with alanine, exhibits a remarkable 2000-fold selectivity for Kv1.3 over the closely related Kv1.1 channel, further enhancing its therapeutic potential.[3][5] This guide will delve into the structural and functional characteristics of this compound and its analogues, providing detailed experimental protocols and data to support ongoing research efforts.
Structure and Function of this compound
Primary and Secondary Structure
This compound is a 34-residue peptide with the amino acid sequence: Z-S-C-R-T-P-K-D-C-A-D-P-C-R-K-E-T-G-C-P-Y-G-K-C-M-N-R-K-C-K-C-N-R-C. The peptide is characterized by four disulfide bridges, which are crucial for its three-dimensional structure and biological activity.[1] The C-terminus of the native toxin is amidated.[3][5]
Three-Dimensional Structure
The solution structure of this compound has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy. The toxin adopts a common scorpion toxin fold, consisting of a short α-helix and a triple-stranded antiparallel β-sheet, stabilized by the four disulfide bonds.[1] This compact and stable structure is essential for its high affinity and specific interaction with the Kv1.3 channel.
Mechanism of Action
This compound functions as a pore blocker of the Kv1.3 channel. The toxin binds to the outer vestibule of the channel, physically occluding the ion conduction pathway. A critical residue for this interaction is Lys23, which inserts into the selectivity filter of the channel, effectively blocking the flow of potassium ions.[6] The high affinity and selectivity of this compound for Kv1.3 are determined by specific interactions between the toxin's surface residues and the channel's turret region. The R14A mutation in this compound[R14A] enhances this selectivity by reducing its affinity for the Kv1.1 channel without significantly affecting its binding to Kv1.3.[2][3]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound and its analogues.
| Toxin | Target Channel | IC50 (pM) | Reference |
| This compound (native) | rat Kv1.3 | ~12 | [1] |
| This compound (synthetic, amidated) | rat Kv1.3 | 29 ± 3 | [7] |
| This compound (synthetic, amidated) | human Kv1.3 | 45 ± 3 | [7] |
| This compound (synthetic, amidated) | rat Kv1.1 | 11,330 ± 1,329 | [7] |
| This compound[R14A] | human Kv1.3 | 45 ± 3 | [7] |
| This compound[R14A] | rat Kv1.1 | >100,000 | [7] |
| This compound[R14Abu] | human Kv1.3 | ~50 | [7] |
| NOTA-HsTx1[R14A] | mouse Kv1.3 | 68 ± 12 | |
| Cy5-HsTx1[R14A] | human Kv1.3 | ~900 | [4][8] |
| PEG-HsTx1[R14A] | human Kv1.3 | 58,500 | [5] |
Table 1: Inhibitory concentrations (IC50) of this compound and its analogues on various Kv channels.
| Toxin | Competition Assay Target | IC50 (pM) | Reference |
| This compound | 125I-kaliotoxin binding on rat brain synaptosomes | ~1 | [1] |
Table 2: Competitive binding affinity of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound.
Solid-Phase Peptide Synthesis of this compound[R14A]
This protocol describes the manual synthesis of this compound[R14A] using Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Reduced glutathione (GSH)
-
Oxidized glutathione (GSSG)
-
Ammonium bicarbonate buffer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound[R14A] sequence.
-
Cleavage and Deprotection:
-
After the final coupling, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/EDT/water (94:1:2.5:2.5) for 3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in 50% ACN/water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a gradient of ACN in water with 0.1% TFA.
-
Collect fractions containing the desired peptide and confirm the mass by mass spectrometry.
-
-
Oxidative Folding:
-
Dissolve the purified linear peptide in a folding buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.2) containing a redox pair of reduced and oxidized glutathione (e.g., 1 mM GSH, 0.1 mM GSSG).
-
Stir the solution gently at room temperature for 24-48 hours, monitoring the folding by RP-HPLC.
-
Purify the folded peptide by RP-HPLC.
-
Lyophilize the final product.
-
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes the measurement of Kv1.3 channel currents and their inhibition by this compound using the whole-cell patch-clamp technique on a cell line stably expressing the channel (e.g., L929 or CHO cells).
Materials:
-
Cells stably expressing human Kv1.3
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Extracellular solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2.5 CaCl2, 10 HEPES, 5.5 glucose, pH 7.4
-
Intracellular solution (in mM): 140 KF, 11 K2-EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, pH 7.2
-
This compound toxin stock solution
Procedure:
-
Cell Preparation: Plate the Kv1.3-expressing cells onto glass coverslips and allow them to adhere.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) every 15 seconds.
-
-
Toxin Application:
-
After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Record the inhibition of the Kv1.3 current until a steady-state block is reached.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after toxin application.
-
Calculate the percentage of current inhibition.
-
Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
NMR Structure Determination
This protocol provides a general workflow for determining the three-dimensional structure of a scorpion toxin like this compound using NMR spectroscopy.
Materials:
-
Lyophilized, purified this compound
-
NMR buffer (e.g., 90% H2O/10% D2O or 100% D2O, pH adjusted)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the lyophilized this compound in the NMR buffer to a final concentration of 1-2 mM.
-
NMR Data Acquisition:
-
Acquire a series of one- and two-dimensional NMR spectra at a constant temperature (e.g., 298 K).
-
1D ¹H spectrum: To check sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å).
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If using a ¹⁵N-labeled sample, to resolve amide proton resonances.
-
-
Resonance Assignment:
-
Use the TOCSY spectra to identify the individual amino acid spin systems based on their characteristic chemical shifts and connectivity patterns.
-
Use the NOESY spectra to sequentially connect the identified spin systems by observing NOEs between adjacent residues (dαN(i, i+1), dNN(i, i+1), dβN(i, i+1)).
-
-
Structure Calculation:
-
Extract distance restraints from the NOESY spectra by integrating the cross-peak volumes.
-
Identify hydrogen bond restraints from slowly exchanging amide protons.
-
Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the experimental restraints.
-
-
Structure Validation:
-
Evaluate the quality of the calculated structures using programs like PROCHECK to assess stereochemical parameters (e.g., Ramachandran plot analysis).
-
Calculate the root-mean-square deviation (RMSD) of the backbone atoms for the ensemble of structures to assess their precision.
-
Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
This compound and its analogues represent a highly promising class of molecules for the development of targeted therapies for autoimmune diseases. Their high potency and selectivity for the Kv1.3 channel offer the potential for effective immunomodulation with an improved safety profile. This technical guide provides a solid foundation of the structure, function, and experimental methodologies related to this compound, intended to empower researchers and drug development professionals in advancing this exciting field of study. The detailed protocols and compiled quantitative data serve as a valuable resource for the design and execution of future investigations into this important therapeutic target.
References
- 1. Biodistribution Studies [bio-protocol.org]
- 2. stemcell.com [stemcell.com]
- 3. Optimizing uPAR-targeting radiopeptides for improved tissue distribution: progress towards radionuclide therapy | springermedizin.de [springermedizin.de]
- 4. Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicology and Biodistribution: The Clinical Value of Animal Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Katedra i Zakład Biofizyki i Neurobiologii | Uniwersytet Medyczny im. Piastów Śląskich we Wrocławiu [umw.edu.pl]
- 8. rsc.org [rsc.org]
The Venom of the Malaysian Forest Scorpion (Heterometrus spinifer): A Technical Guide to its Composition and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The venom of the Malaysian Forest Scorpion, Heterometrus spinifer, presents a complex cocktail of bioactive molecules with significant potential for scientific research and drug discovery. While not considered life-threatening to humans, its venom contains a diverse array of peptides, enzymes, and small molecules that exhibit a range of pharmacological effects. This technical guide provides an in-depth overview of the known components of H. spinifer venom, detailing their biochemical properties, mechanisms of action, and the experimental methodologies employed in their characterization. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxinology, pharmacology, and drug development.
Core Venom Components: A Quantitative Overview
The venom of Heterometrus spinifer is a rich source of various bioactive compounds. Proteomic, transcriptomic, and biochemical analyses have identified several key components, which can be broadly categorized into peptides, enzymes, and small molecules.
Peptides
A significant portion of the venom's activity is attributed to a diverse array of peptides, including both neurotoxins and antimicrobial peptides (AMPs).
These peptides primarily target ion channels, leading to disruptions in neuronal signaling.
| Peptide | Toxin Family | Molecular Weight (Da) | Target Ion Channel(s) | Reference(s) |
| HsTX1 | κ-KTx | ~3,900 | K+ channels (Kv1.3) | [1] |
| κ-hefutoxin 1 | κ-KTx | ~2,660 | K+ channels (Kv1.2, Kv1.3) | [2][3] |
H. spinifer venom contains a novel class of antimicrobial peptides, designated HsAp, which show broad-spectrum activity.
| Peptide | Abbreviation | Molecular Weight (Da) | Number of Amino Acids | Key Properties | Reference(s) |
| HsAp1 | HsAp | ~3,200 | 29 | Cationic, weakly amphipathic | [4][5] |
| HsAp2 | - | - | 29 | Cationic, weakly amphipathic | [5] |
| HsAp3 | - | - | 29 | Cationic, weakly amphipathic | [5] |
| HsAp4 | - | - | 29 | Cationic, weakly amphipathic | [5] |
| Heterin-1 | - | - | 43 | Potent activity against Gram-positive and Gram-negative bacteria | [6] |
| Heterin-2 | - | - | 24 | Potent activity against Gram-positive bacteria | [6][7] |
| Spiniferin | - | - | 13 | Weak antimicrobial activity | [6] |
A transcriptomic analysis of the H. spinifer venom glands revealed a high diversity of venom peptides, identifying 62 unigenes belonging to 13 common toxin-related subfamilies. These include K-toxins, calcins, Imperatoxin I-like peptides, La1-like peptides, scorpine-like peptides, antimicrobial peptides, and various protease inhibitors[8].
Table: Antimicrobial Activity (MIC) of H. spinifer Venom Peptides
| Peptide | Gram-Positive Bacteria | MIC (μM) | Gram-Negative Bacteria | MIC (μM) | Fungus (Candida tropicalis) | MIC (μM) | Reference(s) |
| HsAp1 | Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis | 11.8 - 46.5 | Escherichia coli, Pseudomonas aeruginosa | 23.8 - 51.2 | Candida tropicalis | 48.6 | [4][5] |
| Heterin-1 | Bacillus megaterium, Micrococcus luteus | 4.0 | - | - | - | [6] | |
| Heterin-2 | Gram-positive bacteria | 5.6 - 30.0 | Gram-negative bacteria | Weaker activity | - | - | [6][7] |
Enzymes
Several enzymes have been identified in H. spinifer venom, contributing to its local effects and the diffusion of other toxins.
| Enzyme | Function | Reference(s) |
| Hyaluronidase | Breaks down hyaluronic acid in the extracellular matrix, acting as a "spreading factor" for other venom components. | [8] |
| Phospholipase A2 (PLA2) | Hydrolyzes phospholipids in cell membranes, potentially causing cell damage and inflammation. | [8] |
| Serine Proteinases | Proteolytic enzymes that can degrade various proteins. | [8] |
| Metalloproteases | Proteolytic enzymes requiring a metal ion for activity. | [8] |
| Phosphatases | Remove phosphate groups from molecules. | [8] |
Small Molecules
Interestingly, the venom of H. spinifer contains high concentrations of neurotransmitters, which contribute significantly to its physiological effects.
| Molecule | Concentration (µM) | Pharmacological Effect | Reference(s) |
| Acetylcholine | 79.8 ± 1.7 | Cholinergic effects, muscle contraction | [9] |
| Norepinephrine | 146.7 ± 19.8 | Adrenergic effects, muscle contraction | [9] |
Experimental Protocols and Methodologies
The characterization of Heterometrus spinifer venom components involves a multi-step process, from venom extraction to the detailed analysis of individual molecules.
Venom Extraction
Venom is typically obtained from adult scorpions through electrical stimulation of the telson (the stinger-containing final segment of the tail).
Proteomic and Transcriptomic Analysis Workflows
To identify the full spectrum of proteins and peptides in the venom, researchers employ proteomic and transcriptomic approaches.
Bioactivity Assays
This assay determines the Minimum Inhibitory Concentration (MIC) of a venom component required to inhibit the growth of a specific microorganism.
Specific assays are used to quantify the activity of enzymes like hyaluronidase and phospholipase A2.
-
Hyaluronidase Activity: This is often measured using a turbidimetric assay, where the enzyme's ability to degrade hyaluronic acid is quantified by the reduction in turbidity of a hyaluronic acid solution.
-
Phospholipase A2 (PLA2) Activity: PLA2 activity can be determined using various methods, including titrimetric assays that measure the fatty acids released from a phospholipid substrate, or colorimetric assays using synthetic substrates.
Signaling Pathways and Mechanisms of Action
The bioactive components of H. spinifer venom exert their effects through various mechanisms, primarily by interacting with key physiological targets.
Modulation of Ion Channels
Toxins such as this compound and κ-hefutoxin 1 act as blockers of voltage-gated potassium channels (Kv). This blockade disrupts the normal flow of potassium ions across the cell membrane, which is crucial for repolarizing the membrane after an action potential. By inhibiting this process, these toxins can lead to prolonged depolarization of nerve and muscle cells, altering their excitability.
Antimicrobial Mechanism of Action
The antimicrobial peptides (AMPs) in H. spinifer venom, such as HsAp1, are thought to exert their bactericidal effects by disrupting the integrity of the bacterial cell membrane[4]. Their cationic nature facilitates an initial electrostatic interaction with the negatively charged components of the bacterial membrane (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). Following this, the amphipathic structure of the peptides allows them to insert into and destabilize the lipid bilayer, leading to pore formation, leakage of cellular contents, and ultimately, cell death.
Conclusion
The venom of Heterometrus spinifer is a treasure trove of bioactive compounds with diverse pharmacological properties. The peptides that modulate ion channels offer valuable tools for studying neuronal function and may serve as scaffolds for the development of novel therapeutics for channelopathies. The potent and broad-spectrum antimicrobial peptides present a promising avenue for the development of new antibiotics in an era of increasing antimicrobial resistance. Furthermore, the enzymatic components contribute to the overall biological activity of the venom and warrant further investigation. This guide provides a foundational understanding of the known components and the methodologies used to study them, aiming to facilitate further research into the therapeutic potential of this fascinating natural resource.
References
- 1. kappa-Hefutoxin1, a novel toxin from the scorpion Heterometrus fulvipes with unique structure and function. Importance of the functional diad in potassium channel selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hefutoxin - Wikipedia [en.wikipedia.org]
- 3. κ-Hefutoxin 1 – Wikipedia [de.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Genomic and functional characterization of three new venom peptides from the scorpion Heterometrus spinifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural characterization of scorpion peptides and their bactericidal activity against clinical isolates of multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. De novo transcriptomic analysis of the venomous glands from the scorpion Heterometrus spinifer revealed unique and extremely high diversity of the venom peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [research-repository.griffith.edu.au]
An In-Depth Technical Guide to HsTx1: A Potent and Selective Kv1.3 Potassium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the scorpion toxin peptide, HsTx1, and its engineered analogue, this compound[R14A], as highly potent and selective blockers of the voltage-gated potassium channel Kv1.3. This document details their mechanism of action, quantitative biophysical and pharmacological properties, and key experimental protocols for their characterization and evaluation.
Introduction
The voltage-gated potassium channel Kv1.3 is a well-validated therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[1][2] This is due to its significant upregulation and crucial role in the activation and proliferation of effector memory T (TEM) cells, which are key drivers of chronic inflammation in these conditions.[1][3] this compound, a 34-residue peptide toxin isolated from the scorpion Heterometrus spinnifer, has emerged as a promising Kv1.3 channel blocker.[1][4] It is characterized by a C-terminally amidated single polypeptide chain cross-linked by four disulfide bridges.[1][5]
An analogue of this toxin, this compound[R14A], was developed to enhance its selectivity for Kv1.3 over other closely related potassium channels, such as Kv1.1.[1] This enhanced selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.[3] This guide will delve into the technical details of both this compound and its highly selective analogue, this compound[R14A].
Mechanism of Action
This compound and its analogues exert their inhibitory effect by physically occluding the pore of the Kv1.3 channel. The binding of the toxin to the channel is a high-affinity interaction, effectively blocking the flow of potassium ions and thereby modulating the membrane potential of the cell.[4][5] In TEM cells, this blockade of Kv1.3 channels leads to membrane depolarization, which in turn reduces the calcium influx necessary for T-cell activation, proliferation, and cytokine release.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analogue this compound[R14A], providing a comparative view of their potency and selectivity.
Table 1: Inhibitory Potency (IC50) of this compound and its Analogues against Kv1.3 and Other Potassium Channels
| Peptide | Target Channel | IC50 | Reference(s) |
| This compound | rat Kv1.3 | ~12 pM | [1][4] |
| This compound | rat Kv1.3 | 29 ± 3 pM | [1] |
| This compound | rat Kv1.1 | 11,330 ± 1,329 pM | [1] |
| This compound[R14A] | human Kv1.3 | 45 ± 3 pM | [1] |
| This compound[R14A] | rat Kv1.3 | 27 ± 9 pM | [3] |
| PEG-HsTx1[R14A] | rat Kv1.3 | 35.9 ± 6.3 nM | [3] |
| Cy5-HsTx1[R14A] | human Kv1.3 | ~0.9 nM | [2][6] |
Table 2: Selectivity Profile of this compound[R14A]
| Peptide | Selectivity (Kv1.1 IC50 / Kv1.3 IC50) | Reference(s) |
| This compound[R14A] | > 2,000-fold | [1][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound and its analogues.
Solid-Phase Peptide Synthesis and Oxidative Folding of this compound
Objective: To chemically synthesize the 34-amino acid this compound peptide and facilitate its correct folding to form the four disulfide bridges.
Methodology:
-
Peptide Synthesis:
-
Utilize an automated peptide synthesizer employing Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis chemistry.
-
Start with a suitable resin, such as Rink Amide resin, for a C-terminally amidated peptide.
-
Sequentially couple Fmoc-protected amino acids with side-chain protecting groups (e.g., Trt for Cys) using a coupling agent like HCTU in the presence of a base such as DIEA.
-
After each coupling step, remove the Fmoc group with a solution of 20% piperidine in DMF to deprotect the N-terminal amine for the next coupling reaction.
-
Repeat the coupling and deprotection cycles until the full 34-amino acid sequence is assembled.
-
-
Cleavage and Deprotection:
-
Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide by adding it to cold diethyl ether, then centrifuge to pellet the peptide.
-
-
Purification of the Linear Peptide:
-
Dissolve the crude peptide in a suitable buffer (e.g., 50% acetic acid) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Collect fractions and analyze for purity and correct mass using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).
-
-
Oxidative Folding:
-
Dissolve the purified linear peptide in a folding buffer (e.g., 0.2 M Tris-HCl, pH 8.3) at a low peptide concentration (e.g., 0.4 mM) to favor intramolecular disulfide bond formation.
-
The folding can be facilitated by air oxidation with gentle stirring for an extended period (e.g., >60 hours).
-
Alternatively, the folding process can be accelerated by the addition of redox systems like reduced and oxidized glutathione or catalysts such as Cu2+.[3]
-
Monitor the folding process by RP-HPLC and mass spectrometry to track the disappearance of the reduced peptide and the appearance of the folded product.
-
-
Purification of the Folded Peptide:
-
Purify the folded peptide by preparative RP-HPLC using a similar gradient as for the linear peptide.
-
Collect the major peak corresponding to the correctly folded this compound, confirm its purity by analytical RP-HPLC, and verify its mass by mass spectrometry.
-
Lyophilize the pure, folded peptide for storage.
-
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Channel Blockade
Objective: To measure the inhibitory effect of this compound on Kv1.3 channels and determine its IC50 value.
Methodology:
-
Cell Preparation:
-
Use a mammalian cell line stably expressing the human or rat Kv1.3 channel (e.g., L929 mouse fibroblasts or HEK293 cells).
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.
-
On the day of the experiment, detach the cells and plate them onto glass coverslips for recording.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Intracellular Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2; pH adjusted to 7.2 with KOH.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Establish a whole-cell configuration and clamp the membrane potential at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals (e.g., every 30-60 seconds).
-
-
Drug Application and Data Analysis:
-
After obtaining a stable baseline current, perfuse the cells with the extracellular solution containing known concentrations of this compound.
-
Allow the toxin to equilibrate until a steady-state block of the current is achieved.
-
Measure the peak current amplitude before and after the application of the toxin.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.
-
T-Cell Proliferation Assay (CFSE-based)
Objective: To assess the inhibitory effect of this compound on the proliferation of activated T cells.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS.
-
-
CFSE Labeling:
-
Resuspend the PBMCs at a concentration of 10-20 x 106 cells/mL in PBS containing 0.1% BSA.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1.5-5 µM and incubate for 10-20 minutes at 37°C.
-
Quench the labeling reaction by adding 5-10 volumes of cold complete RPMI medium containing 10% fetal bovine serum (FBS).
-
Wash the cells three times with complete RPMI medium to remove excess CFSE.
-
-
T-Cell Stimulation and Treatment:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI medium and plate them in a 96-well plate at a density of 2 x 105 cells/well.
-
Add this compound or this compound[R14A] at various concentrations to the wells.
-
Stimulate the T cells with a mitogen such as phytohemagglutinin (PHA) or with anti-CD3 and anti-CD28 antibodies.
-
Include unstimulated and stimulated control wells without the peptide.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells and wash them with PBS.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Acquire the data on a flow cytometer.
-
Gate on the live lymphocyte population and then on the CD4+ or CD8+ T-cell populations.
-
Analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division, resulting in multiple peaks.
-
Quantify the percentage of proliferated cells in each condition.
-
Cytokine Release Assay (ELISA)
Objective: To measure the effect of this compound on the production of cytokines (e.g., IL-2, IFN-γ) by activated T cells.
Methodology:
-
T-Cell Stimulation and Supernatant Collection:
-
Set up a T-cell stimulation experiment as described in the T-cell proliferation assay (Section 4.3).
-
After 48-72 hours of incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., human IL-2 or IFN-γ).
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Wash the plate again.
-
Add the collected cell culture supernatants and a series of cytokine standards of known concentrations to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate thoroughly.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values from the standard curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound and its function as a Kv1.3 blocker.
Caption: Signaling pathway of Kv1.3 in T-cell activation.
Caption: Experimental workflow for characterizing this compound.
Caption: Logical relationship of this compound's therapeutic action.
Conclusion
This compound and its analogue, this compound[R14A], represent a highly promising class of peptide-based therapeutics for the treatment of autoimmune diseases. Their high potency and, in the case of this compound[R14A], exceptional selectivity for the Kv1.3 channel, make them valuable tools for both basic research and clinical development. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis, characterization, and evaluation of these and other Kv1.3-targeting peptides. Further research and development of these molecules could lead to novel and effective treatments for a range of debilitating inflammatory conditions.
References
- 1. Development of Highly Selective Kv1.3-Blocking Peptides Based on the Sea Anemone Peptide ShK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Effect of Cu2+ on the oxidative folding of synthetic maurotoxin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Discovery and Origin of the HsTx1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HsTx1 peptide, a potent neurotoxin, has garnered significant interest within the scientific community for its high affinity and selectivity, particularly for the voltage-gated potassium channel Kv1.3. This channel is a key regulator of the membrane potential in various cell types, including T-lymphocytes and microglia, making it a promising therapeutic target for autoimmune diseases and neuroinflammatory conditions. This technical guide provides a comprehensive overview of the discovery, origin, and biochemical characterization of this compound, along with detailed experimental protocols and an examination of its impact on cellular signaling pathways.
Discovery and Origin
This compound, which stands for Heterometrus spinifer Toxin 1, was first isolated from the venom of the Asian forest scorpion, Heterometrus spinifer.[1] The discovery was the result of a screening effort to identify components of scorpion venom that could modulate the activity of voltage-gated potassium channels. The initial characterization revealed that this compound is a 34-amino acid peptide with a molecular weight of 3819.87 Da.[2] Its primary structure is characterized by the presence of eight cysteine residues that form four disulfide bridges, a feature that contributes to its stable tertiary structure.[1]
Biochemical and Biophysical Properties
This compound is a member of the α-KTx family of scorpion toxins. Structurally, it possesses a characteristic α/β scaffold. Functionally, it is a potent blocker of the Kv1.3 potassium channel, exhibiting a high affinity in the picomolar range.[1] A synthetic analog, this compound[R14A], was later developed, in which the arginine at position 14 was replaced with alanine. This single amino acid substitution resulted in a significant increase in selectivity for Kv1.3 over other Kv channels, such as Kv1.1.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its analog, this compound[R14A], highlighting their potency and selectivity for various potassium channels.
| Peptide | Target Channel | Parameter | Value | Reference |
| This compound | rat Kv1.3 | IC₅₀ | ~12 pM | [1] |
| rat Kv1.1 | IC₅₀ | ~7 nM | [2] | |
| rat brain synaptosomal K+ channels | IC₅₀ | ~1 pM | [1] | |
| This compound[R14A] | human Kv1.3 | IC₅₀ | 45 pM | |
| human Kv1.1 | IC₅₀ | >100 nM | ||
| human Kv1.2 | IC₅₀ | No block | ||
| human Kv1.5 | IC₅₀ | No block | ||
| human KCa3.1 | IC₅₀ | No block | ||
| NOTA-HsTx1[R14A] | human Kv1.3 | IC₅₀ | 68 ± 12 pM | |
| Cy5-HsTx1[R14A] | human Kv1.3 | IC₅₀ | ~0.9 nM |
Experimental Protocols
The following sections detail the methodologies employed in the discovery, characterization, and functional analysis of the this compound peptide.
Venom Extraction and Fractionation
-
Venom Milking: Crude venom is obtained from mature Heterometrus spinifer scorpions via electrical stimulation of the telson. The collected venom is then lyophilized and stored at -20°C.
-
Venom Fractionation:
-
The lyophilized crude venom is dissolved in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 6.8).
-
The dissolved venom is centrifuged to remove insoluble material.
-
The supernatant is subjected to size-exclusion chromatography (e.g., using a Sephadex G-50 column) to separate components based on molecular weight.
-
Fractions are collected and assayed for their ability to block Kv1.3 channels expressed in a heterologous system (e.g., Xenopus oocytes).
-
The active fractions are then further purified using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing trifluoroacetic acid (TFA).
-
The purity of the final peptide is confirmed by analytical RP-HPLC and mass spectrometry.
-
Peptide Sequencing and Synthesis
-
Amino Acid Sequencing: The primary sequence of the purified native this compound is determined by Edman degradation using an automated protein sequencer.
-
Solid-Phase Peptide Synthesis (SPPS):
-
The peptide is synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
The C-terminal amino acid is attached to the resin.
-
The Fmoc protecting group on the N-terminus of the attached amino acid is removed.
-
The next Fmoc-protected amino acid is coupled to the free N-terminus.
-
Steps 3 and 4 are repeated until the entire 34-amino acid sequence is assembled.
-
The side-chain protecting groups are removed, and the peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA, triisopropylsilane, and water).
-
The crude synthetic peptide is purified by RP-HPLC.
-
Oxidative folding of the linear peptide to form the four disulfide bridges is typically achieved by air oxidation in a suitable buffer.
-
Electrophysiological Characterization
-
Heterologous Expression: cRNA encoding the target potassium channel (e.g., human Kv1.3) is injected into Xenopus laevis oocytes. The oocytes are then incubated to allow for channel expression.
-
Two-Electrode Voltage Clamp (TEVC):
-
An oocyte expressing the channel of interest is placed in a recording chamber and perfused with a standard bath solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Voltage steps are applied to activate the channels, and the resulting ionic currents are recorded.
-
To test the effect of this compound, the peptide is applied to the bath solution at various concentrations, and the inhibition of the channel current is measured.
-
The concentration-response data are then used to calculate the IC₅₀ value.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound discovery and the signaling pathways affected by its blockade of Kv1.3.
Experimental Workflow for this compound Discovery and Characterization
Signaling Pathway of Kv1.3 Blockade in T-Lymphocytes
Signaling Pathway of Kv1.3 Blockade in Activated Microglia
Conclusion
The discovery of this compound from the venom of Heterometrus spinifer has provided a valuable molecular tool for studying the physiological roles of the Kv1.3 potassium channel. Its high potency and the enhanced selectivity of its analog, this compound[R14A], make it a promising lead compound for the development of novel therapeutics for a range of autoimmune and neuroinflammatory disorders. The detailed experimental protocols and an understanding of its effects on cellular signaling pathways outlined in this guide are essential for advancing research and development in this field. Further investigation into the structure-activity relationships of this compound and its derivatives will continue to be a key area of focus for drug discovery efforts targeting the Kv1.3 channel.
References
An In-depth Technical Guide to HsTx1: Amino Acid Sequence, Disulfide Bridges, and Functional Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the scorpion toxin HsTx1, a potent blocker of the Kv1.3 potassium channel, a key target in autoimmune diseases. This document details its amino acid sequence, the intricate arrangement of its disulfide bridges, and the experimental methodologies employed for its characterization.
Core Properties of this compound
This compound is a 34-amino acid peptide originally isolated from the venom of the scorpion Heterometrus spinifer. Its structure is characterized by a single polypeptide chain containing eight cysteine residues that form four disulfide bridges, contributing to its stable three-dimensional fold. The C-terminus of the native toxin is amidated.
Amino Acid Sequence
The primary structure of this compound has been determined through a combination of Edman degradation and mass spectrometry.
Sequence: Ala-Ser-Cys-Arg-Thr-Pro-Lys-Asp-Cys-Ala-Asp-Pro-Cys-Arg-Lys-Glu-Thr-Gly-Cys-Pro-Tyr-Gly-Lys-Cys-Met-Asn-Arg-Lys-Cys-Lys-Cys-Asn-Arg-Cys-NH2
Disulfide Bridge Connectivity
The four disulfide bridges are crucial for the toxin's structure and function. Their specific connectivity has been determined by enzymatic digestion followed by mass spectrometry analysis.
-
Cys3 - Cys24
-
Cys9 - Cys29
-
Cys13 - Cys31
-
Cys19 - Cys34
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its potent analog, this compound[R14A].
| Parameter | Value | Reference(s) |
| Molecular Weight | 3818.47 Da | [1] |
| Number of Amino Acids | 34 | [1] |
| Number of Disulfide Bridges | 4 | [1] |
Table 1: General Properties of this compound.
| Toxin | Target Channel | IC₅₀ | Reference(s) |
| This compound | Kv1.3 | 12 pM | [1] |
| Kv1.1 | ~7 nM | ||
| This compound[R14A] | Kv1.3 | 45 pM | |
| Kv1.1 | >100 nM | ||
| Kv1.2 | >1 µM | ||
| Kv1.4 | >1 µM | ||
| Kv1.5 | >1 µM | ||
| Kv1.6 | >1 µM | ||
| KCa1.1 | >1 µM | ||
| KCa3.1 | >1 µM |
Table 2: Inhibitory Activity (IC₅₀) of this compound and this compound[R14A] on Various Potassium Channels.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of this compound.
Purification of Native this compound from Venom
-
Venom Extraction: Crude venom is collected from Heterometrus spinifer scorpions by electrical stimulation.
-
Solubilization: The collected venom is dissolved in a suitable buffer, typically 0.1% trifluoroacetic acid (TFA) in water.
-
Centrifugation: The solution is centrifuged to remove any insoluble material.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The supernatant is subjected to multiple rounds of RP-HPLC for purification.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A linear gradient of acetonitrile in 0.1% TFA is used to elute the venom components.
-
Detection: Elution is monitored by UV absorbance at 280 nm.
-
Fractions are collected and assayed for their ability to block Kv1.3 channels.
-
Active fractions are further purified using shallower acetonitrile gradients until a single, pure peak corresponding to this compound is obtained.
-
Amino Acid Sequence Determination (Edman Degradation)
-
Sample Preparation: A purified sample of this compound is loaded onto an automated protein sequencer.
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid (TFA). This cleavage results in the formation of an anilinothiazolinone (ATZ)-amino acid derivative.
-
Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.
-
Cycle Repetition: The remaining peptide, now one amino acid shorter, undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence. This process is repeated for the entire length of the peptide.
Disulfide Bridge Mapping by Mass Spectrometry
-
Enzymatic Digestion (Non-reducing conditions):
-
A sample of native, purified this compound is digested with a specific protease (e.g., trypsin or chymotrypsin) under non-reducing conditions to preserve the disulfide bonds.
-
The digestion is performed in a buffer that maintains the native structure of the toxin.
-
-
Enzymatic Digestion (Reducing conditions):
-
A parallel sample is first treated with a reducing agent (e.g., dithiothreitol, DTT) to break the disulfide bonds.
-
The free cysteine residues are then alkylated (e.g., with iodoacetamide) to prevent them from reforming disulfide bonds.
-
This reduced and alkylated sample is then digested with the same protease as the non-reduced sample.
-
-
LC-MS/MS Analysis:
-
The peptide fragments from both the non-reduced and reduced digests are separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
The mass spectra of the non-reduced digest will show peaks corresponding to peptides linked by disulfide bonds. These will have a higher molecular weight than the individual peptides.
-
The mass spectra of the reduced digest will show peaks corresponding to the individual cysteine-containing peptides.
-
By comparing the two sets of data, the pairs of cysteine residues that form the disulfide bridges can be identified. The fragmentation patterns in the MS/MS spectra are used to confirm the sequences of the linked peptides.
-
Solid-Phase Peptide Synthesis of this compound
-
Resin Preparation: A suitable solid support, such as Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (Cysteine in the case of this compound), with its alpha-amino group protected by an Fmoc group and its side chain protected, is coupled to the resin.
-
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a base, typically piperidine in DMF.
-
Coupling Cycle: The next Fmoc- and side-chain-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: After each coupling and deprotection step, the resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Chain Elongation: The deprotection and coupling cycle is repeated for each amino acid in the sequence until the full-length peptide is assembled on the resin.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues.
-
Oxidative Folding: The linear, reduced peptide is dissolved in a folding buffer (e.g., a redox buffer containing reduced and oxidized glutathione) at a low concentration to promote the correct formation of the four disulfide bridges.
-
Purification: The folded, synthetic this compound is purified by RP-HPLC to remove any misfolded isomers or other impurities. The final product is verified by mass spectrometry.
Electrophysiological Analysis (Whole-Cell Patch Clamp)
-
Cell Culture: Cells expressing the target potassium channel (e.g., Kv1.3), such as Jurkat T-cells or a stable cell line (e.g., HEK293 or CHO cells), are cultured under standard conditions.
-
Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are fabricated and filled with an intracellular solution containing a potassium salt (e.g., KCl or K-gluconate) and other components to mimic the intracellular environment.
-
Seal Formation: A micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal".
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp and Recording: The membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit potassium currents through the Kv1.3 channels.
-
Toxin Application: this compound is applied to the extracellular solution at various concentrations. The effect of the toxin on the amplitude of the potassium currents is recorded.
-
Data Analysis: The concentration-response curve for the inhibition of the Kv1.3 current by this compound is plotted, and the IC₅₀ value is calculated.
Signaling Pathways and Experimental Workflows
Signaling Pathway: T-Cell Activation
Caption: this compound blocks Kv1.3, inhibiting T-cell activation.
Experimental Workflow: this compound Characterization
Caption: Workflow for this compound characterization.
References
The Pharmacological Profile of Native HsTx1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HsTx1, a 34-residue peptide toxin isolated from the venom of the scorpion Heterometrus spinifer, is a potent and selective blocker of the voltage-gated potassium channel Kv1.3.[1][2] This channel is a key regulator of T-lymphocyte activation, making this compound and its analogs promising therapeutic leads for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[1] This document provides a comprehensive overview of the pharmacological properties of native this compound, including its mechanism of action, quantitative data on its interaction with target ion channels, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its biological effect by physically occluding the pore of the Kv1.3 channel, thereby inhibiting potassium ion flux. This blockade prevents the necessary repolarization of the T-cell membrane potential following activation, which in turn attenuates the sustained calcium signaling required for T-cell proliferation and cytokine release. The toxin's high affinity and selectivity are determined by the specific amino acid residues that interact with the channel's outer vestibule.[2] Key residues in this compound, such as Tyr21, Lys23, Met25, and Asn26, are proposed to be crucial for its biological activity.[2]
Quantitative Pharmacological Data
The following tables summarize the inhibitory potency of native this compound and its well-characterized analog, this compound[R14A], on various voltage-gated potassium channels. The data is primarily derived from electrophysiological and binding assays.
Table 1: Inhibitory Potency (IC50) of this compound and this compound[R14A] on Kv Channels
| Toxin | Target Channel | IC50 | Experimental Method |
| Native this compound | rat Kv1.3 | ~12 pM | Electrophysiology (Xenopus oocytes) |
| Native this compound | rat Kv1.3 | 29 ± 3 pM | Electrophysiology (mammalian cells) |
| Native this compound | rat Kv1.1 | 11,330 ± 1,329 pM | Electrophysiology (mammalian cells) |
| This compound[R14A] | human Kv1.3 | 45 ± 3 pM | Electrophysiology (mammalian cells) |
| This compound[R14A] | human Kv1.1 | >100,000 pM (<20% block at 100 nM) | Electrophysiology (mammalian cells) |
Data compiled from multiple sources.[1][2][3]
Table 2: Competitive Binding Affinity of Native this compound
| Radioligand | Preparation | IC50 |
| ¹²⁵I-kaliotoxin | Rat brain synaptosomal membranes | ~1 pM |
| ¹²⁵I-apamin | Rat brain synaptosomal membranes | No competition |
Data from Lebrun et al., as cited in multiple sources.[2][3]
Signaling Pathway
The therapeutic potential of this compound stems from its ability to modulate T-cell activation by blocking Kv1.3 channels. The following diagram illustrates the signaling cascade affected by this compound.
Caption: this compound blocks Kv1.3, inhibiting T-cell activation.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of this compound on the currents of voltage-gated potassium channels expressed in a cellular system.
Methodology Workflow:
Caption: Workflow for whole-cell patch-clamp experiments.
Detailed Steps:
-
Cell Culture: Mammalian cell lines (e.g., CHO or HEK293) stably expressing the Kv channel of interest are cultured under standard conditions.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2.[4]
-
External (Bath) Solution (in mM): Standard physiological saline solution appropriate for the cell type.
-
-
Recording:
-
A glass micropipette with a resistance of approximately 2.0 MΩ is filled with the internal solution.[4]
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to allow for whole-cell recording.
-
The cell is held at a holding potential of -80 mV.[4]
-
Kv currents are elicited by applying depolarizing voltage steps.
-
After recording a stable baseline, this compound is perfused into the bath at increasing concentrations.
-
The steady-state block at each concentration is recorded.
-
-
Data Analysis: The percentage of current inhibition is plotted against the toxin concentration, and the data is fitted to a standard dose-response curve to calculate the IC50 value.
Competitive Radioligand Binding Assay
This assay is used to determine the affinity of this compound for its binding site on the Kv1.3 channel by measuring its ability to displace a radiolabeled ligand.
Methodology Workflow:
Caption: Workflow for competitive radioligand binding assays.
Detailed Steps:
-
Membrane Preparation: Synaptosomal membranes are prepared from rat brain tissue by homogenization and differential centrifugation.
-
Binding Reaction:
-
A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-kaliotoxin) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete for binding sites.
-
A parallel set of reactions containing an excess of a non-radioactive high-affinity ligand is used to determine non-specific binding.
-
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Detection: The radioactivity on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
Native this compound is an exceptionally potent and selective blocker of the Kv1.3 potassium channel. Its ability to modulate T-cell function has established it as a valuable pharmacological tool and a promising scaffold for the development of novel immunomodulatory therapeutics. The methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and its analogs in preclinical and drug discovery settings. The development of the analog this compound[R14A] with its over 2000-fold selectivity for Kv1.3 over Kv1.1, further underscores the therapeutic potential of this peptide family.[3][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. A potent and Kv1.3-selective analogue of the scorpion toxin this compound as a potential therapeutic for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution and kinetics of the Kv1.3-blocking peptide this compound[R14A] in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged immunomodulation in inflammatory arthritis using the selective Kv1.3 channel blocker this compound[R14A] and its PEGylated analog - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HsTx1: Target Specificity and Ion Channel Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
HsTx1, a potent neurotoxin isolated from the venom of the Asian forest scorpion, Heterometrus spinifer, has garnered significant attention within the scientific community for its highly selective inhibition of the voltage-gated potassium channel Kv1.3.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its target specificity, the molecular intricacies of its interaction with ion channels, and the functional consequences of this interaction, particularly in the context of T-lymphocyte activation. Furthermore, this document outlines detailed experimental protocols for the characterization of this compound and its analogs, offering a valuable resource for researchers in the fields of pharmacology, immunology, and drug development.
Introduction
Scorpion venoms are a rich source of pharmacologically active peptides, many of which target ion channels with high affinity and specificity.[1] this compound, a 34-amino acid peptide, is a prime example, demonstrating remarkable potency and selectivity for the Kv1.3 channel, a key regulator of T-lymphocyte activation and proliferation.[3][4] This property makes this compound and its analogs promising candidates for the development of novel immunomodulatory therapeutics for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes. This guide will delve into the core aspects of this compound's mechanism of action, providing the necessary technical details for its study and potential therapeutic application.
Target Specificity and Quantitative Analysis
This compound exhibits a distinct preference for the Kv1.3 channel over other closely related potassium channels, most notably Kv1.1. This selectivity is crucial for its potential as a therapeutic agent, as the off-target inhibition of Kv1.1 can lead to adverse neurological effects. The binding affinities of this compound for its primary targets have been quantified through various experimental techniques, with the key data summarized in the table below.
| Toxin | Target Ion Channel | Method | Affinity (IC₅₀ / K_d) | Reference |
| This compound | rat Kv1.3 | Two-Electrode Voltage Clamp | ~12 pM (IC₅₀) | [2] |
| This compound | human Kv1.3 | Electrophysiology | ~10 pM (K_d) | [3][4] |
| This compound | rat Kv1.1 | Electrophysiology | ~7 nM (IC₅₀) | [3][4] |
| This compound[R14A] | human Kv1.3 | Functional Assays | low pM range | [5] |
| This compound[R14A] | human Kv1.1 | Functional Assays | >2,000-fold selectivity for Kv1.3 | [5] |
Molecular Interaction with Ion Channels
The high-affinity interaction between this compound and the Kv1.3 channel is a result of specific molecular interactions at the channel's outer vestibule. The toxin physically occludes the ion conduction pathway, effectively blocking the flow of potassium ions.
Structural Basis of Interaction
This compound is characterized by a single polypeptide chain containing four disulfide bridges, which stabilize its tertiary structure.[1][2] This rigid scaffold presents a specific surface that complements the topology of the Kv1.3 channel's pore region. Computational modeling and molecular dynamics simulations have revealed that the lower affinity of this compound for Kv1.1 is due to a less optimal fit, preventing the toxin's pore-inserting lysine residue from making critical contacts with the tyrosine carbonyls within the selectivity filter of the Kv1.1 channel.[6]
Role of the C-terminal β-sheet
Chimeric studies, where domains of this compound were swapped with those of another scorpion toxin, Maurotoxin (MTX), have elucidated the importance of the C-terminal β-sheet region of this compound for its activity on Kv1.1, Kv1.2, and Kv1.3 channels.[7] This region is crucial for the specific recognition and binding to these voltage-gated potassium channels.[7]
Signaling Pathways and Functional Consequences
The primary physiological role of the Kv1.3 channel is in the regulation of membrane potential in T-lymphocytes. Blockade of this channel by this compound has profound effects on T-cell activation and the subsequent immune response.
T-Cell Activation and the Immunological Synapse
Upon antigen presentation, T-cells form a specialized structure known as the immunological synapse with an antigen-presenting cell (APC). This synapse is crucial for sustained signaling required for T-cell activation, proliferation, and cytokine production. The Kv1.3 channel plays a vital role in maintaining the negative membrane potential necessary for a sustained influx of Ca²⁺ ions, a critical second messenger in T-cell activation.
This compound-mediated Inhibition of T-Cell Activation
By blocking the Kv1.3 channel, this compound prevents the efflux of K⁺ ions, leading to membrane depolarization. This depolarization reduces the electrochemical gradient for Ca²⁺ influx through channels like the Calcium Release-Activated Ca²⁺ (CRAC) channel. The diminished intracellular Ca²⁺ concentration subsequently impairs the activation of the calmodulin-calcineurin pathway and the downstream transcription factor, Nuclear Factor of Activated T-cells (NFAT). NFAT is essential for the transcription of genes encoding key cytokines like Interleukin-2 (IL-2), which is a potent T-cell growth factor. The overall effect is a suppression of the T-cell-mediated immune response.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound and its interaction with ion channels.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is designed for the functional characterization of this compound on Kv1.3 channels expressed in Xenopus laevis oocytes.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated. cRNA encoding the desired potassium channel (e.g., rat Kv1.3) is injected into the oocytes, which are then incubated for 2-5 days to allow for channel expression.
-
Recording Setup: Oocytes are placed in a recording chamber and continuously perfused with a standard bath solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4). Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte.
-
Voltage-Clamp Protocol: The oocyte membrane potential is held at a holding potential of -80 mV. To elicit potassium currents, the membrane is depolarized to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments) for a duration of 200-500 ms.
-
Toxin Application: After establishing a stable baseline current, this compound is applied to the bath at various concentrations. The effect of the toxin is measured as the percentage of current inhibition at a specific test potential (e.g., +40 mV).
-
Data Analysis: The concentration-response curve is fitted with the Hill equation to determine the IC₅₀ value.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound by measuring its ability to compete with a radiolabeled ligand for binding to potassium channels on rat brain synaptosomes.
-
Synaptosome Preparation: Rat brain synaptosomes are prepared by differential centrifugation.
-
Binding Reaction: Synaptosomal membranes are incubated with a fixed concentration of a radiolabeled potassium channel blocker (e.g., ¹²⁵I-Kaliotoxin) and varying concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
Fmoc Solid-Phase Peptide Synthesis of this compound
This protocol outlines the chemical synthesis of this compound.
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Chain Assembly: The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle consists of:
-
Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amino acid using a base (e.g., 20% piperidine in DMF).
-
Amino Acid Coupling: Activation of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and its addition to the growing peptide chain.
-
-
Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Oxidative Folding: The linear peptide is subjected to oxidative folding conditions to facilitate the formation of the four disulfide bridges.
-
Purification: The folded peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.
Molecular Dynamics (MD) Simulations
MD simulations are employed to study the dynamic interaction between this compound and the Kv1.3 channel at an atomic level.
-
System Setup: A homology model of the Kv1.3 channel is embedded in a hydrated lipid bilayer (e.g., POPC). The this compound toxin is placed in the extracellular solution near the channel pore.
-
Equilibration: The system is subjected to a series of energy minimization and equilibration steps to relax the structure and achieve a stable state.
-
Production Run: A long-timescale MD simulation (nanoseconds to microseconds) is performed to observe the binding process and the stable interactions between the toxin and the channel.
-
Analysis: The trajectory from the simulation is analyzed to identify key interacting residues, calculate binding free energies (e.g., using umbrella sampling), and understand the conformational changes that occur upon binding.
Conclusion
This compound is a highly potent and selective blocker of the Kv1.3 potassium channel, making it a valuable research tool and a promising lead compound for the development of novel therapeutics for autoimmune diseases. Its well-defined structure-activity relationship and the detailed understanding of its mechanism of action provide a solid foundation for further drug development efforts. The experimental protocols detailed in this guide offer a practical framework for researchers to investigate this compound and other venom-derived peptides, ultimately contributing to the advancement of our understanding of ion channel pharmacology and the development of new medicines.
References
- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Modeling the Binding of Three Toxins to the Voltage-Gated Potassium Channel (Kv1.3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
The Role of Kv1.3 Potassium Channels in Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The voltage-gated potassium channel Kv1.3 has emerged as a critical player in the pathophysiology of autoimmune diseases. Expressed predominantly on the surface of chronically activated effector memory T cells (TEM), which are key drivers of autoimmune pathology, Kv1.3 channels are instrumental in sustaining the calcium signaling requisite for T cell activation, proliferation, and cytokine production. This differential expression and function make Kv1.3 an attractive therapeutic target for a host of autoimmune disorders, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes. This guide provides a comprehensive overview of the role of Kv1.3 in autoimmunity, detailing the underlying molecular mechanisms, experimental methodologies for its study, and quantitative data on its expression and inhibition.
The Pivotal Role of Kv1.3 in T Cell Function
The activation of T lymphocytes is a cornerstone of the adaptive immune response and, when dysregulated, a central driver of autoimmunity. This activation is critically dependent on a sustained influx of calcium (Ca2+) into the cell, which in turn activates downstream signaling pathways, leading to gene transcription and effector functions.
The "membrane potential model" posits that the efflux of potassium (K+) ions through channels like Kv1.3 is essential for maintaining the negative membrane potential required to drive this Ca2+ influx.[1] In effector memory T cells (TEM), which are implicated in numerous autoimmune diseases, Kv1.3 channels are significantly upregulated upon activation.[2] This makes them the dominant potassium channel governing the membrane potential in this specific and highly pathogenic T cell subset.[2]
Upon antigen presentation, Kv1.3 channels translocate to the immunological synapse, the critical interface between a T cell and an antigen-presenting cell (APC).[3] Here, they colocalize with key signaling molecules such as the T cell receptor (TCR), CD4, and the tyrosine kinase Lck, placing them at the heart of the T cell activation machinery.[3][4]
Signaling Pathway of T Cell Activation via Kv1.3
The signaling cascade initiated by TCR engagement and leading to T cell activation is a complex process where Kv1.3 plays a crucial permissive role. The following diagram illustrates the key steps:
Caption: T cell activation signaling cascade involving Kv1.3.
Quantitative Data on Kv1.3 Expression and Inhibition
The therapeutic potential of targeting Kv1.3 lies in its differential expression across T cell subsets. The following tables summarize key quantitative data from the literature.
Table 1: Kv1.3 Channel Expression in Human T Lymphocyte Subsets
| T Cell Subset | State | Kv1.3 Channels per Cell | Reference |
| Naïve T Cells (TN) | Resting | ~200-400 | [2] |
| Activated | ~400-500 | [2] | |
| Central Memory T Cells (TCM) | Resting | ~200-400 | [2] |
| Activated | ~400-500 | [2] | |
| Effector Memory T Cells (TEM) | Resting | ~200-400 | [2] |
| Activated | ~1500 | [2] |
Table 2: Potency of Selected Kv1.3 Channel Blockers
| Blocker | Type | IC50 for Kv1.3 | Reference |
| ShK-186 (dalazatide) | Peptide (Sea anemone toxin analog) | ~10 pM | [5] |
| PAP-1 | Small molecule | 2 nM | [3] |
| Vm24 | Peptide (Scorpion toxin) | Potent and selective | [6] |
| ImKTx88 | Peptide (Scorpion toxin) | Highly selective | [5][7] |
| Margatoxin | Peptide (Scorpion toxin) | Potent | [6] |
Table 3: Efficacy of Kv1.3 Blockers in Preclinical Models of Autoimmune Disease
| Disease Model | Animal | Blocker | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | ImKTx88 | Ameliorated clinical severity, reduced incidence from 85.7% to 37.5%, and lethality from 56.3% to 12.5%. | [7] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | ShK-Dap22 | Prevented severe adoptive transfer EAE. | [8] |
| Pristane-Induced Arthritis (PIA) | Rat | ShK(L5)-amide (SL5), PAP-1 | Ameliorated arthritis. | [3][4] |
| Type 1 Diabetes | Rat (DP-BB/W) | ShK(L5)-amide (SL5), PAP-1 | Reduced the incidence of diabetes. | [3][4] |
Experimental Protocols for Studying Kv1.3 Channels
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Current Recording
This technique allows for the direct measurement of ionic currents through Kv1.3 channels in T lymphocytes.
Objective: To record and characterize Kv1.3 currents in isolated human T cells.
Materials:
-
Isolated human T lymphocytes
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Extracellular (bath) solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2, pH 7.2 with KOH.
-
Kv1.3-specific blockers (e.g., ShK-186, PAP-1)
Procedure:
-
Prepare isolated T cells and plate them in a recording chamber on the microscope stage.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Fill the pipette with the intracellular solution and mount it on the micromanipulator.
-
Approach a target T cell with the pipette tip while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Set the holding potential to -80 mV to ensure Kv1.3 channels are in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 20 mV increments for 200 ms) to elicit Kv1.3 currents.
-
Record the resulting outward K+ currents.
-
To confirm the identity of the currents as Kv1.3-mediated, apply a specific blocker to the bath solution and observe the inhibition of the current.
Workflow Diagram:
Caption: Workflow for whole-cell patch-clamp recording of Kv1.3.
CFSE-Based T Cell Proliferation Assay
This flow cytometry-based assay is used to quantify the proliferation of T cells in response to stimulation and to assess the inhibitory effect of Kv1.3 blockers.
Objective: To measure the proliferation of T cells and the effect of Kv1.3 inhibitors.
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified T cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or specific antigen)
-
Kv1.3 blockers
-
Complete RPMI medium
-
Flow cytometer
Procedure:
-
Resuspend T cells in PBS at a concentration of 1-10 x 106 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend the CFSE-labeled cells in complete RPMI medium and plate them in a 96-well plate.
-
Add the T cell activation stimulus and the Kv1.3 blocker at various concentrations.
-
Incubate the cells for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and analyze them by flow cytometry. CFSE fluorescence is measured in the FITC channel.
-
Analyze the data to determine the percentage of divided cells and the proliferation index. Each cell division results in a halving of the CFSE fluorescence intensity.
Logical Relationship Diagram:
Caption: Logical flow of a CFSE-based T cell proliferation assay.
Animal Models of Autoimmune Disease
Experimental Autoimmune Encephalomyelitis (EAE): A widely used model for multiple sclerosis.
-
Induction: Typically induced in susceptible mouse or rat strains by immunization with myelin-derived peptides (e.g., MOG35-55) or spinal cord homogenate in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Assessment: Animals are monitored daily for clinical signs of disease, which are scored on a scale of 0 (no signs) to 5 (moribund).
-
Kv1.3 Blocker Testing: Treatment with Kv1.3 blockers can be initiated before or after disease onset to evaluate prophylactic and therapeutic efficacy, respectively.
Pristane-Induced Arthritis (PIA): A model for rheumatoid arthritis.
-
Induction: A single intradermal injection of pristane in susceptible rat strains.
-
Assessment: Arthritis severity is scored based on joint swelling and redness.
-
Kv1.3 Blocker Testing: Similar to EAE, Kv1.3 blockers can be administered to assess their impact on the development and severity of arthritis.
Conclusion and Future Directions
The voltage-gated potassium channel Kv1.3 represents a highly promising therapeutic target for the treatment of TEM cell-mediated autoimmune diseases. Its preferential expression on this pathogenic T cell subset offers the potential for a more targeted immunomodulatory approach with a favorable safety profile compared to broader immunosuppressants. The development of highly potent and selective Kv1.3 blockers, such as dalazatide, has paved the way for clinical investigation.
Future research in this area will likely focus on:
-
Further elucidating the complex protein-protein interactions of Kv1.3 within the immunological synapse to identify novel regulatory mechanisms.
-
Developing new generations of Kv1.3 blockers with improved pharmacokinetic and pharmacodynamic properties.
-
Expanding the clinical evaluation of Kv1.3 inhibitors in a wider range of autoimmune and inflammatory diseases.
The continued exploration of Kv1.3 biology and pharmacology holds significant promise for the development of novel and effective therapies for patients suffering from autoimmune disorders.
References
- 1. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. A Kv1.3 channel-specific blocker alleviates neurological impairment through inhibiting T-cell activation in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Kv1.3 channel‐specific blocker alleviates neurological impairment through inhibiting T‐cell activation in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Therapeutic Potential of Scorpion Venom Toxins: A Technical Guide for Researchers
Version: 1.0
Abstract
Scorpion venom, a complex cocktail of bioactive peptides and proteins, has emerged as a promising source of novel therapeutic agents. For centuries, traditional medicine has alluded to its healing properties, and modern scientific investigation is now validating this ancient wisdom. These venoms contain a diverse array of toxins that exhibit high specificity and potency for various ion channels and cellular receptors, making them invaluable tools for drug discovery and development. This technical guide provides an in-depth overview of the therapeutic potential of scorpion venom toxins, with a focus on their applications in oncology, immunology, and cardiovascular medicine. We present a compilation of quantitative data on toxin efficacy, detailed experimental protocols for their study, and visual representations of their mechanisms of action to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
The venom of scorpions is a rich and complex library of hundreds of distinct molecules, primarily peptides, that have been honed by millions of years of evolution to potently and selectively target the physiological systems of prey and predators. This inherent specificity is now being harnessed for therapeutic purposes. Scorpion venom toxins can be broadly categorized based on their primary molecular targets, which are often ion channels (e.g., potassium, sodium, chloride, and calcium channels). The modulation of these channels by scorpion toxins can have profound effects on cellular processes such as proliferation, signaling, and excitability, forming the basis of their therapeutic potential. This guide will delve into the specifics of key scorpion toxins, their mechanisms of action, and the experimental methodologies used to investigate their therapeutic applications.
Key Scorpion Venom Toxins and Their Therapeutic Targets
A multitude of peptides have been isolated from scorpion venom, each with unique pharmacological properties. Here, we focus on some of the most extensively studied toxins and their potential therapeutic applications.
Chlorotoxin (CTX)
Isolated from the venom of the deathstalker scorpion (Leiurus quinquestriatus), Chlorotoxin is a 36-amino acid peptide that has shown significant promise in the field of oncology, particularly for the treatment of gliomas.[1][2]
-
Mechanism of Action: Chlorotoxin has been shown to bind to matrix metalloproteinase-2 (MMP-2), an enzyme that is overexpressed in many types of cancer, including gliomas, and plays a crucial role in tumor invasion and metastasis.[1][2] The interaction of Chlorotoxin with MMP-2 is thought to inhibit the enzyme's activity and also to induce the internalization of the MMP-2/Chlorotoxin complex, thereby reducing the invasive capacity of cancer cells.[3] Some studies also suggest that Chlorotoxin may interact with other cell surface proteins, such as annexin A2, contributing to its anti-cancer effects.[3]
Maurotoxin (MTX)
Maurotoxin, a 34-amino acid peptide from the venom of Scorpio maurus palmatus, is a potent blocker of several types of potassium channels.[4]
-
Mechanism of Action: Maurotoxin exhibits high affinity for voltage-gated potassium channels, particularly Kv1.2, and intermediate-conductance calcium-activated potassium (IKCa1) channels.[4] By blocking these channels, Maurotoxin can modulate cellular excitability and signaling pathways that are dependent on potassium ion flux. This property makes it a valuable tool for studying the physiological roles of these channels and a potential therapeutic for channelopathies.
Iberiotoxin (IbTX)
Iberiotoxin is a 37-amino acid peptide originally isolated from the venom of the scorpion Buthus tamulus. It is a highly selective blocker of large-conductance calcium-activated potassium (BK) channels.[5]
-
Mechanism of Action: Iberiotoxin binds with high affinity to the outer vestibule of the BK channel, physically occluding the pore and thereby inhibiting potassium ion flow.[5] This selective blockade of BK channels makes Iberiotoxin a powerful pharmacological tool for investigating the diverse physiological processes regulated by these channels, including smooth muscle contraction, neuronal excitability, and neurotransmitter release.
Margatoxin (MgTX)
Margatoxin, a 39-amino acid peptide from the venom of the Central American bark scorpion (Centruroides margaritatus), is a potent inhibitor of the voltage-gated potassium channel Kv1.3.
-
Mechanism of Action: The Kv1.3 channel plays a critical role in the activation and proliferation of T-lymphocytes, particularly effector memory T-cells (TEM), which are implicated in various autoimmune diseases.[6] Margatoxin blocks the Kv1.3 channel, thereby suppressing T-cell activation and proliferation. This makes it a promising candidate for the development of novel immunosuppressive therapies for autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.[6][7]
Quantitative Data on Toxin Efficacy
The following tables summarize key quantitative data for the aforementioned scorpion venom toxins, providing a comparative overview of their potency and selectivity.
Table 1: Potency of Scorpion Venom Toxins on Ion Channels
| Toxin | Target Channel | Cell Type/Expression System | Potency (IC50 / Kd) | Reference(s) |
| Chlorotoxin | MMP-2 | Glioma cells | IC50: 184 nM (migration inhibition) | [8] |
| Maurotoxin | Kv1.2 | CHO cells | IC50: 0.1 nM | [3] |
| IKCa1 (IK1) | CHO cells | IC50: 1.4 nM | [3] | |
| Kv1.1 | Xenopus oocytes | IC50: 37 nM | [1] | |
| Kv1.3 | Xenopus oocytes | IC50: 150 nM | [1] | |
| Iberiotoxin | BK (KCa1.1) | - | IC50: ~2 nM | [8] |
| BK (KCa1.1) | - | Kd: ~1 nM | [5] | |
| BK (KCa1.1) | - | IC50: ~250 pM | [8] | |
| Margatoxin | Kv1.3 | - | IC50: 36 pM | |
| Kv1.2 | tsA201 cells | Kd: 6.4 pM | [9] | |
| Kv1.1 | tsA201 cells | Kd: 4.2 nM | [9] |
Table 2: Cytotoxicity of Crude Scorpion Venoms on Cancer Cell Lines
| Scorpion Species | Cancer Cell Line | IC50 (µg/mL) | Incubation Time (h) | Reference(s) |
| Leiurus quinquestriatus | CaCo-2 (Colon) | 4.12 | 24 | [10] |
| Odontobuthus bidentatus | MCF-7 (Breast) | 5.74 | 24 | [11] |
| Odontobuthus bidentatus | A549 (Lung) | 6.73 | 24 | [11] |
| Odontobuthus bidentatus | AGS (Gastric) | 10.18 | 24 | [11] |
| Hemiscorpius lepturus | K-562 (Leukemia) | 62.5 | 48 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of scorpion venom toxins.
Toxin Purification from Crude Venom
Objective: To isolate and purify a specific toxin from crude scorpion venom.
Methodology: A multi-step chromatographic approach is typically employed.
-
Venom Milking and Preparation:
-
Venom is collected from scorpions, often through electrical stimulation.[12]
-
The crude venom is dissolved in distilled water or a suitable buffer and centrifuged to remove insoluble components.[12][13]
-
The supernatant containing the soluble venom components is collected and lyophilized for storage.[12]
-
-
Size-Exclusion Chromatography (SEC):
-
The lyophilized venom is reconstituted in an appropriate buffer and loaded onto a size-exclusion column (e.g., Sephadex G-50).[13]
-
The venom components are separated based on their molecular size.
-
Fractions are collected and assayed for the activity of interest (e.g., cytotoxicity, channel blocking activity).
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The active fractions from SEC are further purified using RP-HPLC on a C8 or C18 column.[13][14]
-
A gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., trifluoroacetic acid - TFA) is used to elute the bound peptides.[14][15]
-
A typical gradient might be a linear gradient of 0-60% acetonitrile in 0.1% TFA over 60 minutes.[15]
-
Fractions corresponding to individual peaks are collected.
-
-
Purity Analysis:
-
The purity of the isolated toxin is assessed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF).[14]
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a scorpion venom toxin on cancer cells.
Methodology:
-
Cell Culture:
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a density of approximately 1 x 104 cells per well and allowed to adhere overnight.[9]
-
-
Toxin Treatment:
-
The scorpion venom toxin is dissolved in culture medium at various concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the toxin.
-
Cells are incubated with the toxin for a specified period (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Incubation:
-
Formazan Solubilization and Absorbance Measurement:
In Vivo Anti-Tumor Study in a Mouse Model
Objective: To evaluate the anti-tumor efficacy of a scorpion venom toxin in a living organism.
Methodology:
-
Animal Model:
-
Immunocompromised mice (e.g., nude mice) are typically used for xenograft models.
-
For chemically induced tumors, a specific strain susceptible to the carcinogen is used (e.g., BALB/c mice for skin carcinogenesis).[18]
-
-
Tumor Induction:
-
Toxin Administration:
-
Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
The scorpion venom toxin is administered through a suitable route (e.g., intraperitoneal injection, intravenous injection, or topical application) at various doses.[18][19]
-
The control group receives a vehicle control (e.g., saline).
-
-
Monitoring and Data Collection:
-
Tumor size is measured regularly (e.g., every 2-3 days) using calipers.
-
The body weight of the mice is monitored to assess toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).
-
-
Data Analysis:
-
Tumor growth curves are plotted for each group.
-
Statistical analysis is performed to determine the significance of the anti-tumor effect.
-
Signaling Pathways Modulated by Scorpion Venom Toxins
The therapeutic effects of scorpion venom toxins are mediated by their interaction with specific molecular targets, which in turn modulates intracellular signaling pathways.
Chlorotoxin and the MMP-2 Pathway in Glioma Invasion
As mentioned earlier, Chlorotoxin's anti-invasive effect on glioma cells is primarily attributed to its interaction with MMP-2. The binding of Chlorotoxin to MMP-2 on the cell surface is believed to trigger a cascade of events that ultimately leads to the inhibition of cell migration and invasion.
Margatoxin and the Kv1.3-Mediated T-Cell Activation Pathway
Margatoxin's immunosuppressive effects are a direct result of its ability to block the Kv1.3 potassium channel in T-lymphocytes. This channel is crucial for maintaining the membrane potential required for sustained calcium influx upon T-cell receptor (TCR) activation, a critical step in T-cell activation and proliferation.
Conclusion and Future Perspectives
Scorpion venom toxins represent a vast and largely untapped resource for the development of novel therapeutics. Their high potency and selectivity for specific molecular targets offer the potential for more effective and less toxic treatments for a range of diseases, from cancer to autoimmune disorders. The continued exploration of this natural pharmacopeia, coupled with advances in proteomics, transcriptomics, and drug delivery technologies, will undoubtedly lead to the discovery of new lead compounds and the development of next-generation therapies. While challenges in terms of large-scale production, potential immunogenicity, and delivery to target tissues remain, the therapeutic promise of scorpion venom toxins is undeniable and warrants continued and intensified research efforts.
References
- 1. Chlorotoxin inhibits glioma cell invasion via matrix metalloproteinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diagnostic and Therapeutic Approaches for Glioblastoma and Neuroblastoma Cancers Using Chlorotoxin Nanoparticles [mdpi.com]
- 4. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro determination of the efficacy of scorpion venoms as anti-cancer agents against colorectal cancer cells: a nano-liposomal delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Margatoxin-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Smp24, a Scorpion-Venom Peptide, Exhibits Potent Antitumor Effects against Hepatoma HepG2 Cells via Multi-Mechanisms In Vivo and In Vitro [mdpi.com]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. Purification and characterization of a novel type of neurotoxic peptides from the venom of the Iranian scorpion Hemiscorpius lepturus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scorpion Venom as a Source of Antimicrobial Peptides: Overview of Biomolecule Separation, Analysis and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencescholar.us [sciencescholar.us]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of in vivo Lethality and in vitro Cytotoxic Effect of Odontobuthus bidentatus Scorpion Venom [archrazi.areeo.ac.ir]
- 16. Investigation of in vivo potential of scorpion venom against skin tumorigenesis in mice via targeting markers associated with cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MTT Colorimetric Assay to Determine the Cytotoxic Effect of the Venoms [bio-protocol.org]
- 19. Chlorotoxin Fused to IgG-Fc Inhibits Glioblastoma Cell Motility via Receptor-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. content.protocols.io [content.protocols.io]
Methodological & Application
Application Notes and Protocols for HsTx1 Electrophysiology using Patch Clamp
These application notes provide a detailed protocol for the electrophysiological characterization of the scorpion toxin HsTx1 and its potent analog, this compound[R14A], on the voltage-gated potassium channel Kv1.3 using the whole-cell patch clamp technique. This document is intended for researchers, scientists, and drug development professionals familiar with patch clamp electrophysiology.
Introduction
This compound, a peptide toxin isolated from the venom of the scorpion Heterometrus spinnifer, is a potent blocker of the voltage-gated potassium channel Kv1.3.[1][2] The Kv1.3 channel is a key regulator of T lymphocyte activation and has emerged as a promising therapeutic target for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[1] An analog of this compound, this compound[R14A], has been engineered to exhibit significantly increased selectivity for Kv1.3 over other potassium channels, making it a valuable tool for studying the specific roles of Kv1.3 and a potential therapeutic lead.[1] These notes provide a comprehensive guide to utilizing this compound and this compound[R14A] in electrophysiological assays.
Mechanism of Action
This compound and its analogs act as pore blockers of the Kv1.3 channel. The toxin binds to the outer vestibule of the channel, physically occluding the ion conduction pathway and thereby inhibiting potassium ion efflux. This blockade of Kv1.3 channels in T lymphocytes leads to a dampening of the calcium signaling required for their activation and proliferation, thus exerting an immunomodulatory effect.
Quantitative Data
The following table summarizes the inhibitory potency (IC50) of this compound and its analog this compound[R14A] on Kv1.3 and other relevant voltage-gated potassium channels.
| Peptide | Target Channel | IC50 | Fold Selectivity (over Kv1.1) | Reference |
| This compound | Kv1.3 | ~12 pM | - | [3] |
| Kv1.1 | ~7 nM | - | [2] | |
| This compound[R14A] | Kv1.3 | 27 ± 9 pM | >2000-fold | [4] |
| Kv1.1 | >100 nM | - | [1] | |
| Kv1.2 | >100 nM | >250-fold | [1] | |
| Kv1.4 | >100 nM | >250-fold | [1] | |
| Kv1.5 | >100 nM | >250-fold | [1] |
Experimental Protocols
This section details the recommended protocol for assessing the inhibitory activity of this compound and its analogs on Kv1.3 channels expressed in a suitable cell line (e.g., L-929 fibroblasts or Jurkat T cells) using the whole-cell patch clamp technique.
Cell Preparation
-
Culture cells stably expressing human Kv1.3 channels under standard conditions.
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the external recording solution and allow them to recover for at least 30 minutes before recording.
Solutions
Internal (Pipette) Solution (in mM):
| Component | Concentration |
| KF | 145 |
| HEPES | 10 |
| EGTA | 10 |
| MgCl2 | 2 |
| pH | 7.2 (adjusted with KOH) |
| Osmolality | ~290 mOsm |
Note: This composition is based on a typical internal solution used for recording potassium channel currents.[5]
External (Bath) Solution (in mM):
| Component | Concentration |
| NaCl | 135 |
| KCl | 5 |
| CaCl2 | 1 |
| MgCl2 | 1 |
| HEPES | 10 |
| Glucose | 10 |
| pH | 7.4 (adjusted with NaOH) |
| Osmolality | ~300 mOsm |
Note: This composition is a standard physiological saline solution suitable for whole-cell recordings.[5][6]
Whole-Cell Patch Clamp Protocol
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Seeding: Place the cell suspension in the recording chamber on the stage of an inverted microscope.
-
Gigaseal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Cell Stabilization: Allow the cell to stabilize for 3-5 minutes to permit equilibration between the pipette solution and the cytoplasm.
-
Voltage Clamp Protocol:
-
Clamp the cell membrane at a holding potential of -80 mV.[7]
-
To elicit Kv1.3 currents, apply depolarizing voltage steps from the holding potential. A typical protocol would be a series of 200-1000 ms depolarizing pulses to potentials between -60 mV and +40 mV in 10 or 15 mV increments.[5][7] Pulses can be applied every 20-60 seconds to allow for channel recovery from inactivation.
-
-
Baseline Recording: Record stable baseline Kv1.3 currents for several minutes.
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound or its analog.
-
Recording of Toxin Effect: Continuously record the Kv1.3 currents during toxin application until a steady-state block is achieved.
-
Washout: To test for reversibility, perfuse the chamber with the control external solution to wash out the toxin.
-
Data Acquisition and Analysis:
-
Record currents using a suitable patch clamp amplifier and data acquisition software.
-
Measure the peak outward current amplitude at a specific depolarizing step (e.g., +40 mV) before and after toxin application.
-
Calculate the percentage of current inhibition for each toxin concentration.
-
To determine the IC50 value, plot the percentage of inhibition as a function of the logarithm of the toxin concentration and fit the data to a Hill equation.
-
Visualizations
This compound Mechanism of Action
Caption: this compound binds to and blocks the Kv1.3 channel pore.
Experimental Workflow for this compound Electrophysiology
Caption: Workflow for patch clamp analysis of this compound effects.
References
- 1. Prolonged immunomodulation in inflammatory arthritis using the selective Kv1.3 channel blocker this compound[R14A] and its PEGylated analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]
- 6. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanion.de [nanion.de]
Application Notes and Protocols for HsTx1 in Primary T Cell Culture
These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the use of the selective Kv1.3 potassium channel blocker, HsTx1, and its potent analog this compound[R14A], in primary T cell culture.
Introduction
The voltage-gated potassium channel Kv1.3 is a critical regulator of T lymphocyte activation, particularly in effector memory T cells (TEM cells), which are key drivers in many autoimmune diseases.[1] this compound, a peptide derived from scorpion venom, and its analog this compound[R14A], are potent and selective blockers of the Kv1.3 channel.[1][2] This selectivity makes them valuable research tools for studying T cell function and promising therapeutic leads for T cell-mediated autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[2][3] By blocking Kv1.3 channels, this compound[R14A] can suppress TEM cell activation, calcium signaling, cytokine production, and proliferation, thereby modulating the immune response.
These notes provide protocols for utilizing this compound[R14A] to study its effects on primary T cell proliferation and cytokine production.
Mechanism of Action of this compound in T Cells
T cell activation is initiated by the engagement of the T cell receptor (TCR) with a specific antigen presented by an antigen-presenting cell (APC).[4] This triggers a signaling cascade leading to the opening of Ca2+ release-activated Ca2+ (CRAC) channels and an influx of calcium, which is essential for T cell activation, proliferation, and cytokine production.[5] The Kv1.3 potassium channel plays a crucial role in maintaining the negative membrane potential required for sustained Ca2+ influx.[1] In effector memory T cells, Kv1.3 channels are significantly upregulated upon activation.[2] this compound and its analogs selectively block these Kv1.3 channels, leading to membrane depolarization. This depolarization reduces the driving force for Ca2+ entry, thereby dampening the activation signals and subsequent effector functions of TEM cells.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound and its analog this compound[R14A].
Table 1: Potency and Selectivity of this compound Analogs
| Peptide | Target Channel | IC50 (pM) | Selectivity over Kv1.1 | Reference |
| This compound[R14A] | Kv1.3 | low picomolar | >2000-fold | [2] |
| PEG-HsTx1[R14A] | Kv1.3 | Reduced affinity vs. This compound[R14A] | Maintained | [6][1] |
Table 2: Effect of this compound[R14A] on Kv1.3 Current and T Cell Proliferation
| Treatment | Effect on Kv1.3 Current | Effect on TEM Cell Proliferation | Effect on Naive/TCM Cell Proliferation | Reference |
| 100 pM this compound[R14A] | ~70% reduction | Preferential reduction | No significant effect | [6] |
| PEG-HsTx1[R14A] | Similar to this compound[R14A] | Preferential inhibition | No significant effect | [1] |
Experimental Protocols
Protocol 1: Isolation of Primary Human T Cells from Peripheral Blood
This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood and the subsequent enrichment of CD4+ or CD8+ T cells.
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (Complete RPMI)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.
-
Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in Complete RPMI.
-
For T cell enrichment, follow the manufacturer's instructions for the RosetteSep™ kit, which involves incubating the PBMCs with the antibody cocktail followed by another Ficoll-Paque density gradient centrifugation.
-
Collect the enriched T cells, wash, and resuspend in Complete RPMI for downstream applications.
Protocol 2: T Cell Proliferation Assay using CFSE
This protocol details how to measure T cell proliferation in response to stimulation and treatment with this compound using Carboxyfluorescein succinimidyl ester (CFSE) dye.[7]
Materials:
-
Isolated primary T cells
-
Complete RPMI medium
-
CFSE dye (e.g., CellTrace™ CFSE Cell Proliferation Kit)
-
Anti-CD3 and Anti-CD28 antibodies (for T cell activation)
-
This compound or this compound[R14A]
-
96-well round-bottom plate
-
Flow cytometer
Procedure:
-
Resuspend isolated T cells at 1 x 106 cells/mL in pre-warmed PBS.[7]
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.[7]
-
Quench the staining by adding 5 volumes of ice-cold Complete RPMI and incubate on ice for 5 minutes.
-
Wash the cells twice with Complete RPMI.
-
Resuspend the cells in Complete RPMI at 1 x 106 cells/mL.
-
Plate 1 x 105 cells per well in a 96-well plate.
-
Add this compound or this compound[R14A] at desired concentrations. A dose-response curve is recommended.
-
Stimulate the T cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1 µg/mL).[8]
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.[9]
-
Harvest the cells and analyze CFSE fluorescence by flow cytometry. Proliferating cells will show a sequential halving of CFSE intensity.
Protocol 3: Cytokine Production Analysis by ELISA
This protocol describes the measurement of cytokine secretion (e.g., IL-2, IFN-γ, TNF-α) from T cell culture supernatants.[9]
Materials:
-
Supernatants from T cell proliferation assay (Protocol 2)
-
Cytokine-specific ELISA kits (e.g., for human IL-2, IFN-γ)
-
ELISA plate reader
Procedure:
-
After the desired incubation period in the T cell proliferation assay, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
Briefly, this involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Read the absorbance on an ELISA plate reader at the appropriate wavelength.
-
Calculate the cytokine concentrations based on a standard curve.
Troubleshooting and Considerations
-
Peptide Stability and Adsorption: Peptides like this compound[R14A] can adsorb to plastic surfaces, reducing their effective concentration.[6] Using low-adsorption plates or including a carrier protein like bovine serum albumin (BSA) in the media can mitigate this. The PEGylated version, PEG-HsTx1[R14A], shows significantly reduced adsorption.[1]
-
Cell Viability: Always perform a viability stain (e.g., Propidium Iodide or a live/dead stain) during flow cytometry analysis to exclude dead cells from the analysis.
-
T Cell Subsets: The effect of this compound is most pronounced on TEM cells.[6] Consider phenotyping your T cell population before and after the experiment to understand the specific effects on different subsets (e.g., using markers like CD45RA and CCR7).
-
Activation Strength: The degree of T cell activation can influence the outcome. Titrate anti-CD3 and anti-CD28 antibodies to achieve optimal stimulation without causing excessive cell death.[8]
By following these protocols and considering the key aspects of the experimental design, researchers can effectively utilize this compound and its analogs to investigate the role of Kv1.3 channels in primary T cell function.
References
- 1. Prolonged immunomodulation in inflammatory arthritis using the selective Kv1.3 channel blocker this compound[R14A] and its PEGylated analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent and Kv1.3-selective analogue of the scorpion toxin this compound as a potential therapeutic for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution and kinetics of the Kv1.3-blocking peptide this compound[R14A] in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T cells at work: How post‐transcriptional mechanisms control T cell homeostasis and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Prolonged immunomodulation in inflammatory arthritis using the selective Kv1.3 channel blocker this compound[R14A] and its PEGylated analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HsTx1 in Automated Patch Clamp Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. Its upregulation in activated effector memory T-cells makes it a key regulator of the immune response. HsTx1, a 34-amino acid peptide toxin isolated from the scorpion Heterometrus spinnifer, is a potent and selective blocker of the Kv1.3 channel.[1][2] An analog, this compound[R14A], exhibits even greater selectivity for Kv1.3 over other closely related Kv channels, making it an invaluable pharmacological tool and a promising therapeutic candidate.[1][2]
Automated patch clamp (APC) systems have revolutionized ion channel drug discovery by offering high-throughput and high-quality electrophysiological data. This document provides detailed application notes and protocols for the use of this compound and its analogs on APC platforms to characterize Kv1.3 channels and screen for novel modulators.
Data Presentation: Potency of this compound and Analogs on Kv1.3
The following table summarizes the inhibitory potency (IC50) of this compound and its highly selective analog, this compound[R14A], on the Kv1.3 channel as determined by patch clamp electrophysiology.
| Compound | Cell Line | Patch Clamp Method | Target Channel | IC50 | Reference |
| This compound | L929 mouse fibroblasts | Manual Whole-Cell | mKv1.3 | 29 ± 3 pM | [2] |
| This compound | Xenopus oocytes | Two-Electrode Voltage Clamp | rKv1.3 | ~12 pM | [1] |
| This compound[R14A] | L929 mouse fibroblasts | Manual Whole-Cell | mKv1.3 | 45 ± 3 pM | [2] |
| Cy5-HsTx1[R14A] | CHO cells | Not specified | hKv1.3 | ~0.9 nM | [3] |
Note: Data from automated patch clamp systems are limited in publicly available literature; the values presented are primarily from manual patch clamp studies, which are expected to be comparable.
Signaling Pathway and Experimental Workflow
Kv1.3 Channel Signaling Pathway in T-Cell Activation
The diagram below illustrates the critical role of the Kv1.3 channel in the activation of effector memory T-cells. Upon antigen presentation, an influx of Ca2+ occurs, which is sustained by the hyperpolarizing efflux of K+ ions through Kv1.3 channels. This sustained Ca2+ signal is essential for the activation of transcription factors like NFAT, leading to cytokine production and T-cell proliferation. This compound selectively blocks this channel, thereby dampening the immune response.
Automated Patch Clamp Experimental Workflow for this compound
The following diagram outlines a typical high-throughput screening workflow using an automated patch clamp system to identify and characterize Kv1.3 inhibitors using this compound as a reference compound.
Experimental Protocols
Cell Preparation for Automated Patch Clamp
Cell Line: A mammalian cell line stably expressing the human Kv1.3 channel (e.g., CHO-hKv1.3 or L929-hKv1.3) is recommended for robust and reproducible currents.
Protocol:
-
Culture cells in their recommended growth medium until they reach 70-90% confluency.
-
Wash the cells once with Dulbecco's Phosphate-Buffered Saline (DPBS), Ca²⁺/Mg²⁺-free.
-
Dissociate the cells from the culture flask using a gentle, non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Resuspend the cells in the external solution (see below) at a concentration of 1-5 x 10⁶ cells/mL.
-
Ensure a single-cell suspension by gently triturating the cells. Cell clumps can interfere with the microfluidics of the APC system.
-
Allow the cells to recover for at least 30 minutes at room temperature before use.
Solutions for Kv1.3 Recording
The following solution compositions are based on typical protocols for recording Kv currents and can be adapted for specific APC platforms.
| Solution | Component | Concentration (mM) |
| External Solution | NaCl | 160 |
| KCl | 4.5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~320 mOsm | ||
| Internal Solution | KF | 145 |
| HEPES | 10 | |
| EGTA | 10 | |
| MgCl₂ | 2 | |
| pH adjusted to 7.2 with KOH, Osmolarity ~310 mOsm |
Note: For peptide toxins like this compound, it is advisable to include 0.1% BSA in the external solution to minimize non-specific binding to the tubing and chip surfaces of the APC system.
Automated Patch Clamp Protocol (Voltage Clamp)
This protocol is designed to measure the inhibition of Kv1.3 channels by this compound.
-
System Priming: Prime the APC system with the prepared internal and external solutions according to the manufacturer's instructions.
-
Cell Loading: Load the prepared cell suspension into the system.
-
Automated Sealing and Whole-Cell Formation: Initiate the automated protocol for trapping cells, forming giga-ohm seals, and establishing the whole-cell configuration. Set quality control parameters to accept cells with a seal resistance >1 GΩ and a series resistance <20 MΩ.
-
Voltage Protocol:
-
Holding Potential: -80 mV
-
Test Pulse: Depolarize to +40 mV for 200 ms to elicit Kv1.3 currents.
-
Sweep Frequency: Apply the test pulse every 15-30 seconds to allow for recovery from inactivation.
-
-
Compound Application:
-
Baseline: Record a stable baseline current for at least 3-5 sweeps in the external solution.
-
This compound Application: Apply increasing concentrations of this compound (e.g., 1 pM to 10 nM) dissolved in the external solution containing 0.1% BSA. The duration of application should be sufficient to reach steady-state block (typically 3-5 minutes for peptides).
-
Washout: Perfuse with the external solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude at +40 mV for each sweep.
-
Calculate the percentage of current inhibition for each concentration of this compound relative to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Logical Framework for Using this compound as a Pharmacological Tool
This compound and its analogs are not only potential therapeutics but also essential tools for dissecting the roles of specific potassium channels in cellular physiology and disease. The diagram below illustrates the logical process for using this compound to identify selective Kv1.3 blockers.
Conclusion
This compound and its analogs are powerful tools for the study of Kv1.3 channels. The integration of these peptides into automated patch clamp workflows provides a robust and efficient platform for academic research and industrial drug discovery. The protocols and data presented herein offer a comprehensive guide for researchers to leverage these technologies in their pursuit of novel therapeutics for autoimmune and other Kv1.3-mediated diseases.
References
- 1. Making sure you're not a bot! [nanion.de]
- 2. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluorescent Peptide Toxin for Selective Visualization of the Voltage-Gated Potassium Channel KV1.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring HsTx1 Activity Using a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. Its upregulation in activated effector memory T-lymphocytes plays a crucial role in the sustained calcium signaling required for their proliferation and inflammatory functions. HsTx1, a peptide toxin isolated from the scorpion Heterometrus spinifer, and its analog this compound[R14A], are highly potent and selective blockers of the Kv1.3 channel.[1][2] this compound[R14A], in particular, exhibits an exceptionally high affinity for Kv1.3 in the low picomolar range and boasts a selectivity of over 2,000-fold for Kv1.3 over the closely related Kv1.1 channel.[2] This remarkable specificity makes it a valuable pharmacological tool and a promising therapeutic lead.
These application notes provide a detailed protocol for a cell-based fluorescence assay to measure the activity of this compound and its analogs on the human Kv1.3 channel. Additionally, a protocol for a confirmatory electrophysiological assay is included to validate the findings from the primary fluorescence-based screen.
Assay Principle
The primary assay described is a fluorescence-based membrane potential assay. This method utilizes a fluorescent dye that is sensitive to changes in the cell's membrane potential. In its resting state, a cell maintains a negative membrane potential. The opening of potassium channels, such as Kv1.3, leads to an efflux of potassium ions, which hyperpolarizes the cell membrane (making it more negative). Conversely, blocking these channels with an antagonist like this compound prevents this potassium efflux, leading to depolarization (making the membrane potential less negative). The fluorescent dye's intensity changes in response to this depolarization, providing a measurable signal that is proportional to the extent of Kv1.3 channel inhibition. This assay is well-suited for high-throughput screening (HTS) in a multi-well plate format using a Fluorometric Imaging Plate Reader (FLIPR).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological pathway and the experimental procedures.
Caption: Role of Kv1.3 in T-cell activation and its inhibition by this compound.
Caption: Workflow for the fluorescence-based membrane potential assay.
Data Presentation: this compound[R14A] Potency and Selectivity
The following table summarizes the inhibitory activity of this compound[R14A] against the target channel Kv1.3 and the off-target channel Kv1.1.
| Toxin | Target Ion Channel | Cell Line | Assay Type | IC50 Value | Selectivity (Kv1.3 vs Kv1.1) | Reference |
| This compound[R14A] | Kv1.3 | Mouse L929 fibroblasts | Electrophysiology | 45 ± 3 pM | >2,000-fold | [2] |
| This compound[R14A] | Kv1.1 | Mouse L929 fibroblasts | Electrophysiology | >100 nM | [2] | |
| This compound (Wild-Type) | Kv1.3 | Mouse L929 fibroblasts | Electrophysiology | 15 ± 2 pM | ~133-fold | [2] |
| This compound (Wild-Type) | Kv1.1 | Mouse L929 fibroblasts | Electrophysiology | 2.0 ± 0.2 nM | [2] |
Experimental Protocols
I. Primary Assay: Fluorescence-Based Membrane Potential Assay
This protocol is designed for a 384-well plate format and is optimized for Chinese Hamster Ovary (CHO) cells stably expressing the human Kv1.3 channel (CHO-Kv1.3).
A. Materials and Reagents
-
CHO-hKv1.3 cells
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS, appropriate selection antibiotic)
-
Poly-D-lysine coated 384-well black, clear-bottom microplates
-
FLIPR Membrane Potential Assay Kit (e.g., Molecular Devices, BLUE)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound or its analogs
-
Positive control (e.g., a known Kv1.3 blocker like PAP-1)
-
Negative control (Assay Buffer with 0.1% DMSO)
-
Fluorometric Imaging Plate Reader (FLIPR)
B. Protocol
-
Cell Plating:
-
Culture CHO-hKv1.3 cells to approximately 80-90% confluency.
-
Harvest cells and resuspend in culture medium to a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a poly-D-lysine coated 384-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the FLIPR Membrane Potential Assay dye loading buffer according to the manufacturer's instructions, using the Assay Buffer (HBSS + 20 mM HEPES).
-
Remove the cell plate from the incubator and add 25 µL of the dye loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or Assay Buffer with 0.1% BSA).
-
Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 1 µM).
-
Prepare positive and negative control solutions.
-
-
Assay Measurement:
-
Set up the FLIPR instrument with the appropriate excitation (510-545 nm) and emission (565-625 nm) filters.
-
Program the instrument to add the compound solutions and record fluorescence.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 12.5 µL of the this compound dilutions, positive control, or negative control to the respective wells.
-
Continue to record the fluorescence signal for 2-5 minutes.
-
C. Data Analysis
-
Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (ΔF_sample - ΔF_negative_control) / (ΔF_positive_control - ΔF_negative_control)
-
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
II. Confirmatory Assay: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for confirming the potency and mechanism of action of this compound on Kv1.3 channels.
A. Materials and Reagents
-
CHO-hKv1.3 cells
-
External solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution: 140 mM KF, 11 mM EGTA, 1 mM CaCl2, 2 mM MgCl2, 10 mM HEPES (pH 7.2 with KOH).
-
This compound or its analogs
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette pulling
B. Protocol
-
Cell Preparation:
-
Plate CHO-hKv1.3 cells on glass coverslips at a low density and allow them to adhere.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Pipette Preparation:
-
Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the headstage.
-
-
Recording Kv1.3 Currents:
-
Approach a single, healthy-looking cell with the pipette tip while applying positive pressure.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200 ms) to elicit Kv1.3 currents.
-
-
This compound Application:
-
After establishing a stable baseline recording of Kv1.3 currents, perfuse the cell with the external solution containing a known concentration of this compound.
-
Continue to apply the voltage-step protocol and record the currents until a steady-state block is achieved.
-
To determine the IC50, apply several different concentrations of this compound to different cells, or cumulatively to the same cell if washout is effective.
-
C. Data Analysis
-
Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
References
Application Notes and Protocols for In Vivo Studies of HsTx1 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HsTx1[R14A] is a potent and highly selective peptide blocker of the voltage-gated potassium channel Kv1.3.[1][2][3] This channel is a key regulator of effector memory T (TEM) lymphocyte activation, making it a promising therapeutic target for a variety of TEM cell-mediated autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[4][5] Furthermore, emerging research indicates the involvement of Kv1.3 in neuroinflammatory processes, suggesting its potential as a target for neurodegenerative diseases like Alzheimer's.[6][7] This document provides detailed application notes and protocols for the utilization of this compound[R14A] in in vivo rodent models to facilitate further research and drug development.
Mechanism of Action
This compound[R14A] selectively binds to and blocks the Kv1.3 potassium channel. In effector memory T cells, these channels play a crucial role in maintaining the membrane potential required for sustained calcium influx upon T-cell receptor activation. By blocking Kv1.3, this compound[R14A] prevents this sustained calcium signaling, thereby inhibiting TEM cell proliferation and cytokine production, which are key events in the inflammatory cascade of autoimmune diseases.[4][5]
Signaling Pathway of Kv1.3 in T-Cell Activation
Caption: this compound[R14A] blocks the Kv1.3 channel, inhibiting T-cell activation.
Data Presentation
Pharmacokinetic Parameters of this compound[R14A] in Rats
| Parameter | Intravenous (2 mg/kg) | Intratracheal (Solution) | Intratracheal (Powder) |
| Terminal Elimination Half-life (t½) | 79.6 ± 6.5 min | Not Determined | Not Determined |
| Total Clearance (CL) | 8.3 ± 0.6 mL/min/kg | Not Determined | Not Determined |
| Volume of Distribution (Vz) | 949.8 ± 71.0 mL/kg | Not Determined | Not Determined |
| Absolute Bioavailability | N/A | 39.2 ± 5.2% | 44.5 ± 12.5% |
Data compiled from studies in Sprague-Dawley and Wistar rats.[8][9]
In Vivo Dosing in Rodent Models
| Species | Model | Dose | Route | Dosing Frequency | Reference |
| Rat | Pristane-Induced Arthritis | 0.1 mg/kg | Subcutaneous | Not Specified | [5] |
| Mouse | Senescence Accelerated (SAMP8) | 1 mg/kg | Subcutaneous | Every other day for 8 weeks | [6][10] |
| Mouse | Lipopolysaccharide (LPS)-induced Neuroinflammation | Not Specified | Subcutaneous | Not Specified | [7] |
Experimental Protocols
General Preparation of this compound[R14A] for In Vivo Administration
-
Reconstitution: Reconstitute lyophilized this compound[R14A] in sterile phosphate-buffered saline (PBS) to the desired stock concentration.
-
Dilution: On the day of the experiment, dilute the stock solution with sterile PBS to the final desired concentration for injection.
-
Storage: Store the stock solution at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.
Protocol 1: Subcutaneous Administration of this compound[R14A] in a Mouse Model of Neuroinflammation
This protocol is based on studies investigating the effects of this compound[R14A] on cognitive performance in senescence-accelerated mice (SAMP8).[6][10]
Materials:
-
This compound[R14A]
-
Sterile PBS
-
SAMP8 mice (and appropriate control strain, e.g., SAMR1)
-
Insulin syringes (or equivalent for subcutaneous injection)
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Dosing Solution Preparation: Prepare the this compound[R14A] solution in sterile PBS at a concentration that allows for the administration of 1 mg/kg in a suitable volume (e.g., 100 µL). Prepare a vehicle control of sterile PBS.
-
Dosing Regimen:
-
Monitoring: Monitor the body weight of the mice weekly and adjust the injection volume accordingly to ensure consistent dosing.[10]
-
Behavioral and Molecular Analysis: Following the treatment period, perform cognitive assessments (e.g., Morris water maze, Y-maze). Subsequently, brain tissue can be collected for transcriptomic, histological, or molecular analyses to assess neuroinflammation and neuronal function.[6]
Experimental Workflow for Neuroinflammation Studies
Caption: Workflow for in vivo this compound[R14A] studies in a neuroinflammation model.
Protocol 2: Evaluation of this compound[R14A] in a Rat Model of Rheumatoid Arthritis
This protocol is based on the use of this compound[R14A] in the pristane-induced arthritis (PIA) model in rats.[4][5]
Materials:
-
This compound[R14A]
-
Sterile PBS
-
Pristane
-
Lewis rats
-
Syringes and needles for subcutaneous and intradermal injections
Procedure:
-
Arthritis Induction:
-
Induce arthritis in Lewis rats by a single intradermal injection of pristane at the base of the tail.
-
-
Treatment Protocol:
-
On the day of arthritis onset (typically 10-14 days post-pristane injection), begin treatment.
-
Administer this compound[R14A] (e.g., 0.1 mg/kg) or vehicle (sterile PBS) via subcutaneous injection.[5] The frequency of administration should be determined based on the pharmacokinetic profile and the desired therapeutic effect (e.g., daily or every other day).
-
-
Clinical Assessment:
-
Monitor the clinical signs of arthritis daily or every other day. This includes scoring paw swelling, erythema, and joint stiffness.
-
-
Histological and Molecular Analysis:
-
At the end of the study, euthanize the rats and collect paws for X-ray analysis to assess bone damage.[5]
-
Collect joint tissue for histological analysis (e.g., H&E staining) to evaluate immune cell infiltration and synovial inflammation.[5]
-
Spleen and lymph nodes can be collected to analyze T-cell populations and cytokine profiles.
-
Biodistribution and Stability
Studies using radiolabeled this compound[R14A] have shown that the peptide is rapidly distributed following both intravenous and subcutaneous injections.[1][2] It exhibits low accumulation in most organs and tissues, with the most prominent accumulation observed in the epiphyseal plates of trabecular bones.[1][2] this compound[R14A] demonstrates high molecular stability both in vitro and in vivo.[1][2] In rats, it is more stable in plasma, with over 90% remaining intact after 5 hours, compared to 40.5% in lung homogenate.[8]
Importantly for neuroinflammatory studies, this compound[R14A] has been shown to cross the blood-brain barrier in a mouse model of LPS-induced neuroinflammation.[7]
Concluding Remarks
This compound[R14A] is a valuable research tool for investigating the role of the Kv1.3 channel in autoimmune and neuroinflammatory diseases in rodent models. The protocols and data presented here provide a foundation for designing and conducting in vivo studies. Researchers should optimize dosing and treatment regimens based on the specific animal model and experimental objectives. Careful monitoring and a combination of behavioral, histological, and molecular endpoints will be crucial for a comprehensive evaluation of the therapeutic potential of this compound[R14A].
References
- 1. Distribution and kinetics of the Kv1.3-blocking peptide this compound[R14A] in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent and Kv1.3-selective analogue of the scorpion toxin this compound as a potential therapeutic for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged immunomodulation in inflammatory arthritis using the selective Kv1.3 channel blocker this compound[R14A] and its PEGylated analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged immunomodulation in inflammatory arthritis using the selective Kv1.3 channel blocker this compound[R14A] and its PEGylated analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripheral Administration of the Kv1.3-Blocking Peptide this compound[R14A] Improves Cognitive Performance in Senescence Accelerated SAMP8 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Biodistribution Study of the Radiolabeled Kv1.3-Blocking Peptide DOTA-HsTX1[R14A] Demonstrates Brain Uptake in a Mouse Model of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pulmonary Delivery of the Kv1.3-Blocking Peptide this compound[R14A] for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peripheral Administration of the Kv1.3-Blocking Peptide this compound[R14A] Improves Cognitive Performance in Senescence Accelerated SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Storage of HsTx1 Peptide
Application Note & Protocol
For Research Use Only
Introduction
HsTx1 is a 34-amino acid peptide toxin originally isolated from the venom of the scorpion Heterometrus spinnifer. It is a potent and highly selective blocker of the voltage-gated potassium channel Kv1.3.[1][2] The synthetic analog, this compound[R14A], where arginine at position 14 is replaced with alanine, exhibits even greater selectivity for Kv1.3 over other Kv channels, making it a valuable tool for studying the physiological and pathological roles of Kv1.3 and a promising therapeutic lead for autoimmune diseases.[3] Proper dissolution and storage of the lyophilized this compound peptide are critical for maintaining its biological activity and ensuring experimental reproducibility. This document provides a detailed protocol for the reconstitution and storage of this compound and its analog, this compound[R14A].
Physicochemical Properties
A summary of the key physicochemical properties of this compound and this compound[R14A] is provided in the table below. Understanding these properties is essential for selecting the appropriate solvent and storage conditions.
| Property | This compound (Wild-Type) | This compound[R14A] |
| Amino Acid Sequence | ASCRTPKDCADPCRKETGCPYGKCMNRKCKCNRC-NH2 | ASCRTPKDCADPCAKETGCPYGKCMNRKCKCNRC-NH2 |
| Molecular Weight | ~3995.8 Da | ~3939.7 Da |
| Isoelectric Point (pI) | Basic | Basic |
| Structure | 34 amino acids, 4 disulfide bridges, amidated C-terminus[1][2] | 34 amino acids, 4 disulfide bridges, amidated C-terminus |
| Purity (typical) | >95% (as determined by HPLC) | >95% (as determined by HPLC) |
| Appearance | White lyophilized powder | White lyophilized powder |
| Solubility | See Protocol Below | See Protocol Below |
Experimental Protocols
Reconstitution of Lyophilized this compound Peptide
It is recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.
Materials:
-
Lyophilized this compound or this compound[R14A] peptide
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Optional: 0.1% Acetic Acid in sterile water, Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.
-
Solvent Selection: Based on the basic isoelectric point of this compound and this compound[R14A], sterile distilled water is the recommended initial solvent. If solubility issues arise, a mildly acidic solution can be used.
-
Reconstitution:
-
Carefully remove the cap from the vial.
-
To prepare a stock solution of 1 mg/mL, add the appropriate volume of sterile water to the vial. For example, for 1 mg of peptide, add 1 mL of water.
-
Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Visually inspect the solution to ensure there are no undissolved particulates. If the peptide does not fully dissolve in water, sonication for a few minutes may be helpful. If solubility remains an issue, the addition of a small amount of 0.1% acetic acid can aid in dissolution.
-
-
Concentration Determination: For precise experimental work, it is recommended to determine the exact concentration of the stock solution using a spectrophotometer to measure absorbance at 280 nm (A280) or through amino acid analysis.
Storage of this compound Peptide Solutions
Short-Term Storage:
For short-term storage (up to one week), the reconstituted stock solution can be stored at 4°C.
Long-Term Storage:
For long-term storage, it is crucial to aliquot the stock solution into smaller, single-use volumes in low-protein-binding polypropylene tubes. This prevents multiple freeze-thaw cycles, which can lead to peptide degradation and aggregation. Store the aliquots at -20°C or -80°C. When stored properly, the stock solution is stable for several months.
Application Notes
This compound and its analogs are utilized in a variety of applications, primarily focused on the study of Kv1.3 channels.
Electrophysiology
In electrophysiology experiments, such as patch-clamp studies, this compound[R14A] is a highly potent blocker of Kv1.3 channels with an IC50 in the picomolar to low nanomolar range.[4] Working concentrations typically range from 100 pM to 100 nM, depending on the experimental setup and cell type. The final dilution of the peptide should be made in the appropriate extracellular recording solution.
Cell-Based Assays
For cell-based assays, such as fluorescence-based ion flux assays or cell proliferation assays, the working concentration of this compound[R14A] may vary. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay. The peptide should be diluted in a physiologically compatible buffer, such as PBS or Hank's Balanced Salt Solution (HBSS), often supplemented with a small amount of bovine serum albumin (BSA) (e.g., 0.1%) to prevent the peptide from adhering to plasticware.
Diagrams
Caption: Workflow for dissolving and storing lyophilized this compound peptide.
Caption: Simplified diagram of this compound inhibiting T-cell activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. This compound[R14A] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A Fluorescent Peptide Toxin for Selective Visualization of the Voltage-Gated Potassium Channel KV1.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HsTx1: A Potent Blocker of the Kv1.3 Potassium Channel
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of HsTx1 and its potent analog, this compound[R14A], as selective inhibitors of the voltage-gated potassium channel Kv1.3. This document includes quantitative data on their efficacy, detailed protocols for key experiments, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
The voltage-gated potassium channel Kv1.3 is a critical regulator of T-lymphocyte activation and has emerged as a promising therapeutic target for a variety of autoimmune diseases and neuroinflammatory conditions.[1][2] Effector memory T-cells (TEM), which are key drivers of inflammation in diseases like rheumatoid arthritis and multiple sclerosis, exhibit a significant upregulation of Kv1.3 channels upon activation.[1] this compound, a peptide toxin isolated from the scorpion Heterometrus spinnifer, and its analog this compound[R14A], are highly potent and selective blockers of Kv1.3.[3][4] The R14A substitution in this compound[R14A] enhances its selectivity for Kv1.3 over other Kv channels, such as Kv1.1, by over 2,000-fold, making it a valuable tool for research and a potential therapeutic lead.[1][3]
Quantitative Data: Efficacy of this compound and its Analogs
The inhibitory potency of this compound and its derivatives on Kv1.3 channels has been determined in various experimental settings. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Efficacy of this compound and its Analogs on Kv1.3 Channels
| Compound | IC50 (Kv1.3) | Cell Type | Method | Reference |
| This compound | ~12 pM | Rat Kv1.3 expressing cells | Electrophysiology | [3] |
| This compound[R14A] | 27 ± 9 pM | L929 fibroblasts expressing mKv1.3 | Whole-cell patch-clamp | [1][5] |
| This compound[R14A] | 45 pM | Not specified | Not specified | [2][6] |
| PEG-HsTx1[R14A] | 35.9 ± 6.3 nM | L929 fibroblasts expressing mKv1.3 | Whole-cell patch-clamp | [1][5] |
| Cy5-HsTx1[R14A] | ~0.9 nM | CHO cells expressing hKv1.3 | Electrophysiology | [6] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound Analogs
| Compound | Animal Model | Dose | Key Findings | Reference |
| This compound[R14A] | Pristane-induced arthritis (rat) | 0.1 mg/kg every other day | Reduced clinical signs of arthritis. A single treatment reduced inflammation for up to seven days. | [1] |
| PEG-HsTx1[R14A] | Pristane-induced arthritis (rat) | 0.1 mg/kg once weekly | A single dose significantly reduced signs of disease for up to fourteen days. | [1] |
| This compound[R14A] | Senescence-accelerated SAMP8 mice | Not specified | Improved cognitive performance. | [2] |
| PEG-HsTx1[R14A] | Lewis rats | Single subcutaneous injection | Peak serum concentration of 400 nM at 24 hours. Circulating half-life of 37.3 hours. | [1] |
| This compound[R14A] | Rats | 2 mg/kg IV | Terminal elimination half-life of 79.6 ± 6.5 min. | [4] |
Signaling Pathways and Experimental Workflows
Kv1.3 Inhibition in Effector Memory T-Cells
Inhibition of Kv1.3 channels in effector memory T-cells (TEM) by this compound or its analogs leads to membrane hyperpolarization, which reduces the driving force for calcium influx through CRAC channels. This suppression of calcium signaling ultimately inhibits T-cell activation, proliferation, and the production of pro-inflammatory cytokines.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
This workflow outlines the key steps for assessing the inhibitory effect of this compound on Kv1.3 channels expressed in a stable cell line.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from studies evaluating the potency of this compound and its analogs on Kv1.3 channels.[1]
a. Cell Culture:
-
L929 cells stably expressing murine Kv1.3 (mKv1.3) are maintained in DMEM medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 4 mM L-glutamine, 1 mM sodium pyruvate, and 500 μg/mL G418.
-
Cells are plated on sterile glass chambers and allowed to adhere before recording.
b. Solutions:
-
Internal Solution (Pipette Solution): 145 mM KF, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl2. Adjust pH to 7.4 with KOH.
-
External Solution (Bath Solution): 160 mM NaCl, 4.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES. Adjust pH to 7.4 with NaOH.
c. This compound Preparation:
-
Prepare a stock solution of this compound or its analogs in the external solution.
-
Perform serial dilutions to obtain the desired final concentrations for application. It is recommended to prepare fresh dilutions immediately before use to avoid peptide adsorption to surfaces.[1]
d. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration using a patch-clamp amplifier. Pipette resistance should be 2-3 MΩ.
-
Set the holding potential to -80 mV.
-
Elicit Kv1.3 currents by applying 200 ms depolarizing pulses from -80 mV to +40 mV every 30 seconds.
-
Record stable baseline currents in the external solution.
-
Perfuse the cell with the desired concentration of this compound in the external solution and record the inhibited currents until a steady-state block is achieved.
-
To determine the IC50, apply several concentrations of the peptide to different cells.
e. Data Analysis:
-
Measure the peak current amplitude at +40 mV before and after peptide application.
-
Calculate the percentage of current reduction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the peptide concentration.
-
Fit the data using the Hill equation to determine the IC50 value.
T-Cell Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on the proliferation of effector memory T-cells.
a. Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Isolate CCR7- TEM cells from PBMCs using magnetic-activated cell sorting (MACS).
b. Cell Staining and Culture:
-
Label the isolated TEM cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.
c. T-Cell Stimulation and this compound Treatment:
-
Pre-incubate the cells with various concentrations of this compound or this compound[R14A] for 30-60 minutes.
-
Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies.
-
Include unstimulated (negative control) and stimulated (positive control, no this compound) wells.
-
Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
d. Data Acquisition and Analysis:
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the lymphocyte population and then on CD4+ or CD8+ T-cells.
-
Measure the dilution of CFSE fluorescence, which is indicative of cell division.
-
Quantify the percentage of proliferated cells in each condition.
-
Determine the concentration of this compound required to inhibit T-cell proliferation.
In Vivo Animal Studies: Pristane-Induced Arthritis (PIA) in Rats
This protocol provides a framework for evaluating the therapeutic efficacy of this compound in a rat model of rheumatoid arthritis.[1]
a. Animals:
-
Use a susceptible rat strain, such as Dark Agouti (DA) rats.
b. Induction of Arthritis:
-
Administer a single intradermal injection of 150 µL of pristane at the base of the tail.
-
Monitor the animals for the development of clinical signs of arthritis, which typically appear around 10-14 days after induction.
-
Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale for redness, swelling, and joint deformity).
c. Treatment Protocol:
-
Upon the onset of disease, randomize the animals into treatment groups:
-
Vehicle control (e.g., saline)
-
This compound[R14A] (e.g., 0.1 mg/kg, subcutaneous, every other day)
-
PEG-HsTx1[R14A] (e.g., 0.1 mg/kg, subcutaneous, once a week)
-
-
Administer the treatments for a predefined period (e.g., 2-3 weeks).
d. Efficacy Evaluation:
-
Monitor and record the clinical arthritis score for each animal daily or every other day.
-
Measure paw swelling using a plethysmometer.
-
At the end of the study, collect blood for analysis of inflammatory markers and tissues (e.g., joints) for histological examination.
e. Data Analysis:
-
Compare the mean arthritis scores and paw swelling between the treatment and control groups over time.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the treatment effects.
-
Evaluate the histological sections for inflammation, cartilage destruction, and bone erosion.
Conclusion
This compound and its analog this compound[R14A] are powerful and selective tools for studying the function of Kv1.3 channels and for the development of novel therapeutics for autoimmune and neuroinflammatory diseases. The data and protocols presented in these application notes provide a solid foundation for researchers to effectively utilize these peptides in their studies. Careful adherence to the experimental procedures is crucial for obtaining reliable and reproducible results.
References
- 1. Prolonged immunomodulation in inflammatory arthritis using the selective Kv1.3 channel blocker this compound[R14A] and its PEGylated analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripheral Administration of the Kv1.3-Blocking Peptide this compound[R14A] Improves Cognitive Performance in Senescence Accelerated SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. Pulmonary Delivery of the Kv1.3-Blocking Peptide this compound[R14A] for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Recombinant Expression and Purification of HsTx1: Application Notes and Protocols for Researchers
Introduction
HsTx1 is a potent and selective peptide toxin isolated from the venom of the scorpion Heterometrus spinnifer. It is a 34-amino acid peptide with four disulfide bridges that acts as a high-affinity blocker of the voltage-gated potassium channel Kv1.3.[1] The Kv1.3 channel is a validated therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis, due to its upregulation in activated effector memory T-cells. The remarkable potency and selectivity of this compound make it a valuable research tool and a promising lead compound for the development of novel immunomodulatory therapeutics.[1][2]
This document provides detailed application notes and protocols for the recombinant expression of this compound in Escherichia coli as a thioredoxin fusion protein, followed by its purification to high homogeneity.
Principle of the Method
The recombinant production of small, disulfide-rich peptides like this compound in E. coli can be challenging due to potential misfolding, aggregation, and proteolytic degradation. To overcome these obstacles, this protocol utilizes a thioredoxin (TrxA) fusion partner strategy.[3][4][5][6] Thioredoxin is a highly soluble and stable protein that can act as a molecular chaperone, promoting the correct folding of its fusion partner in the reducing environment of the E. coli cytoplasm.[6]
The workflow involves the expression of a His-tagged Thioredoxin-HsTx1 fusion protein, followed by immobilized metal affinity chromatography (IMAC) for initial purification. The this compound peptide is then liberated from the fusion partner by enzymatic cleavage with enterokinase. Finally, the mature this compound peptide is purified to a high degree using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials and Reagents
Expression and Cell Lysis
-
E. coli BL21(DE3) cells
-
pET-32a(+) vector containing the this compound gene insert
-
Luria-Bertani (LB) broth and agar plates
-
Ampicillin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Lysozyme
-
DNase I
Purification
-
Ni-NTA Agarose resin
-
Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Enterokinase
-
Enterokinase Cleavage Buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 2 mM CaCl2)
-
RP-HPLC system
-
C18 RP-HPLC column
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
Experimental Protocols
Recombinant Expression of TrxA-HsTx1 Fusion Protein
-
Transformation: Transform the pET-32a(+)-HsTx1 plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing 100 µg/mL ampicillin. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with 100 µg/mL ampicillin and grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB broth containing 100 µg/mL ampicillin with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking at 220 rpm.
-
Induction: Monitor the cell growth by measuring the OD600. When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5 mM.[7]
-
Expression: Reduce the temperature to 25°C and continue to shake for 16-18 hours. Lower temperatures can enhance the solubility of the fusion protein.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.
Purification of TrxA-HsTx1 Fusion Protein
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of culture. Add lysozyme to a final concentration of 1 mg/mL and DNase I to 10 µg/mL. Incubate on ice for 30 minutes with occasional mixing.
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble fusion protein.
-
IMAC Purification:
-
Equilibrate a Ni-NTA agarose column with 5 column volumes (CV) of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 CV of Wash Buffer to remove unbound proteins.
-
Elute the fusion protein with 5 CV of Elution Buffer. Collect the fractions.
-
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the TrxA-HsTx1 fusion protein.
Enzymatic Cleavage of the Fusion Protein
-
Buffer Exchange: Dialyze the eluted fusion protein fractions against Enterokinase Cleavage Buffer overnight at 4°C to remove imidazole and prepare for cleavage.
-
Enterokinase Digestion: Add enterokinase to the dialyzed protein solution at a ratio of 1:100 (enzyme:protein, w/w). Incubate at room temperature (20-25°C) for 16-24 hours.[8][9][10] The optimal cleavage conditions may need to be determined empirically.
-
Monitoring Cleavage: Monitor the cleavage reaction by taking aliquots at different time points and analyzing them by SDS-PAGE.
Purification of Mature this compound
-
RP-HPLC Purification:
-
Acidify the cleavage reaction mixture with TFA to a final concentration of 0.1%.
-
Centrifuge at 10,000 x g for 10 minutes to remove any precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Load the filtered sample onto a C18 RP-HPLC column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.[11][12]
-
Elute the peptide using a linear gradient of 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 1 mL/min.[11][13]
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis: Collect the fractions corresponding to the major peaks and analyze them by mass spectrometry to identify the fraction containing pure this compound.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound peptide powder.
Data Presentation
Table 1: Summary of Recombinant this compound Purification
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) |
| Clarified Lysate | 500 | - | <5 |
| Ni-NTA Eluate | 50 | 10 (as fusion) | ~85 |
| RP-HPLC Pool | 1.5 | 1.5 | >98 |
Note: The values presented in this table are representative and may vary depending on the expression levels and purification efficiency.
Visualizations
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Distribution and kinetics of the Kv1.3-blocking peptide this compound[R14A] in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and purification of thioredoxin fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and purification of thioredoxin fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pro.unibz.it [pro.unibz.it]
- 9. abcam.com [abcam.com]
- 10. abmgood.com [abmgood.com]
- 11. bachem.com [bachem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. hplc.eu [hplc.eu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HsTx1 Activity in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the potential loss of HsTx1 activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 34-amino acid peptide toxin originally isolated from the venom of the scorpion Heterometrus spinifer. It is a potent blocker of voltage-gated potassium channels, with a particularly high affinity for the Kv1.3 channel.[1] The blockade of these channels is achieved by the toxin binding to the outer pore of the channel, thereby inhibiting the flow of potassium ions. This action can modulate the membrane potential of cells, which is particularly relevant in the context of T-lymphocyte activation. A synthetic analog, this compound[R14A], has been developed to have even greater selectivity for Kv1.3 over other Kv channels.
Q2: What are the common causes for a loss of this compound activity?
A loss of this compound activity can typically be attributed to one or more of the following factors:
-
Improper Storage and Handling: As a peptide, this compound is susceptible to degradation if not stored correctly. This includes exposure to proteases, repeated freeze-thaw cycles, and incorrect storage temperatures.
-
Peptide Aggregation: this compound, particularly at high concentrations, can be prone to aggregation. This process can be influenced by the buffer composition, pH, and temperature. Aggregated peptides are generally inactive.
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware, such as pipette tips and microcentrifuge tubes. This can significantly reduce the effective concentration of the peptide in your working solution.
-
Oxidation of Disulfide Bonds: this compound contains four disulfide bridges which are crucial for its three-dimensional structure and activity.[1] Exposure to reducing agents or harsh chemical conditions can lead to the disruption of these bonds.
-
Incorrect Buffer/Solution pH: The activity of peptides can be pH-dependent. While specific data for this compound is limited, significant deviations from a neutral pH could potentially alter its structure and function.
Q3: How should I properly store and reconstitute my lyophilized this compound?
For optimal stability, lyophilized this compound should be stored at -20°C or -80°C. When reconstituting, it is recommended to use a sterile, high-quality solvent. For this compound[R14A], a proven reconstitution and storage buffer is P6N buffer (10 mM sodium phosphate, 0.8% NaCl, and 0.05% polysorbate 20, pH 6.0). Stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for short-term use or -80°C for long-term storage.
Troubleshooting Guide
This guide is designed to help you systematically identify and resolve issues related to the loss of this compound activity in your experiments.
Problem 1: No observable effect of this compound in my electrophysiology experiment.
| Possible Cause | Troubleshooting Step | Rationale |
| Peptide Degradation | 1. Prepare a fresh stock solution of this compound from a new lyophilized aliquot. 2. Ensure the stock solution has not undergone multiple freeze-thaw cycles. 3. Use a recommended storage buffer, such as P6N buffer for this compound[R14A]. | Peptides are sensitive to degradation. Using a fresh, properly stored aliquot minimizes the possibility of using degraded toxin. |
| Incorrect Concentration | 1. Verify the calculations for your working dilution. 2. Consider potential adsorption to plasticware. Pre-rinsing pipette tips with the experimental buffer may help. | An incorrect dilution will lead to a lower than expected concentration of the toxin. Adsorption can also significantly lower the effective concentration. |
| Suboptimal Experimental Conditions | 1. Ensure the pH of your extracellular solution is within the optimal range for your cells and the toxin (typically around pH 7.4). 2. Maintain a consistent and appropriate temperature for your experiment. | Extreme pH or temperature can affect both the stability of the peptide and the function of the ion channels. |
| Issues with the Cell System | 1. Confirm the expression of Kv1.3 channels in your cell line or primary cells using techniques like immunocytochemistry or western blotting. 2. Perform a positive control experiment with a known blocker of Kv1.3 channels. | The lack of an effect could be due to low or absent expression of the target channel in the cells being studied. |
Problem 2: Reduced or inconsistent this compound activity over time.
| Possible Cause | Troubleshooting Step | Rationale |
| Peptide Aggregation | 1. Visually inspect your stock and working solutions for any signs of precipitation. 2. Briefly sonicate your stock solution before making dilutions. 3. Consider including a small amount of a non-ionic detergent (e.g., 0.05% Polysorbate 20) in your buffer to prevent aggregation. | Aggregation can lead to a decrease in the concentration of active, monomeric peptide over time. |
| Instability in Experimental Buffer | 1. Prepare fresh experimental buffers for each experiment. 2. Evaluate the stability of this compound in your specific buffer by incubating it for the duration of your experiment and then testing its activity. | Components in the buffer could be contributing to the degradation of the peptide over the course of the experiment. |
Quantitative Data
The following tables summarize key quantitative data for this compound and its analog, this compound[R14A].
Table 1: Inhibitory Activity of this compound and this compound[R14A] on Kv1.3 and Kv1.1 Channels
| Peptide | Target Channel | IC50 (pM) | Reference |
| This compound | Kv1.3 | 29 ± 3 | |
| This compound | Kv1.1 | 11,330 ± 1,329 | |
| This compound[R14A] | Kv1.3 | 45 ± 3 | |
| This compound[R14A] | Kv1.1 | >100,000 |
Table 2: Stability of this compound[R14A] in Biological Matrices
| Biological Matrix | Incubation Time | Remaining Intact Peptide |
| Rat Plasma | 5 hours | >90% |
| Rat Lung Homogenate | 5 hours | ~40.5% |
Experimental Protocols
Detailed Protocol for Whole-Cell Patch-Clamp Recording with this compound
This protocol provides a general framework for assessing the activity of this compound on Kv1.3 channels expressed in a mammalian cell line.
1. Cell Preparation:
-
Culture cells expressing Kv1.3 channels (e.g., L929 fibroblasts or Jurkat T-cells) under standard conditions.
-
On the day of the experiment, plate the cells onto glass coverslips at a suitable density for patch-clamp recording.
2. Solution Preparation:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
This compound Working Solution:
-
Reconstitute lyophilized this compound in the recommended buffer (e.g., P6N buffer for this compound[R14A]) to create a stock solution (e.g., 1 µM).
-
On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentration (e.g., 100 pM).
-
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a target cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
Establish a stable baseline recording of the Kv1.3 current.
-
Perfuse the chamber with the extracellular solution containing this compound.
-
Record the current at regular intervals to observe the blocking effect of the toxin.
-
To determine the IC50, apply a range of this compound concentrations and measure the steady-state block at each concentration.
4. Quality Control:
-
Monitor the seal resistance and access resistance throughout the experiment. Recordings with unstable parameters should be discarded.
-
Perform a vehicle control perfusion to ensure that the solvent for this compound does not affect the Kv1.3 current.
-
At the end of the experiment, perform a washout with the control extracellular solution to check for the reversibility of the block.
Visualizations
Troubleshooting Logic for Loss of this compound Activity
Caption: A flowchart outlining the logical steps to troubleshoot the loss of this compound activity.
Experimental Workflow for Patch-Clamp Analysis of this compound
Caption: A sequential workflow for a typical whole-cell patch-clamp experiment using this compound.
Signaling Pathway of T-Cell Activation via Kv1.3
Caption: A simplified diagram of the T-cell activation signaling pathway highlighting the role of the Kv1.3 channel and its inhibition by this compound.
References
Optimizing HsTx1 concentration for patch clamp recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HsTx1 and its analogs in patch clamp recordings.
Troubleshooting Guide
Question: I am not seeing any block of my Kv1.3 currents, or the block is much weaker than expected.
Answer: This is a common issue that can arise from several factors related to the high potency of this compound peptides. Here is a step-by-step troubleshooting guide:
-
Verify Peptide Concentration and Dilution: this compound and its analog this compound[R14A] are potent blockers with IC50 values in the picomolar to low nanomolar range.[1][2][3] Inaccurate serial dilutions can lead to significantly lower final concentrations than intended. It is crucial to use calibrated pipettes and perform dilutions carefully.
-
Address Peptide Adsorption: Peptide blockers like this compound can adsorb to plastic surfaces, such as pipette tips and microcentrifuge tubes, leading to a lower effective concentration in your experimental solution.[1] To mitigate this, consider the following:
-
Include a carrier protein like 0.1% Bovine Serum Albumin (BSA) in your external solution.
-
Use low-retention plasticware.
-
Prepare dilutions fresh before each experiment.
-
-
Confirm the Correct this compound Analog: Ensure you are using the appropriate this compound variant for your target channel. While wild-type this compound blocks both Kv1.1 and Kv1.3, the this compound[R14A] analog was specifically designed for high selectivity for Kv1.3 over other Kv1 channels.[3][4]
-
Check Perfusion System: Ensure your perfusion system is delivering the this compound-containing solution effectively to the cell. Dead volume in the perfusion lines can delay or dilute the application of the peptide.
-
Assess Cell Health and Channel Expression: Unhealthy cells or low expression levels of the target Kv channel can result in small currents that make it difficult to resolve a block. Monitor cell morphology and ensure you are working with a cell line with robust channel expression.
Question: The blocking effect of this compound seems irreversible or washes out very slowly. Is this expected?
Answer: The reversibility of this compound block can depend on the specific channel subtype and the concentration of the peptide used. While some studies suggest that the block is reversible upon washout[5], the high affinity of this compound for its target can lead to very slow off-rates, making washout appear incomplete within a typical experimental timeframe.
To facilitate washout:
-
Prolong the washout period with a continuous flow of control solution.
-
If possible, use the lowest effective concentration of this compound to achieve the desired block, as higher concentrations will take longer to wash out.
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound?
This compound is a pore blocker of voltage-gated potassium channels.[2] It physically occludes the ion conduction pathway, thereby inhibiting the flow of potassium ions.
What are the recommended starting concentrations for this compound and this compound[R14A] in patch clamp experiments?
For blocking Kv1.3 channels, a good starting concentration for this compound[R14A] is around its IC50 value, which is in the low picomolar range (approximately 45-68 pM).[3][4][6] For wild-type this compound, the IC50 for Kv1.3 is around 12-29 pM.[2][3] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
What are the known off-target effects of this compound?
Wild-type this compound is also a potent blocker of Kv1.1 channels, with an IC50 in the nanomolar range.[2][5] The this compound[R14A] analog was developed to have over 2,000-fold selectivity for Kv1.3 over Kv1.1, making it a more specific tool for studying Kv1.3.[3][4]
Experimental Protocols & Data
Typical Whole-Cell Patch Clamp Protocol for Assessing this compound Activity
This protocol is a generalized procedure based on methodologies reported in the literature.[1][3]
1. Cell Preparation:
- Use a cell line stably expressing the target Kv channel (e.g., L929 or CHO cells).
- Plate cells onto glass coverslips and allow them to adhere.
2. Solutions:
- External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2. Adjust pH to 7.4 with KOH.
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 µM) in a buffer containing a carrier protein like 0.1% BSA to prevent adsorption. Store at -20°C or below.
- Working Solutions: Prepare fresh serial dilutions of this compound in the external solution immediately before use.
3. Electrophysiological Recording:
- Establish a whole-cell patch clamp configuration.
- Hold the cell at a membrane potential of -80 mV.
- Elicit Kv currents using depolarizing voltage steps (e.g., to +40 mV for 200 ms) applied at regular intervals (e.g., every 30 seconds).
- Record a stable baseline current in the control external solution.
- Perfuse the cell with the external solution containing the desired concentration of this compound and record the resulting block of the Kv current.
- To test for reversibility, perfuse the cell with the control external solution.
Quantitative Data: IC50 Values of this compound and its Analogs
| Peptide | Target Channel | Reported IC50 | Reference |
| This compound | Kv1.3 | ~12-29 pM | [2][3] |
| This compound | Kv1.1 | ~7-11.3 nM | [2][3][5] |
| This compound[R14A] | Kv1.3 | ~27-68 pM | [1][3][6] |
| This compound[R14A] | Kv1.1 | >100 nM | [3] |
| PEG-HsTx1[R14A] | Kv1.3 | ~35.9 nM | [1] |
Visual Guides
Caption: A typical experimental workflow for patch clamp analysis of this compound.
Caption: Troubleshooting flowchart for weak or absent this compound-induced block.
References
- 1. Prolonged immunomodulation in inflammatory arthritis using the selective Kv1.3 channel blocker this compound[R14A] and its PEGylated analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. A potent and Kv1.3-selective analogue of the scorpion toxin this compound as a potential therapeutic for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Distribution and kinetics of the Kv1.3-blocking peptide this compound[R14A] in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding of HsTx1 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of HsTx1 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern?
A1: this compound is a 34-amino acid peptide toxin isolated from the scorpion Heterometrus spinifer. It is a potent blocker of the Kv1.3 potassium channel, a target for autoimmune diseases.[1] Non-specific binding (NSB) refers to the binding of this compound to surfaces or molecules other than its intended target. This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification, ultimately compromising experimental results.
Q2: What are the primary drivers of this compound non-specific binding?
A2: The non-specific binding of this compound is primarily driven by two of its key physicochemical properties:
-
Electrostatic Interactions: this compound is a cationic peptide with a theoretical isoelectric point (pI) of approximately 9.35. This means that at physiological pH (~7.4), the peptide carries a net positive charge and can electrostatically interact with negatively charged surfaces, such as standard polystyrene microplates.
-
Hydrophobic Interactions: this compound possesses a hydrophobic core, which can lead to its adsorption onto hydrophobic surfaces of plasticware (e.g., microplates, pipette tips) and other proteins.[1]
Q3: What are the general strategies to minimize non-specific binding of this compound?
A3: The main strategies involve disrupting the electrostatic and hydrophobic interactions that cause non-specific binding. This can be achieved by:
-
Optimizing Buffer Conditions: Modifying the pH, ionic strength, and including specific additives in your assay buffers.
-
Using Blocking Agents: Saturating non-specific binding sites on assay surfaces with inert molecules.
-
Incorporating Detergents: Reducing hydrophobic interactions.
-
Proper Washing Techniques: Efficiently removing unbound this compound.
Troubleshooting Guides
Issue 1: High Background Signal in an ELISA Assay
High background can obscure the specific signal from your analyte. The following steps can help you troubleshoot and reduce high background noise in your this compound ELISA.
References
HsTx1 Technical Support Center: Troubleshooting Long-Term Experimental Stability
For researchers, scientists, and drug development professionals utilizing the potent Kv1.3 channel blocker HsTx1, ensuring its stability throughout long-term experiments is critical for obtaining reliable and reproducible data. This technical support center provides a comprehensive guide to troubleshooting common stability issues encountered with this compound, presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time in my multi-day cell-based assay. What could be the cause?
A1: A significant loss of this compound activity in multi-day assays is often due to its adsorption to plastic surfaces, such as polystyrene microplates. One study demonstrated that a 100 pM solution of the this compound analog, this compound[R14A], lost approximately 40% of its blocking activity on Kv1.3 channels after 24 hours of incubation in a polystyrene well. This suggests that a substantial portion of the peptide is binding to the plastic, reducing its effective concentration in the solution.
Q2: How can I prevent this compound from adsorbing to my labware?
A2: To mitigate adsorption, consider the following strategies:
-
Use of Low-Binding Plastics: Whenever possible, use labware made from low-protein-binding plastics.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) to the peptide (PEGylation) has been shown to be highly effective in reducing the adsorption of this compound analogs to surfaces.
-
Inclusion of a Carrier Protein: Adding a carrier protein, such as bovine serum albumin (BSA), to your experimental buffer can help to saturate non-specific binding sites on the plasticware, thus reducing the loss of your peptide. A typical concentration for BSA is 0.1% (w/v).
-
Siliconization of Glassware: If using glass vials or containers, siliconizing the surfaces can reduce peptide adsorption.
Q3: I suspect my this compound stock solution is degrading. What are the likely chemical modifications occurring?
A3: Peptides containing certain amino acids are susceptible to chemical degradation. The wild-type this compound sequence (ASCRTPKDCADPCRKETGCPYGKCMNRKCKCNRC) contains amino acids prone to oxidation and deamidation.
-
Oxidation: Methionine (M) and Cysteine (C) residues are particularly susceptible to oxidation by dissolved oxygen or trace metal contaminants. Oxidation of these residues can alter the peptide's conformation and reduce its biological activity.
-
Deamidation: Asparagine (N) and Glutamine (Q) residues can undergo deamidation, especially at neutral or alkaline pH, leading to a change in the peptide's charge and potentially its structure and function.
Q4: What are the optimal storage conditions for long-term stability of lyophilized this compound?
A4: For long-term storage of lyophilized this compound, it is recommended to:
-
Store at -20°C or, for extended periods, at -80°C.
-
Keep the vial tightly sealed in a desiccator to protect it from moisture, as some amino acids are hygroscopic.
-
Protect from light.
-
For peptides containing oxidation-prone residues like Cysteine and Methionine, consider storing under an inert gas atmosphere (e.g., argon or nitrogen).
Q5: What is the best way to prepare and store this compound stock solutions?
A5: To maintain the stability of this compound in solution:
-
Reconstitution: Use a sterile, slightly acidic buffer (pH 5-6) for reconstitution, as this can help to minimize deamidation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation, it is crucial to aliquot the stock solution into single-use volumes.
-
Storage of Solutions: Store aliquots at -20°C or -80°C. For short-term storage (up to a week), 4°C may be acceptable, but freezing is generally recommended.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability issues with this compound.
Problem 1: Inconsistent or lower-than-expected bioactivity in experiments.
Click to expand troubleshooting steps
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Peptide Adsorption | Perform a recovery experiment. Compare the concentration of this compound in solution before and after incubation in your experimental setup (e.g., microplate) without cells. | Use low-binding plates, add 0.1% BSA to your buffer, or consider using a PEGylated version of this compound if available. |
| Oxidation | Analyze the peptide stock by mass spectrometry to look for mass shifts corresponding to the addition of oxygen atoms (+16 Da per oxidation event). | Prepare fresh solutions using degassed buffers. Store lyophilized peptide under inert gas. Avoid trace metal contamination in buffers. |
| Aggregation | Visually inspect the solution for turbidity. Use dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to detect aggregates. | Re-dissolve the peptide in a different solvent or buffer system. Sonication may help to break up small aggregates. Filter the solution through a 0.22 µm filter. |
| Proteolytic Degradation | Test for protease activity in your stock solution or experimental system. | Prepare solutions under sterile conditions. Consider adding a broad-spectrum protease inhibitor cocktail if contamination is suspected. |
| Incorrect Quantification | Verify the concentration of your this compound stock solution using a reliable method such as amino acid analysis or a quantitative HPLC assay. | Re-quantify your stock solution. Ensure accurate pipetting and dilution. |
| Freeze-Thaw Damage | Review your handling procedures. Have the stock solutions been subjected to multiple freeze-thaw cycles? | Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles. |
Problem 2: Visible precipitates or cloudiness in the this compound solution.
Click to expand troubleshooting steps
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Poor Solubility | Review the solvent used for reconstitution. This compound is a peptide with both hydrophobic and charged residues. | Try dissolving the peptide in a small amount of a polar organic solvent like DMSO or acetonitrile first, and then slowly adding the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. |
| Aggregation | The precipitate is likely aggregated peptide. | See "Aggregation" troubleshooting steps in Problem 1. Consider changing the buffer pH or ionic strength to improve solubility and reduce aggregation. |
| Bacterial Contamination | Plate a small amount of the solution on a nutrient agar plate and incubate to check for microbial growth. | Prepare all solutions under sterile conditions using sterile-filtered buffers. Store solutions at 4°C for short-term use or frozen for long-term storage. |
Experimental Protocols
Protocol 1: Assessing this compound Adsorption to Labware
Objective: To quantify the loss of this compound due to adsorption to plastic surfaces.
Methodology:
-
Prepare a working solution of this compound in your experimental buffer at the desired concentration (e.g., 100 nM).
-
Take an initial sample (T=0) for concentration analysis by a suitable method (e.g., RP-HPLC with UV detection at 214 nm or a fluorescently labeled peptide).
-
Add the this compound solution to the wells of the microplate or tubes you intend to use in your experiment.
-
Incubate the labware under the same conditions as your experiment (e.g., 24 hours at 37°C).
-
After incubation, carefully collect the solution from the wells.
-
Analyze the concentration of this compound in the collected solution.
-
Calculate the percentage of this compound lost due to adsorption.
Protocol 2: Evaluation of this compound Oxidation by Mass Spectrometry
Objective: To determine if this compound has undergone oxidation.
Methodology:
-
Prepare a sample of your this compound stock solution for mass spectrometry analysis (e.g., MALDI-TOF or LC-MS).
-
Acquire the mass spectrum of the peptide.
-
Compare the observed molecular weight with the theoretical molecular weight of this compound.
-
Look for peaks corresponding to the addition of 16 Da (for a single oxidation) or multiples of 16 Da, which would indicate the oxidation of one or more methionine or cysteine residues.
Visualizations
Caption: Troubleshooting workflow for decreased this compound bioactivity.
Technical Support Center: HsTx1 Electrophysiology Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts encountered during electrophysiology experiments using HsTx1, a potent inhibitor of the Kv1.3 voltage-gated potassium channel.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in electrophysiology?
This compound is a toxin isolated from the venom of the scorpion Heterometrus spinifer.[1] It is a highly potent and selective blocker of the Kv1.3 voltage-gated potassium channel, with an IC50 in the picomolar range.[1][2] Its high affinity and selectivity make it a valuable pharmacological tool for studying the physiological roles of Kv1.3 channels in various cell types, particularly in immunology and neuroscience research. An analog, this compound[R14A], has been developed with even greater selectivity for Kv1.3 over other potassium channels.[3][4][5]
Q2: What are the most common artifacts I might encounter in my this compound recordings?
While this compound itself is not known to directly cause unique artifacts, its use in sensitive patch-clamp experiments means researchers will likely encounter common electrophysiological artifacts. These include:
-
Power line interference (50/60 Hz noise)
-
Baseline drift
-
Capacitive transients
-
Poor seal resistance (leak currents)
These artifacts can obscure the true physiological response to this compound and lead to misinterpretation of the data.
Troubleshooting Guides
Issue 1: Power Line Interference
Q: My recording is contaminated with a persistent, high-frequency hum. How can I resolve this?
A: This is likely power line interference, typically at 50 or 60 Hz.[6][7]
Troubleshooting Steps:
-
Check Grounding: Ensure all equipment in the electrophysiology rig is properly grounded to a common earth point.
-
Shielding: Use a Faraday cage to shield the setup from external electromagnetic interference.[6]
-
Identify and Isolate Noise Sources: Turn off nearby equipment one by one (e.g., centrifuges, vortexers, computer monitors) to identify the source of the interference.[6][8]
-
Use Filters: Apply a notch filter centered at the frequency of the interference (50 or 60 Hz).[9] However, be aware that filtering can sometimes distort the signal.[6]
Troubleshooting Workflow for Noise Identification
Caption: Workflow for identifying and eliminating power line noise.
Issue 2: Baseline Drift
Q: My baseline is not stable and drifts over time. What could be the cause?
A: Baseline drift can be caused by several factors, including changes in the patch seal, electrode drift, or temperature fluctuations.
Troubleshooting Steps:
-
Allow for Equilibration: Ensure all components of the recording setup, including the perfusion solution and the microscope stage, have reached a stable temperature.
-
Monitor Seal Resistance: A deteriorating seal resistance will cause the baseline current to drift.[10]
-
Check Electrode Holder and Micromanipulator: Ensure the electrode holder is clean and the micromanipulator is securely fastened to prevent mechanical drift.
-
Use High-Pass Filtering: A high-pass filter with a low cutoff frequency (e.g., 0.05 Hz) can help to correct for slow baseline drift, though this may affect the recording of slow events.[6]
Issue 3: Capacitive Transients
Q: I see large, brief spikes at the beginning and end of my voltage steps that obscure the initial phase of the current. How can I minimize these?
A: These are capacitive transients, which arise from charging the membrane capacitance.[11][12] While they are a normal feature of voltage-clamp recordings, they can be minimized.
Troubleshooting Steps:
-
Amplifier Compensation: Use the built-in capacitance compensation circuits of your patch-clamp amplifier ("C-slow" and "C-fast") to cancel these transients.[8][12]
-
Series Resistance Compensation: Proper compensation for series resistance (Rs) is crucial, as uncompensated Rs can distort the capacitive transient.[12][13]
-
P/4 Subtraction: For offline analysis, a P/4 leak subtraction protocol can be used to remove residual capacitive artifacts and linear leak currents.[8] This involves averaging the response to several small, hyperpolarizing pulses and subtracting a scaled version of this average from the main trace.
| Parameter | Typical Values | Potential Issue if Incorrect |
| Membrane Capacitance (Cm) | 5 - 100 pF (cell type dependent) | Incorrect compensation leads to distorted current responses. |
| Series Resistance (Rs) | 5 - 20 MΩ | High Rs can slow the voltage clamp and introduce voltage errors.[14] |
| Capacitive Transient Duration | < 1 ms | Long transients can obscure fast channel gating.[15] |
Issue 4: Poor Seal Resistance
Q: I am having trouble obtaining a stable gigaohm seal, or the seal deteriorates quickly. What can I do?
A: A high-resistance "gigaseal" is critical for high-quality patch-clamp recordings to electrically isolate the patch of membrane under study.[16] A poor seal results in leak currents that can obscure the small currents flowing through ion channels.[10]
Troubleshooting Steps:
-
Pipette Preparation:
-
Use freshly pulled pipettes for each recording.
-
Fire-polish the pipette tip to ensure it is smooth.
-
Ensure the pipette solution is filtered and free of precipitates.
-
-
Cell Health: Use healthy, viable cells. Debris from dead or dying cells can prevent a good seal from forming.
-
Mechanical Stability: Ensure the recording setup is free from vibrations.
-
Seal Enhancers: Some automated patch-clamp systems use "seal enhancers" in the solutions to promote gigaseal formation.[16]
Logic Diagram for Troubleshooting a Poor Seal
Caption: Logical steps for troubleshooting an unstable or poor seal.
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording of Kv1.3 Currents and Block by this compound
-
Cell Preparation: Culture cells expressing Kv1.3 channels (e.g., Jurkat T-lymphocytes or a stably transfected cell line) on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establishing Whole-Cell Configuration:
-
Mount the coverslip onto the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a target cell with the recording pipette, applying slight positive pressure.
-
Upon dimpling the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.[17]
-
-
Data Acquisition:
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv1.3 currents.
-
Compensate for cell capacitance and series resistance using the amplifier's circuitry.
-
-
Application of this compound:
-
After obtaining a stable baseline recording of Kv1.3 currents, perfuse the bath with the external solution containing this compound at the desired concentration (e.g., 100 pM).
-
Continue recording using the same voltage protocol to observe the blocking effect of the toxin on the Kv1.3 current. The toxin induces a reversible block by binding to the outer pore of the channel.[1]
-
Conceptual Diagram of this compound Action
Caption: this compound blocking the Kv1.3 channel pore.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. A potent and Kv1.3-selective analogue of the scorpion toxin this compound as a potential therapeutic for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound[R14A] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Distribution and kinetics of the Kv1.3-blocking peptide this compound[R14A] in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Power-line interference detection and suppression in ECG signal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. warneronline.com [warneronline.com]
- 9. quora.com [quora.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to correct for series resistance (and whole cell capacitance) in real cells | Bill Connelly [billconnelly.net]
- 13. An offline correction method for uncompensated series resistance and capacitance artifacts from whole-cell patch clamp recordings of small cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Series resistance errors in whole cell voltage clamp measured directly with dual patch-clamp recordings: not as bad as you think - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signal processing methods for reducing artifacts in microelectrode brain recordings caused by functional electrical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Effective Patch Clamp Experiments with HsTx1
Welcome to the technical support center for the use of HsTx1 in patch clamp electrophysiology. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in patch clamp experiments?
A1: this compound is a potent and selective peptide blocker of the voltage-gated potassium channel Kv1.3.[1] In patch clamp experiments, its primary role is to selectively inhibit Kv1.3 channels to study their function, and physiological or pathological roles in various cell types. It is a valuable tool for isolating and characterizing Kv1.3-mediated currents.
Q2: I'm having trouble forming a stable giga-ohm seal. Can this compound help improve my seal resistance?
A2: There is currently no direct scientific evidence to suggest that this compound is used to improve seal resistance. Its function is to block Kv1.3 channels, not to act as a "seal enhancer." Difficulties in achieving a giga-ohm seal typically stem from other factors in the experimental setup. For troubleshooting seal formation, please refer to the "Troubleshooting Guide: Achieving a Stable Giga-ohm Seal" section below.
Q3: At what concentration should I use this compound in my patch clamp experiments?
A3: The effective concentration of this compound for blocking Kv1.3 channels is in the picomolar to low nanomolar range. The IC50 for this compound on Kv1.3 channels is approximately 12 pM.[1] However, the optimal concentration may vary depending on the specific cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the ideal concentration for your experiments.
Q4: How can I be sure that the effects I'm seeing are due to Kv1.3 blockade by this compound?
A4: To confirm the specificity of this compound's effect, several control experiments are recommended:
-
Use a cell line that does not express Kv1.3: Applying this compound to these cells should not produce the current inhibition you observe in your target cells.
-
Perform a concentration-response experiment: The effect of this compound should be dose-dependent.
-
Use a less-selective analog or a different Kv1.3 blocker: Comparing the effects of a highly selective analog like this compound[R14A] with a less selective one can help confirm the involvement of Kv1.3.[1]
Q5: Is this compound stable in solution during my experiments?
A5: this compound is a stable peptide. However, like many peptides, it can be susceptible to degradation over long experiments or due to repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions from a stock solution for each experiment and to follow the manufacturer's storage instructions.
Troubleshooting Guide: Achieving a Stable Giga-ohm Seal
Achieving a high-resistance (giga-ohm) seal between the patch pipette and the cell membrane is crucial for high-quality patch clamp recordings. If you are experiencing difficulties, consider the following troubleshooting tips:
| Problem | Potential Cause | Recommended Solution |
| Unable to form a GΩ seal | Poor cell health | Ensure cells are healthy and not over-cultured. For dissociated cells, optimize the dissociation protocol to avoid membrane damage.[2] |
| Dirty pipette tip | Apply positive pressure to the pipette as you approach the cell to keep the tip clean. Ensure your solutions are filtered.[3] | |
| Incorrect osmolarity | The internal (pipette) solution should generally be slightly hypotonic (around 10 mOsm less) compared to the external (bath) solution.[2] | |
| Suboptimal extracellular solution | Ensure the presence of divalent cations like Ca²⁺ and Mg²⁺ in your external solution, as they are known to promote seal formation.[4] | |
| Seal is unstable and deteriorates quickly | Mechanical drift | Ensure the micromanipulator and microscope stage are stable. Check for vibrations in the room. |
| Pipette shape and size | The shape and size of the pipette tip are critical. Experiment with different pipette pulling parameters to find what works best for your cell type.[5] | |
| Excessive suction | Apply gentle suction to form the seal. Too much suction can damage the membrane.[6] | |
| High noise levels in the recording | Low seal resistance | A poor seal is a major source of noise. Re-evaluate the steps for forming a stable giga-ohm seal. |
| Electrical interference | Ensure proper grounding of all equipment. Turn off any unnecessary nearby electrical devices. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage Clamp Recording of Kv1.3 Currents Using this compound
-
Cell Preparation: Culture cells expressing Kv1.3 channels on glass coverslips to an appropriate density.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation:
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Fill a patch pipette with the internal solution and mount it on the headstage.
-
Apply positive pressure and approach a target cell.
-
Once the pipette touches the cell membrane (observed as a slight increase in resistance), release the positive pressure and apply gentle suction to form a giga-ohm seal.
-
-
Whole-Cell Configuration: After achieving a stable giga-ohm seal, apply a brief, stronger pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Data Acquisition:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv1.3 currents.
-
Record the baseline currents.
-
-
This compound Application:
-
Prepare the desired concentration of this compound in the external solution.
-
Perfuse the cell with the this compound-containing solution.
-
Repeat the voltage-step protocol to record the currents in the presence of the blocker.
-
-
Data Analysis: Measure the peak current amplitude before and after the application of this compound to determine the percentage of inhibition.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for a whole-cell patch clamp experiment using this compound.
Caption: Logical troubleshooting steps for failing to achieve a giga-ohm seal.
References
- 1. A potent and Kv1.3-selective analogue of the scorpion toxin this compound as a potential therapeutic for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distribution and kinetics of the Kv1.3-blocking peptide this compound[R14A] in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing lyophilized HsTx1
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing lyophilized HsTx1, along with troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 34-amino acid peptide toxin originally isolated from the venom of the scorpion Heterometrus spinnifer.[1] It is a potent and selective blocker of the voltage-gated potassium channel Kv1.3.[1][2] The Kv1.3 channel is crucial for regulating the membrane potential of T-lymphocytes. By blocking this channel, this compound inhibits the sustained calcium influx required for T-cell activation, proliferation, and cytokine release. A modified version, this compound[R14A], exhibits even greater selectivity for Kv1.3 over other potassium channels, such as Kv1.1, making it a valuable tool for studying autoimmune diseases.[1][3]
Q2: What are the recommended storage conditions for lyophilized this compound?
For optimal stability, lyophilized this compound should be stored in a tightly sealed vial in a desiccator, protected from light. Recommended storage temperatures are detailed in the table below. Before use, it is critical to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can reduce the peptide's stability.
Q3: How should I reconstitute lyophilized this compound?
While a universal solvent for all peptides does not exist, this compound is soluble in water and saline buffers. A general best-practice protocol for reconstitution is provided below. It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in your experimental buffer.
Q4: What are the recommended storage conditions for reconstituted this compound?
Peptide solutions are significantly less stable than their lyophilized form. Therefore, it is recommended to prepare aliquots of the reconstituted this compound to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term storage (1-2 weeks), 4°C is acceptable.
Data Presentation: Storage and Stability
| Parameter | Lyophilized this compound | Reconstituted this compound |
| Short-Term Storage | 4°C (weeks) | 4°C (up to 1-2 weeks) |
| Long-Term Storage | -20°C to -80°C (years) | -20°C (months) or -80°C (up to a year) |
| Key Considerations | Store in a desiccator, protect from light. Allow vial to reach room temperature before opening. | Aliquot to avoid freeze-thaw cycles. Use sterile, low-pH buffers (pH 5-6) for enhanced stability. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to sit at room temperature for 15-20 minutes to prevent moisture condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Based on the desired stock concentration (e.g., 1 mg/mL), carefully add the appropriate volume of sterile, high-purity water or a suitable buffer (e.g., PBS at pH 7.4). To minimize foaming and potential denaturation, gently run the solvent down the side of the vial.
-
Dissolution: Gently swirl or vortex the vial until the peptide is completely dissolved. If immediate dissolution is not achieved, the vial can be left to stand at room temperature for 15-30 minutes with occasional gentle agitation.
-
Aliquoting and Storage: Aliquot the reconstituted this compound into smaller, single-use volumes in low-protein-binding tubes. Store these aliquots at -20°C or -80°C for long-term use.
Protocol 2: T-Cell Proliferation Assay using this compound
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and resuspend them in complete RPMI-1640 medium at a density of 1-2 x 10^6 cells/mL.
-
T-Cell Stimulation: In a 96-well plate, stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies.
-
This compound Treatment: Add varying concentrations of reconstituted this compound to the appropriate wells. It is advisable to perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions.
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 2-4 days.
-
Analysis: Assess T-cell proliferation using standard methods such as CFSE staining and flow cytometry, or by measuring the incorporation of tritiated thymidine.
Protocol 3: Electrophysiology (Whole-Cell Patch Clamp)
-
Cell Culture: Use a cell line expressing the Kv1.3 channel (e.g., L929 fibroblasts or Jurkat T-cells).
-
Solution Preparation: Prepare appropriate extracellular and intracellular solutions for patch-clamp recording. The extracellular solution should contain a physiological concentration of ions, and the intracellular solution should be potassium-based.
-
This compound Application: After establishing a stable whole-cell recording, apply this compound to the bath solution at the desired concentration. The reported IC50 for this compound is approximately 12 pM, and for the more selective this compound[R14A] analog, it is around 45 pM.[1] A concentration range spanning this value should be tested.
-
Data Acquisition: Record the Kv1.3 currents in response to voltage steps before and after the application of this compound to determine the extent of channel blockade.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced or no this compound activity | Improper storage leading to degradation. | Ensure lyophilized peptide was stored at -20°C or -80°C and protected from moisture and light. Always aliquot reconstituted peptide to avoid freeze-thaw cycles. |
| Incorrect reconstitution. | Re-check the calculations for your stock solution. Ensure the peptide was fully dissolved. Consider trying a different sterile buffer for reconstitution. | |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of the reconstituted peptide. | Prepare single-use aliquots of the reconstituted this compound immediately after preparing the stock solution. |
| Pipetting errors with low concentrations. | When preparing very dilute solutions, use a serial dilution method from a more concentrated stock to improve accuracy. | |
| Precipitation of the peptide in solution | The peptide may be aggregating or has low solubility in the chosen buffer. | Try dissolving the peptide in a small amount of a different solvent (e.g., dilute acetic acid) before diluting it in your experimental buffer. Ensure the final pH of the solution is compatible with the peptide's stability (ideally pH 5-6). |
| No effect observed in T-cell proliferation assay | The concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions. |
| The T-cells were not properly stimulated. | Include positive and negative controls in your experiment to ensure the assay is working correctly. | |
| No channel blockade in patch-clamp experiment | The concentration of this compound is too low. | The IC50 is in the picomolar range. Ensure your dilutions are accurate. Start with a higher concentration to confirm blockade, then titrate down. |
| The quality of the whole-cell seal is poor. | Ensure a high-resistance (GΩ) seal before breaking into the whole-cell configuration to minimize leak currents that could obscure the effect of the toxin. |
Visualizations
References
- 1. A potent and Kv1.3-selective analogue of the scorpion toxin this compound as a potential therapeutic for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. This compound[R14A] | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
Technical Support Center: Addressing Slow Wash-out of HsTx1 in Perfusion Systems
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals encountering slow wash-out of the potent Kv1.3 channel blocker, HsTx1, in perfusion-based electrophysiology experiments. The high affinity of this compound for its target necessitates specific strategies to ensure complete and timely reversal of channel block.
Frequently Asked Questions (FAQs)
Why is the wash-out of this compound so slow in my experiments?
The slow wash-out of this compound is primarily due to its very high affinity for the Kv1.3 potassium channel.[1][2] High-affinity binding is characterized by a slow dissociation rate constant (k_off), meaning the toxin unbinds from the channel very slowly.
What are the main factors contributing to slow wash-out?
Two main factors contribute to the slow wash-out of this compound:
-
Slow Dissociation Kinetics: The intrinsic properties of the this compound-Kv1.3 interaction result in a prolonged bound state.
-
Nonspecific Binding: As a peptide, this compound can adsorb to the surfaces of your perfusion system, such as tubing and recording chambers.[3] This adsorbed peptide can then slowly leach back into the solution, continuously rebinding to the channels and mimicking a slow wash-out.
How can I differentiate between slow dissociation from the channel and nonspecific binding to my perfusion system?
To distinguish between these two factors, you can perform a control experiment. After an initial wash-out period, switch to a fresh, unused perfusion line and continue the wash-out. If the rate of recovery significantly increases, it suggests that nonspecific binding to the original perfusion line was a major contributor to the slow wash-out.
What is a reasonable timeframe to expect for a complete wash-out of this compound?
Due to its high affinity, a complete wash-out of this compound can take a significant amount of time, potentially ranging from tens of minutes to over an hour, depending on the experimental conditions. It is crucial to establish a stable baseline before and after toxin application to accurately assess the extent of wash-out.
Troubleshooting Guides
Issue 1: Incomplete wash-out even after prolonged perfusion.
Question: I've been washing for an extended period, but the channel block is not fully reversing. What should I do?
Answer/Troubleshooting Steps:
-
Optimize Perfusion Parameters:
-
Increase Flow Rate: A higher flow rate can help to more effectively remove the unbound toxin from the vicinity of the cell and reduce the chances of rebinding.
-
Prolong Wash-out Duration: Given the slow dissociation rate, a longer wash-out period is often necessary.
-
Ensure Rapid Solution Exchange: Verify that your perfusion system is configured for rapid and complete solution exchange around the cell.[4]
-
-
Incorporate Bovine Serum Albumin (BSA) in the Wash-out Solution:
-
BSA can act as a "carrier protein" in the wash-out solution, binding to the unbound this compound and preventing it from rebinding to the Kv1.3 channels.[5] It can also help to saturate nonspecific binding sites within the perfusion system. A concentration of 0.1% BSA in the wash-out buffer is a good starting point.[5]
-
-
Consider a "Displacement" Strategy:
-
Briefly apply a high concentration of a low-affinity, rapidly reversible Kv1.3 channel blocker during the initial phase of the wash-out. This can help to competitively displace the bound this compound.
-
Alternatively, a high concentration of this compound itself can be used to promote a more rapid turnover of the bound toxin, followed by a standard wash-out.
-
-
Address Potential Nonspecific Binding:
-
Pre-treat your perfusion system (tubing, chamber) with a BSA solution (e.g., 1%) to block nonspecific binding sites before introducing this compound.
-
Issue 2: Variability in wash-out times between experiments.
Question: My this compound wash-out times are inconsistent across different experiments. Why is this happening and how can I improve reproducibility?
Answer/Troubleshooting Steps:
-
Standardize Perfusion System Priming and Maintenance:
-
Always prime the perfusion system thoroughly with the BSA-containing wash-out solution before each experiment to ensure all surfaces are coated.
-
Clean the perfusion lines regularly to remove any accumulated peptide.
-
-
Ensure Consistent Cell Health and Expression Levels:
-
Variations in cell health and the density of Kv1.3 channel expression can influence the observed wash-out kinetics. Use cells of similar passage number and health for all experiments.
-
-
Maintain a Constant Temperature:
Experimental Protocols
Protocol 1: Standard Wash-out Procedure for this compound
-
Establish a stable baseline recording of Kv1.3 channel activity in the control extracellular solution.
-
Perfuse the desired concentration of this compound until a steady-state block is achieved.
-
Initiate the wash-out by perfusing the control extracellular solution at a high flow rate for at least 30-60 minutes, or until the current returns to the pre-toxin baseline.
-
Monitor the recovery of the channel current throughout the wash-out period.
Protocol 2: Enhanced Wash-out using Bovine Serum Albumin (BSA)
-
Prepare a wash-out solution containing 0.1% (w/v) Bovine Serum Albumin (BSA) in your standard extracellular solution.
-
Establish a stable baseline recording.
-
Apply this compound to achieve the desired block.
-
Initiate the wash-out by perfusing the 0.1% BSA-containing extracellular solution.
-
Continue the wash-out, monitoring the current recovery. The presence of BSA should accelerate the rate of recovery compared to the standard wash-out.
Protocol 3: Competitive Displacement Wash-out
-
Establish a stable baseline recording.
-
Apply this compound to achieve a steady-state block.
-
Initiate the wash-out with a brief (1-2 minute) perfusion of a high concentration of a low-affinity Kv1.3 blocker (e.g., a high concentration of Tetraethylammonium - TEA, in the millimolar range, may be tested, though its effectiveness will depend on the specific experimental conditions).
-
Follow the displacement step with a prolonged wash-out using the standard or BSA-enhanced wash-out solution.
Protocol 4: Assessing and Mitigating Nonspecific Binding
-
Before the experiment, flush the entire perfusion system (all tubing and the recording chamber) with a 1% BSA solution for 10-15 minutes.
-
Rinse the system thoroughly with the control extracellular solution.
-
Proceed with your experiment as usual, applying this compound and then performing the wash-out.
-
Compare the wash-out kinetics with and without the BSA pre-treatment to assess the contribution of nonspecific binding.
Data Presentation
Table 1: this compound and its Analogs - Binding Affinities (IC50/Kd)
| Toxin | Target Channel | IC50 / Kd | Reference |
| This compound | Rat Kv1.3 | ~12 pM | [9] |
| This compound | Human Kv1.3 | 29 ± 3 pM | [10] |
| This compound | Human Kv1.1 | 11,330 ± 1,329 pM | [10] |
| This compound[R14A] | Human Kv1.3 | 45 ± 3 pM | [10] |
| This compound[R14A] | Human Kv1.1 | >100,000 pM | [10] |
Table 2: Troubleshooting Summary - Strategies to Accelerate this compound Wash-out
| Strategy | Principle | Key Parameters |
| Optimize Perfusion | Enhance removal of unbound toxin and reduce rebinding. | Increase flow rate, prolong wash-out duration. |
| Use BSA in Wash-out | "Mop up" unbound toxin and block nonspecific binding sites. | 0.1% BSA in wash-out solution. |
| Competitive Displacement | Displace bound this compound with a lower affinity compound. | Brief application of a high concentration of a low-affinity blocker. |
| Address Nonspecific Binding | Saturate binding sites on the perfusion apparatus. | Pre-treat system with 1% BSA. |
| Temperature Control | Stabilize and potentially increase the dissociation rate. | Maintain a constant, and if possible, slightly elevated temperature. |
Visualizations
References
- 1. Free energy simulations of binding of this compound toxin to Kv1 potassium channels: the basis of Kv1.3/Kv1.1 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Temperature Effects on Non-TRP Ion Channels and Neuronal Excitability | Opera Medica et Physiologica [operamedphys.org]
- 8. Effect of temperature and ionic strength on the dissociation kinetics and lifetime of PNA-DNA triplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug-Ion Channel Binding Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
Technical Support Center: HsTx1 and Kv1.3 Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HsTx1 to study Kv1.3 potassium channels. Our aim is to help you navigate potential experimental challenges, with a specific focus on controlling for the rundown of Kv1.3 currents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for studying Kv1.3 channels?
This compound is a peptide toxin isolated from the scorpion Heterometrus spinnifer. It is a potent and selective blocker of the voltage-gated potassium channel Kv1.3. An analog, this compound[R14A], exhibits even greater selectivity for Kv1.3 over other Kv channels, making it a valuable tool for isolating and studying Kv1.3 currents in various cell types.[1]
Q2: What is "rundown" of Kv1.3 currents?
Rundown is a common phenomenon in patch-clamp electrophysiology characterized by a gradual decrease in the measured ion channel current over the duration of an experiment. This can occur for various reasons, including changes in the intracellular environment, loss of essential signaling molecules, or alterations in the channel protein itself. While not specifically documented to be induced by this compound, rundown is a general concern in Kv1.3 recordings.
Q3: Does this compound cause rundown of Kv1.3 currents?
Currently, there is no direct evidence in the scientific literature to suggest that this compound or its analogs directly cause the rundown of Kv1.3 currents. Rundown is more commonly associated with the whole-cell patch-clamp configuration itself and the dialysis of the cell's cytoplasm with the pipette solution.
Q4: What are the typical IC50 values for this compound and its analogs on Kv1.3 channels?
The half-maximal inhibitory concentration (IC50) for this compound and its potent analog this compound[R14A] on Kv1.3 channels is in the picomolar range, highlighting their high affinity.
Quantitative Data: this compound and Analogs on Kv1.3
| Compound | Target Channel | IC50 | Reference |
| This compound | Kv1.3 | 29 ± 3 pM | [1] |
| This compound[R14A] | Kv1.3 | 45 ± 3 pM | [1] |
| This compound[R14Abu] | Kv1.3 | ~50 pM | [1] |
Troubleshooting Guide: Controlling for Kv1.3 Current Rundown
This guide provides a step-by-step approach to identifying and mitigating the rundown of Kv1.3 currents during patch-clamp experiments with this compound.
Issue 1: Gradual decrease in Kv1.3 current amplitude over time.
-
Possible Cause 1: Depletion of intracellular factors. The whole-cell patch-clamp configuration can lead to the dialysis of essential intracellular molecules, such as ATP or signaling lipids (e.g., PIP2), which may be necessary for maintaining Kv1.3 channel activity.
-
Solution:
-
Include ATP and GTP in the internal solution: Supplement your pipette solution with 2-5 mM ATP and 0.1-0.5 mM GTP to support cellular energy-dependent processes.
-
Consider the perforated patch technique: This configuration preserves the integrity of the cytoplasm, preventing the washout of crucial intracellular components. Amphotericin B or gramicidin can be used to achieve this.
-
-
-
Possible Cause 2: Changes in channel phosphorylation state. The activity of Kv1.3 channels can be modulated by phosphorylation.[2] Washout of endogenous kinases or phosphatases can lead to a shift in the channel's phosphorylation state and a subsequent change in current amplitude.
-
Solution:
-
Include kinase activators or phosphatase inhibitors: Depending on the expected regulatory mechanisms in your cell type, consider adding relevant compounds to your internal solution. However, this should be done with caution as it can have widespread effects.
-
-
-
Possible Cause 3: Instability of the gigaohm seal. A deteriorating seal between the patch pipette and the cell membrane can lead to an increase in leak current, which can manifest as an apparent decrease in the Kv1.3 current.
-
Solution:
-
Ensure a high-quality gigaohm seal: Aim for a seal resistance of >1 GΩ before breaking into the whole-cell configuration.
-
Monitor seal resistance throughout the experiment: A stable seal is crucial for reliable recordings.
-
-
Issue 2: Inconsistent or no blocking effect of this compound.
-
Possible Cause 1: Adsorption of the peptide to surfaces. Peptide toxins like this compound can adsorb to plastic and glass surfaces, leading to a lower effective concentration in your perfusion system.
-
Solution:
-
Include bovine serum albumin (BSA) in your external solution: A concentration of 0.1% BSA can help to prevent the non-specific binding of this compound to tubing and reservoirs.
-
Use low-adsorption plastics: If possible, utilize labware designed to minimize peptide binding.
-
-
-
Possible Cause 2: Incorrect peptide concentration. Errors in dilution or storage can lead to an ineffective concentration of this compound.
-
Solution:
-
Prepare fresh dilutions: Aliquot and store this compound at -20°C or -80°C and prepare fresh dilutions for each experiment.
-
Verify the concentration: If possible, confirm the concentration of your stock solution.
-
-
Experimental Protocols
Standard Whole-Cell Patch-Clamp Protocol for Recording Kv1.3 Currents and Application of this compound:
-
Cell Preparation:
-
Culture cells expressing Kv1.3 channels (e.g., L929 fibroblasts, Jurkat T cells) on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
-
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 1 µM stock solution in a buffer containing 0.1% BSA and store at -20°C. Dilute to the desired final concentration in the external solution immediately before use.
-
-
Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to establish the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting recordings.
-
Record baseline Kv1.3 currents using a voltage-step protocol (e.g., from a holding potential of -80 mV, step to +40 mV for 200 ms).
-
Perfuse the external solution containing the desired concentration of this compound onto the cell.
-
Monitor the block of the Kv1.3 current until a steady-state is reached.
-
Visualizations
Caption: Experimental workflow for assessing this compound block of Kv1.3.
References
Validation & Comparative
A Comparative Guide to HsTx1 and Maurotoxin for Kv1.3 Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated potassium channel Kv1.3 has emerged as a critical therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[1][2] This is due to its significant upregulation and crucial role in the activation and proliferation of effector memory T-cells (TEM), which are key drivers of these conditions.[1][3] Consequently, the development of potent and selective Kv1.3 channel blockers is of paramount interest. Among the most promising candidates are the scorpion venom-derived peptides, HsTx1 and maurotoxin. This guide provides a detailed comparison of these two toxins, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Performance Comparison: this compound vs. Maurotoxin
Both this compound, isolated from Heterometrus spinnifer, and maurotoxin, from Scorpio maurus palmatus, are potent modulators of potassium channels.[4][5][6] However, they exhibit distinct profiles in terms of their affinity and selectivity for the Kv1.3 channel.
Quantitative Analysis of Kv1.3 Blockade
The following table summarizes the key quantitative parameters for this compound and maurotoxin, highlighting their potency and selectivity for Kv1.3 and other related Kv channels. Of particular note is the engineered analog of this compound, This compound[R14A] , which demonstrates a remarkable increase in selectivity for Kv1.3 over the closely related Kv1.1 channel.[4][7][8]
| Toxin | Target Channel | IC50 / Kd | Selectivity Profile | Reference |
| This compound | Kv1.3 | ~12 pM (IC50) | Potent blocker of Kv1.3 and Kv1.1 (~7 nM IC50) | [4] |
| Kv1.1 | ~7 nM (IC50) | [4] | ||
| This compound[R14A] | Kv1.3 | ~45 pM (IC50) | >2000-fold selective for Kv1.3 over Kv1.1 | [4][8][9] |
| Kv1.1 | >100 nM | [7] | ||
| Kv1.2 | >100 nM | [7] | ||
| Kv1.4 | >100 nM | [7] | ||
| Kv1.5 | >100 nM | [7] | ||
| Maurotoxin | Kv1.3 | ~150 nM (IC50) | Potent blocker of Kv1.2; also blocks Kv1.1 and SKca channels | [6] |
| Kv1.2 | ~0.8 nM (IC50) | [6] | ||
| Kv1.1 | ~40 nM (IC50) | [6] | ||
| SKca channels | ~5 nM (IC50) for binding competition with apamin | [6] |
Mechanism of Action
Both this compound and maurotoxin are pore blockers. They physically occlude the outer vestibule of the Kv1.3 channel, thereby preventing the flux of potassium ions that is essential for T-cell activation.[10] The higher affinity of this compound and its analog for Kv1.3 is attributed to more favorable electrostatic interactions with the channel's outer vestibule compared to maurotoxin.[11] The R14A mutation in this compound[R14A] is a key determinant of its enhanced selectivity, as it reduces interaction with the Kv1.1 channel while preserving high-affinity binding to Kv1.3.[4][8]
Experimental Methodologies
The characterization and comparison of these toxins rely on a suite of biophysical and cellular assays.
Electrophysiology: Whole-Cell Patch Clamp
This is the gold-standard technique for characterizing the inhibitory effects of toxins on ion channels.
Objective: To measure the inhibitory concentration (IC50) of the toxins on Kv1.3 channel currents.
Protocol Outline:
-
Cell Preparation: Mammalian cells (e.g., CHO or L929) stably expressing the human Kv1.3 channel are cultured and prepared for recording.
-
Recording Configuration: The whole-cell patch-clamp configuration is established, allowing for the control of the cell's membrane potential and the recording of ionic currents through the Kv1.3 channels.
-
Data Acquisition: A voltage protocol is applied to elicit Kv1.3 currents. A depolarizing pulse from a holding potential of -80 mV to +40 mV is typically used.
-
Toxin Application: The toxin is applied to the extracellular solution at various concentrations.
-
Data Analysis: The peak current amplitude is measured before and after toxin application. The percentage of current inhibition is plotted against the toxin concentration, and the data is fitted with a Hill equation to determine the IC50 value.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of the toxins to the Kv1.3 channel.
Objective: To measure the ability of the toxins to compete with a radiolabeled ligand for binding to the Kv1.3 channel.
Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing the Kv1.3 channel are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled probe that binds to the Kv1.3 channel (e.g., 125I-kaliotoxin) in the presence of varying concentrations of the unlabeled competitor toxin (this compound or maurotoxin).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor toxin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the biological context of Kv1.3 channel blockade, the following diagrams are provided.
Caption: A flowchart of the key experimental workflows for characterizing Kv1.3 channel blockers.
Caption: The signaling pathway of T-cell activation and its inhibition by Kv1.3 channel blockers.
Conclusion
In the comparative analysis of this compound and maurotoxin for Kv1.3 channel blockade, this compound, and particularly its analog this compound[R14A], emerges as a superior tool for applications requiring high potency and selectivity for Kv1.3.[4][7][8] Its picomolar affinity and over 2000-fold selectivity for Kv1.3 over Kv1.1 make it an exceptional candidate for both basic research and therapeutic development targeting TEM cell-mediated autoimmune diseases.[4][7][8][12]
Maurotoxin, while also a potent peptide toxin, exhibits a broader selectivity profile, with a notably high affinity for the Kv1.2 channel.[6] This property may be advantageous in contexts where the simultaneous modulation of multiple potassium channels is desired, but it presents a significant off-target liability for applications demanding specific Kv1.3 inhibition.
Researchers and drug developers should carefully consider these distinct pharmacological profiles when selecting a Kv1.3 channel blocker to ensure the validity and specificity of their experimental outcomes and the therapeutic potential of their drug candidates.
References
- 1. Scorpion toxins targeting Kv1.3 channels: insights into immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tuning Scorpion Toxin Selectivity: Switching From KV1.1 to KV1.3 [frontiersin.org]
- 3. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. Maurotoxin: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. Prolonged immunomodulation in inflammatory arthritis using the selective Kv1.3 channel blocker this compound[R14A] and its PEGylated analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A potent and Kv1.3-selective analogue of the scorpion toxin this compound as a potential therapeutic for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripheral Administration of the Kv1.3-Blocking Peptide this compound[R14A] Improves Cognitive Performance in Senescence Accelerated SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HsTx1 and ShK Toxin Selectivity for the Kv1.3 Potassium Channel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent peptide toxins, HsTx1 and ShK, with a focus on their selectivity for the voltage-gated potassium channel Kv1.3, a key therapeutic target in autoimmune diseases. The information presented is collated from publicly available experimental data to aid in research and drug development decisions.
I. Toxin Overview and Significance
The voltage-gated potassium channel Kv1.3 is predominantly expressed on the plasma membrane of human T lymphocytes and plays a crucial role in T-cell activation, proliferation, and cytokine production. Its involvement in the pathophysiology of various autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, and psoriasis, has made it a prime target for therapeutic intervention. Both this compound, a toxin isolated from the scorpion Heterometrus spinnifer, and ShK, from the sea anemone Stichodactyla helianthus, are potent blockers of the Kv1.3 channel. However, their selectivity profiles across other potassium channel subtypes, particularly Kv1.1, are a critical consideration for their therapeutic potential, as off-target effects can lead to undesirable side effects.
II. Comparative Analysis of Binding Affinities
The following table summarizes the reported binding affinities (IC50 and Kd values) of this compound and ShK toxins for Kv1.3 and other relevant Kv channels. Lower values indicate higher potency.
| Toxin | Target Channel | IC50 (pM) | Kd (pM) | Selectivity (Kv1.3 vs. Kv1.1) | Reference(s) |
| This compound | Kv1.3 | ~12 | ~10 | ~583-fold | [1][2] |
| Kv1.1 | ~7,000 | - | [2] | ||
| Kv1.2 | Inactive | - | [3] | ||
| ShK | Kv1.3 | - | 10 ± 2 | ~2-fold | [4] |
| Kv1.1 | - | 21 ± 3 | [4] | ||
| This compound[R14A] | Kv1.3 | 45 ± 3 | - | >2,000-fold | [5] |
| Kv1.1 | >100,000 | - | [5] | ||
| ShK-186 | Kv1.3 | - | ~11 | ~100-fold | [6] |
| (Dalazatide) | Kv1.1 | - | ~1,100 |
III. Experimental Protocols
A. Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol is a standard method for measuring the inhibitory effect of toxins on Kv1.3 channels expressed in a heterologous system (e.g., L929 or CHO cells).
1. Cell Preparation:
- Culture cells stably expressing the human Kv1.3 channel.
- On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density in the recording chamber.
- Allow cells to adhere for at least 30 minutes before recording.
2. Solutions:
- External (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH adjusted to 7.4 with NaOH, and osmolarity adjusted to ~320 mOsm.
- Internal (Pipette) Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl₂, pH adjusted to 7.2 with KOH, and osmolarity adjusted to ~300 mOsm.
3. Recording Procedure:
- Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
- Establish a giga-ohm seal between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a membrane potential of -80 mV.
- Elicit Kv1.3 currents by applying depolarizing voltage steps to +40 mV for 200 ms every 30 seconds.
- Record baseline currents until a stable response is achieved.
- Perfuse the recording chamber with the external solution containing varying concentrations of the toxin.
- Record the inhibition of the peak current at each toxin concentration until a steady-state block is reached.
4. Data Analysis:
- Measure the peak current amplitude at the end of the depolarizing pulse.
- Calculate the percentage of current inhibition for each toxin concentration relative to the baseline current.
- Plot the percentage of inhibition against the logarithm of the toxin concentration.
- Fit the data to the Hill equation to determine the IC50 value.
B. Competitive Binding Assay
This assay determines the affinity of an unlabeled toxin by measuring its ability to displace a labeled competitor toxin from the channel.
1. Membrane Preparation:
- Homogenize rat brain synaptosomes or membranes from cells expressing the target Kv channel in a suitable buffer.
- Centrifuge the homogenate and resuspend the pellet in the binding buffer.
- Determine the protein concentration of the membrane preparation.
2. Binding Reaction:
- Prepare a reaction mixture containing:
- A fixed concentration of a radiolabeled probe with known high affinity for the channel (e.g., ¹²⁵I-Kaliotoxin).
- Varying concentrations of the unlabeled competitor toxin (this compound or ShK).
- A fixed amount of the membrane preparation.
- Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
- Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Wash the filter quickly with ice-cold wash buffer to remove non-specifically bound radioligand.
4. Quantification:
- Measure the radioactivity retained on the filter using a gamma counter.
5. Data Analysis:
- Plot the percentage of specific binding of the radioligand against the logarithm of the competitor toxin concentration.
- Fit the data to a one-site competition model to determine the IC50 value of the competitor toxin.
- Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
IV. Visualizations
A. Signaling Pathway
B. Experimental Workflow
C. Toxin Selectivity Comparison
References
- 1. mdpi.com [mdpi.com]
- 2. A Kinetic Map of the Homomeric Voltage-Gated Potassium Channel (Kv) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural modeling of peptide toxin-ion channel interactions using RosettaDock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. researchgate.net [researchgate.net]
Cross-Reactivity Profile of HsTx1 and Its High-Affinity Analog, HsTx1[R14A], with Voltage-Gated Potassium Channels
A Comparative Guide for Researchers and Drug Development Professionals
The scorpion toxin HsTx1, isolated from Heterometrus spinnifer, is a potent blocker of the voltage-gated potassium channel Kv1.3, a key therapeutic target in autoimmune diseases. This guide provides a comparative analysis of the cross-reactivity of wild-type this compound and its engineered analog, this compound[R14A], against a panel of other potassium channels. The data presented herein, derived from electrophysiological studies, is intended to assist researchers in evaluating the selectivity and potential off-target effects of these peptide toxins.
Quantitative Analysis of this compound and this compound[R14A] Affinity for Potassium Channels
The inhibitory activities of both wild-type this compound and the this compound[R14A] analog have been quantified using whole-cell patch-clamp electrophysiology. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these toxins against various potassium channels.
| Toxin | Target Channel | IC50 Value | Fold Selectivity (vs. Kv1.1) | Reference |
| This compound (Wild-Type) | Kv1.3 | 29 ± 3 pM | ~390x | [1] |
| Kv1.1 | 11,330 ± 1,329 pM | 1x | [1] | |
| Kv1.2 | Data Not Available | - | ||
| KCa3.1 | Data Not Available | - | ||
| This compound[R14A] | Kv1.3 | 45 ± 3 pM | >2000x | [1][2] |
| Kv1.1 | >100,000 pM (<20% block at 100 nM) | 1x | [1][3] | |
| Kv1.2 | >100,000 pM (<20% block at 100 nM) | - | [3] | |
| Kv1.4 | >100,000 pM (<20% block at 100 nM) | - | [3] | |
| Kv1.5 | >100,000 pM (<20% block at 100 nM) | - | [3] | |
| KCa1.1 | Data Not Available | - | [4] | |
| KCa3.1 | Data Not Available | - | [4] |
Experimental Methodologies
The data presented in this guide were primarily obtained through whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel activity in response to a specific compound.
Key Experimental Protocol: Whole-Cell Patch-Clamp Assay
-
Cell Preparation:
-
Mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells, are genetically engineered to stably express the specific potassium channel of interest (e.g., Kv1.3, Kv1.1).[5] These cells are chosen for their low endogenous expression of other ion channels.[5]
-
Cells are cultured on glass coverslips to facilitate access for the recording micropipette.
-
-
Solutions:
-
External (Bath) Solution: Typically contains (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 ATP-Mg. The pH is adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
A glass micropipette with a fine tip (resistance of 2-5 MΩ) is filled with the internal solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing a "whole-cell" configuration where the pipette interior is continuous with the cell cytoplasm.
-
The cell's membrane potential is clamped at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.
-
To elicit channel opening, the membrane potential is depolarized to a specific voltage (e.g., +40 mV) for a set duration. This evokes an outward potassium current through the expressed channels.
-
-
Data Acquisition and Analysis:
-
The elicited potassium currents are recorded before and after the application of varying concentrations of this compound or its analogs to the external solution.
-
The percentage of current inhibition is calculated for each toxin concentration.
-
The IC50 value, representing the concentration of toxin required to inhibit 50% of the current, is determined by fitting the concentration-response data to the Hill equation.
-
Visualizing the Experimental Workflow and Toxin Targets
To further clarify the experimental process and the context of this compound's activity, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Caption: Target profile of this compound and its analog this compound[R14A].
References
- 1. A potent and Kv1.3-selective analogue of the scorpion toxin this compound as a potential therapeutic for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prolonged immunomodulation in inflammatory arthritis using the selective Kv1.3 channel blocker this compound[R14A] and its PEGylated analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endogenous voltage-gated potassium channels in human embryonic kidney (HEK293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Precision in Autoimmune Disease Research: A Comparative Guide to the Kv1.3 Channel Inhibitor, HsTx1[R14A]
For researchers, scientists, and drug development professionals at the forefront of autoimmune disease and immuno-oncology, the quest for highly selective ion channel modulators is paramount. This guide provides a detailed comparison of the engineered peptide HsTx1[R14A], a potent and exceptionally selective blocker of the voltage-gated potassium channel Kv1.3, against its wild-type counterpart and other alternative inhibitors.
The Kv1.3 channel is a validated therapeutic target, playing a crucial role in the activation and proliferation of effector memory T cells (TEM cells), which are key mediators in a variety of autoimmune disorders such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[1][2] Consequently, the development of specific Kv1.3 blockers that spare other closely related potassium channels is a critical objective to minimize off-target effects.
This compound[R14A], an analog of the scorpion venom peptide this compound, was rationally designed to enhance its selectivity for Kv1.3.[3][4] This was achieved by substituting the arginine at position 14 with an alanine (R14A).[2][4] This single amino acid change dramatically shifts its binding affinity, making it a powerful tool for dissecting the role of Kv1.3 in cellular processes and a promising therapeutic lead.
Performance Comparison: this compound[R14A] vs. Alternatives
The superior selectivity of this compound[R14A] is evident when comparing its inhibitory concentration (IC50) against various potassium channels to that of the wild-type this compound and other known Kv1.3 inhibitors.
| Compound | Kv1.3 IC50 | Kv1.1 IC50 | Kv1.2 IC50 | Kv1.4 IC50 | Kv1.5 IC50 | Selectivity for Kv1.3 over Kv1.1 |
| This compound[R14A] | 27 - 45 pM [2][4] | >100 nM[4] | >100 nM[2] | >100 nM[2] | >100 nM[2] | >2,000-fold [3][4][5] |
| This compound (Wild-Type) | 12 - 29 pM[4][5] | 7 - 11.3 nM[4][5] | - | - | - | ~390-fold |
| ShK-186 | ~35 pM | ~1.3 nM | - | - | - | ~37-fold |
| Margatoxin | ~100 pM | ~400 pM | - | - | - | ~4-fold |
Note: IC50 values can vary slightly between different experimental setups. The data presented is a synthesis of reported values.
The data clearly demonstrates that while the wild-type this compound is a potent Kv1.3 blocker, its selectivity over Kv1.1 is significantly lower than that of this compound[R14A].[4][5] The R14A mutation results in a more than 2,000-fold selectivity for Kv1.3 over Kv1.1, a critical benchmark for avoiding potential neurological and cardiac side effects associated with Kv1.1 blockade.[3][4][5] When compared to other well-known peptide toxins like ShK-186 and Margatoxin, this compound[R14A] exhibits a superior selectivity profile, making it an invaluable research tool and a strong candidate for further therapeutic development.
Signaling Pathway and Experimental Workflow
To understand the context in which this compound[R14A] operates, it is essential to visualize the Kv1.3 signaling pathway in T cells and the experimental workflow used to characterize its activity.
The diagram above illustrates the critical role of the Kv1.3 channel in T cell activation. Upon T cell receptor (TCR) stimulation, a signaling cascade leads to the opening of Calcium Release Activated Calcium (CRAC) channels. The efflux of K+ ions through Kv1.3 channels is essential to maintain the negative membrane potential required for a sustained influx of Ca²⁺ through CRAC channels.[6][7] This sustained calcium signaling activates calcineurin, leading to the dephosphorylation and nuclear translocation of the transcription factor NFAT, which in turn drives the expression of genes required for T cell proliferation and activation.[6] By blocking Kv1.3, this compound[R14A] effectively dampens this entire cascade.
The primary method for evaluating the potency and selectivity of Kv1.3 channel blockers is the whole-cell patch-clamp electrophysiology assay.
Detailed Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The following protocol outlines the key steps for assessing the inhibitory activity of this compound[R14A] on Kv1.3 channels expressed in a stable cell line.
1. Cell Preparation:
-
Culture mouse L929 fibroblasts stably expressing the desired human Kv channel (e.g., Kv1.3, Kv1.1) in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
2. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution containing (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
The internal solution should contain (in mM): 140 KF, 10 EGTA, 10 HEPES, 2 MgCl₂, adjusted to pH 7.2 with KOH.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
3. Data Acquisition:
-
Hold the cell membrane potential at -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals (e.g., every 30 seconds).
-
Record the baseline current for a stable period before applying any compound.
4. Compound Application:
-
Prepare serial dilutions of this compound[R14A] in the external solution.
-
Apply the different concentrations of the peptide to the cell via a perfusion system.
-
Record the current at each concentration until a steady-state block is achieved.
5. Data Analysis:
-
Measure the peak amplitude of the outward K⁺ current before (control) and after the application of the peptide.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the peptide concentration and fit the data with the Hill equation to determine the IC50 value.[2]
6. Selectivity Profiling:
-
Repeat the entire procedure using cells expressing other Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.4, Kv1.5) to determine the IC50 values for off-target channels and calculate the selectivity ratio.[2]
References
- 1. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolonged immunomodulation in inflammatory arthritis using the selective Kv1.3 channel blocker this compound[R14A] and its PEGylated analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and Kv1.3-selective analogue of the scorpion toxin this compound as a potential therapeutic for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent and Kv1.3-selective analogue of the scorpion toxin this compound as a potential therapeutic for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic and Native HsTx1: A Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional properties of synthetically produced HsTx1 and its native counterpart isolated from the venom of the scorpion Heterometrus spinifer. The focus is on their performance as potent blockers of the voltage-gated potassium channel Kv1.3, a key target in autoimmune diseases. The information presented herein is compiled from various studies, and direct comparative data from a single study is limited.
Data Presentation: A Side-by-Side Look at Performance
The functional activities of native and synthetic this compound, particularly their inhibitory effects on the Kv1.3 channel, are summarized below. It is important to note that the data for native and synthetic wild-type this compound are sourced from different studies, which may introduce variability due to differing experimental conditions. A synthetic analog, this compound[R14A], is also included for its enhanced selectivity, a crucial attribute for therapeutic development.
| Toxin | Source | Target Channel | IC50 (pM) | Selectivity over Kv1.1 | Reference |
| Native this compound | Heterometrus spinifer venom | Kv1.3 | Potent Blocker | Not specified | [1] |
| Synthetic this compound (wild-type) | Chemical Synthesis | Kv1.3 | 12 | ~583-fold | [2] |
| Synthetic this compound[R14A] | Chemical Synthesis | Kv1.3 | 45 ± 3 | >2,000-fold | [2] |
| NOTA-HsTx1[R14A] | Chemical Synthesis | Kv1.3 | 68 ± 12 | Not specified | [3] |
IC50 values represent the concentration of the toxin required to inhibit 50% of the channel's activity.
Structural Integrity: Native vs. Synthetic
Both native and chemically synthesized this compound are peptides composed of 34 amino acids, cross-linked by four disulfide bridges.[1][2] Structural studies, including Nuclear Magnetic Resonance (NMR), have shown that synthetic this compound and its analogs, like this compound[R14A], adopt a three-dimensional fold that is very similar to the native toxin.[2] This structural conservation is crucial as the toxin's specific conformation is key to its high-affinity binding to the Kv1.3 channel. The R14A mutation in the synthetic analog does not cause any significant perturbation of the native structure.[2]
Experimental Protocols: The "How-To" Behind the Data
The following are detailed methodologies for key experiments cited in the literature for characterizing the function of this compound.
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Channel Inhibition
This technique is the gold standard for measuring the inhibitory activity of toxins on ion channels.
Objective: To determine the IC50 value of this compound on Kv1.3 channels expressed in a cellular system.
Methodology:
-
Cell Preparation: L929 mouse fibroblast cells stably expressing the human Kv1.3 channel are cultured and prepared for electrophysiological recording.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[3]
-
Solutions:
-
Internal (Pipette) Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2; pH adjusted to 7.2.[4]
-
External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2.5 CaCl2, 10 HEPES; pH adjusted to 7.4.
-
-
Recording Procedure:
-
Kv1.3 currents are elicited by a series of depolarizing voltage steps (e.g., to +40 mV).
-
A stable baseline current is established before the application of the toxin.
-
This compound (native or synthetic) is perfused into the bath at varying concentrations.
-
The reduction in the peak current at each concentration is measured.
-
Data Analysis: The percentage of current inhibition is plotted against the toxin concentration, and the data is fitted with the Hill equation to determine the IC50 value.
Peptide Synthesis and Folding
Objective: To produce synthetic this compound and its analogs with the correct structure and function.
Methodology:
-
Solid-Phase Peptide Synthesis: The linear peptide chain of this compound is assembled on a resin support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed.
-
Oxidative Folding: The linear peptide is subjected to oxidative folding conditions to facilitate the correct formation of the four disulfide bridges. This is a critical step to ensure the peptide adopts its native, biologically active conformation.
-
Purification: The folded peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.
Visualizing the Science: Pathways and Workflows
To better understand the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: Role of Kv1.3 in T-cell activation and its inhibition by this compound.
Caption: Workflow for synthetic this compound production and functional validation.
Conclusion: Synthetic this compound as a Reliable Research Tool
The available evidence strongly suggests that chemically synthesized wild-type this compound is functionally and structurally equivalent to its native counterpart. The ability to produce this compound and its analogs through chemical synthesis offers several advantages for research and drug development:
-
Consistency and Purity: Synthetic production ensures a high degree of purity and batch-to-batch consistency, which can be a challenge with natural extraction.
-
Scalability: Chemical synthesis allows for the production of larger quantities of the toxin, which is essential for extensive preclinical and clinical studies.
-
Analog Development: The synthetic route provides the flexibility to introduce specific modifications, such as the R14A mutation, to improve properties like selectivity and stability, thereby enhancing its therapeutic potential.
References
- 1. Structural and functional consequences of the presence of a fourth disulfide bridge in the scorpion short toxins: solution structure of the potassium channel inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distribution and kinetics of the Kv1.3-blocking peptide this compound[R14A] in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Validating HsTx1 Binding: Scintillation Proximity Assay and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Scintillation Proximity Assay (SPA) for validating the binding of HsTx1, a potent scorpion toxin, to its primary target, the Kv1.3 potassium channel. We will explore the experimental protocol for SPA and compare its performance with established alternative methods, supported by experimental data from existing literature. This guide aims to equip researchers with the necessary information to select the most suitable assay for their specific research needs in drug discovery and ion channel research.
Introduction to this compound and its Target: The Kv1.3 Channel
This compound, a toxin isolated from the venom of the scorpion Heterometrus spinifer, is a highly potent and selective inhibitor of the voltage-gated potassium channel, Kv1.3.[1] The Kv1.3 channel plays a crucial role in the activation and proliferation of effector memory T-cells, making it a significant therapeutic target for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[2] this compound blocks the Kv1.3 channel with high affinity, exhibiting an IC50 in the picomolar range.[3] Validating the binding of this compound and its analogues to the Kv1.3 channel is a critical step in the development of novel immunomodulatory therapeutics.
Scintillation Proximity Assay (SPA) for this compound Binding Validation
Scintillation Proximity Assay (SPA) is a powerful, homogeneous, and bead-based technology that enables the rapid and sensitive measurement of a wide range of molecular interactions without the need for a physical separation step. In the context of this compound binding, a radiolabeled form of the toxin or a competing ligand is brought into close proximity with a scintillant embedded within a microscopic bead, to which the Kv1.3 channel is immobilized. This proximity allows the energy from the radioisotope's decay to stimulate the scintillant, producing light that can be detected and quantified.
Proposed Experimental Workflow for this compound Binding SPA
Caption: Proposed workflow for a competitive Scintillation Proximity Assay to determine this compound binding affinity for the Kv1.3 channel.
Detailed Proposed Experimental Protocol: Competitive SPA
This proposed protocol is based on established principles for SPA with membrane-bound receptors.
-
Preparation of Kv1.3-Containing Membranes:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human Kv1.3 channel.
-
Harvest cells and prepare crude membrane fractions by homogenization and differential centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA) and determine the protein concentration.
-
-
SPA Bead and Ligand Preparation:
-
Select appropriate SPA beads. Wheat Germ Agglutinin (WGA) coated polyvinyltoluene (PVT) beads are suitable for capturing glycosylated membrane proteins.
-
Prepare a stock solution of a suitable radiolabeled competitor ligand, such as [125I]-Kaliotoxin, which also binds to Kv1.3 channels.
-
-
Assay Procedure (96-well format):
-
To each well, add the assay buffer.
-
Add varying concentrations of unlabeled this compound or test compounds.
-
Add a fixed amount of Kv1.3 membrane preparation (e.g., 10-20 µg of protein).
-
Add a fixed amount of WGA-PVT SPA beads (e.g., 0.5 mg).
-
Initiate the binding reaction by adding a fixed concentration of [125I]-Kaliotoxin (at a concentration close to its Kd).
-
Seal the plate and incubate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature.
-
Detect the scintillation signal using a microplate scintillation counter (e.g., MicroBeta2™).
-
-
Data Analysis:
-
The signal will be inversely proportional to the amount of unlabeled this compound bound to the Kv1.3 channel.
-
Plot the scintillation counts against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Alternative Assays for Validating this compound Binding
While SPA offers a high-throughput and homogeneous format, other techniques are widely used to characterize the binding and functional effects of this compound.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for characterizing the functional effects of ion channel modulators. This technique directly measures the ion flow through the channel in live cells, providing detailed information on the potency and mechanism of action of blockers like this compound.
Caption: Workflow for determining the functional inhibition of Kv1.3 channels by this compound using whole-cell patch-clamp electrophysiology.
-
Cell Preparation:
-
Use cells expressing Kv1.3 channels (e.g., stably transfected CHO cells or activated T-lymphocytes) plated on glass coverslips.
-
-
Electrophysiological Recording:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution (containing, in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Pull patch pipettes from borosilicate glass and fill with an intracellular solution (containing, in mM: 140 KF, 11 EGTA, 2 MgCl2, 1 CaCl2, 10 HEPES, pH 7.2).
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -80 mV. Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
Record baseline currents.
-
-
Drug Application and Data Analysis:
-
Apply different concentrations of this compound to the cell via the perfusion system.
-
Measure the peak current amplitude at each concentration after reaching a steady-state block.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50.
-
Radioligand Binding Assay (Filtration Method)
This is a traditional and robust method for measuring ligand-receptor binding. It involves incubating the receptor source with a radiolabeled ligand, followed by a separation step to distinguish bound from free ligand.
-
Reaction Setup (in polypropylene tubes or 96-well plates):
-
Combine assay buffer, varying concentrations of unlabeled this compound, a fixed amount of Kv1.3 membrane preparation, and a fixed concentration of a radiolabeled competitor (e.g., [125I]-Kaliotoxin).
-
Incubate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter (e.g., GF/C) using a cell harvester. The membrane fragments with bound radioligand are retained on the filter, while the unbound radioligand passes through.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data similarly to the SPA protocol to determine the IC50 and Ki values.
-
Performance Comparison of Assays
| Feature | Scintillation Proximity Assay (SPA) | Patch-Clamp Electrophysiology | Radioligand Binding Assay (Filtration) |
| Principle | Homogeneous proximity-based detection | Functional measurement of ion flow | Heterogeneous; physical separation of bound/free ligand |
| Throughput | High (96- and 384-well compatible) | Low (single cell at a time) | Medium (96-well compatible) |
| Information | Binding affinity (IC50, Ki) | Functional potency (IC50), mechanism of action | Binding affinity (IC50, Ki) |
| Reagents | Radiolabeled ligand, SPA beads, receptor source | Live cells, specific salt solutions | Radiolabeled ligand, receptor source, filters |
| Labor Intensity | Low to medium | Very high | Medium |
| Cost | High (beads, radioligands, instrumentation) | Medium (equipment), high (labor) | Medium (radioligands, filters, instrumentation) |
| Data Quality | Prone to artifacts from colored/quenching compounds | Gold standard for functional data | Robust and well-established |
This compound and the T-Cell Activation Signaling Pathway
The therapeutic potential of this compound stems from its ability to inhibit the Kv1.3 channel, which is a key regulator of T-cell activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Key Binding Residues: A Comparative Guide to Alanine Scanning of HsTx1
For researchers, scientists, and drug development professionals, understanding the critical interactions between the scorpion toxin HsTx1 and the voltage-gated potassium channel Kv1.3 is paramount for the rational design of selective immunosuppressants. This guide provides a comparative analysis of experimental and computational alanine scanning methodologies to identify the key binding residues of this compound. We present available quantitative data, detailed experimental protocols, and logical workflows to facilitate a deeper understanding of these powerful techniques.
Alanine Scan of this compound: Pinpointing Critical Interactions
Alanine scanning mutagenesis is a widely used technique to determine the energetic contribution of individual amino acid side chains to protein-protein interactions. By systematically replacing residues with alanine, which has a small, non-polar side chain, the impact of each native residue on the binding affinity can be quantified.
While a comprehensive, residue-by-residue alanine scan of the entire this compound toxin is not extensively documented in a single publicly available study, research has highlighted several key residues crucial for its high-affinity interaction with the Kv1.3 channel. The most notable of these is Arginine 14 (R14), where mutation to alanine (R14A) dramatically enhances the toxin's selectivity for Kv1.3 over the closely related Kv1.1 channel.[1][2][3]
Other residues, such as Tyrosine 21 (Y21) and Lysine 23 (K23), have also been identified as constituting a functional dyad essential for Kv1.3 blockade.[4] Mutation of these residues to alanine has been shown to abolish the inhibitory activity of this compound.[4]
Quantitative Analysis of Key this compound Residue Mutations
The following table summarizes the available quantitative data on the impact of key residue mutations in this compound on its binding affinity for Kv1.3 and Kv1.1 channels. The data is primarily derived from electrophysiological measurements, which determine the half-maximal inhibitory concentration (IC50).
| Residue | Mutation | Target Channel | IC50 (pM) | Fold Change in Affinity (vs. Wild-Type) | Fold Selectivity (Kv1.1 IC50 / Kv1.3 IC50) | Reference |
| Arg14 | Wild-Type | Kv1.3 | 29 ± 3 | - | ~390 | [1] |
| Kv1.1 | 11,330 ± 1,329 | - | [1] | |||
| R14A | Kv1.3 | 45 ± 3 | 1.6 (decrease) | >2000 | [1] | |
| Kv1.1 | >100,000 | >8.8 (decrease) | [1] | |||
| R14Abu | Kv1.3 | ~50 | ~1.7 (decrease) | >2000 | [2] | |
| Kv1.1 | Not specified | Not specified | [2] | |||
| Tyr21 & Lys23 | Y21A & K23A | Kv1.3 | Activity abolished | Not applicable | Not applicable | [4] |
Note: A decrease in affinity is represented by a fold change >1, while an increase in affinity would be <1.
Alternative Approaches: The Rise of Computational Alanine Scanning
In addition to experimental techniques, computational alanine scanning has emerged as a powerful and rapid alternative for predicting key binding residues.[5] These in silico methods use the three-dimensional structure of the protein-protein complex to calculate the change in binding free energy (ΔΔG) upon mutation of a residue to alanine.
Comparison of Methodologies
| Feature | Experimental Alanine Scanning | Computational Alanine Scanning |
| Principle | Site-directed mutagenesis and experimental measurement of binding affinity. | In silico mutation and calculation of binding free energy changes. |
| Throughput | Low to medium; requires individual mutant generation and testing. | High; can rapidly scan an entire protein-protein interface. |
| Cost | High; requires reagents, cell culture, and specialized equipment. | Low; primarily requires computational resources. |
| Time | Time-consuming; can take weeks to months. | Rapid; can be completed in hours to days. |
| Data Output | Direct measurement of binding affinity (e.g., IC50, Kd). | Predicted change in binding free energy (ΔΔG). |
| Limitations | Labor-intensive; potential for protein expression/folding issues with mutants. | Dependent on the accuracy of the 3D structure; predictions require experimental validation. |
Experimental Protocols
Site-Directed Mutagenesis of this compound
This protocol outlines the general steps for generating alanine mutants of this compound.
-
Template Preparation: A plasmid containing the synthetic gene for wild-type this compound is used as a template.
-
Primer Design: For each residue to be mutated, a pair of complementary mutagenic primers is designed. The primers contain the desired alanine codon (e.g., GCT) at the target site.
-
PCR Mutagenesis: A high-fidelity DNA polymerase is used to perform a polymerase chain reaction (PCR) with the template plasmid and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.
-
Template Removal: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid) and leaves the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation: The resulting mutant plasmid is transformed into competent E. coli cells for propagation.
-
Sequence Verification: The sequence of the entire this compound gene in the mutant plasmid is verified by DNA sequencing to confirm the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Purification: The verified mutant this compound is then expressed (e.g., in a bacterial or yeast expression system) and purified using standard chromatographic techniques.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This is the gold-standard method for functionally assessing the inhibitory activity of this compound and its mutants on Kv1.3 channels.
-
Cell Culture: A stable cell line expressing the human Kv1.3 channel (e.g., L929 mouse fibroblasts or HEK293 cells) is cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Patch-Clamp Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external recording solution.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an internal pipette solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration, which allows for control of the intracellular solution and measurement of the total current across the cell membrane.
-
Voltage Protocol: The membrane potential is held at a holding potential (e.g., -80 mV). Depolarizing voltage steps (e.g., to +40 mV) are applied to elicit Kv1.3 currents.[6][7][8][9]
-
Toxin Application: After recording stable baseline currents, wild-type or mutant this compound is perfused into the recording chamber at various concentrations.
-
Data Acquisition and Analysis: The inhibition of the Kv1.3 current by the toxin is measured. The IC50 value is determined by fitting the concentration-response data to the Hill equation.[6][8]
Visualizing the Workflow
Caption: Experimental vs. Computational Alanine Scanning Workflow.
Signaling Pathway Context
This compound exerts its effect by physically blocking the pore of the Kv1.3 channel, thereby inhibiting the flow of potassium ions out of the cell. This disruption of ion flux has significant downstream consequences, particularly in T-lymphocytes, where Kv1.3 plays a crucial role in maintaining the membrane potential required for sustained calcium signaling and subsequent activation.
Caption: Role of Kv1.3 in T-Cell Activation and its inhibition by this compound.
References
- 1. A potent and Kv1.3-selective analogue of the scorpion toxin this compound as a potential therapeutic for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. A potent and Kv1.3-selective analogue of the scorpion toxin this compound as a potential therapeutic for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Distribution and kinetics of the Kv1.3-blocking peptide this compound[R14A] in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prolonged immunomodulation in inflammatory arthritis using the selective Kv1.3 channel blocker this compound[R14A] and its PEGylated analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HsTx1 and Other Potent Kv1.3 Channel Blockers for Immunomodulatory Drug Development
For researchers, scientists, and drug development professionals, the voltage-gated potassium channel Kv1.3 has emerged as a promising therapeutic target for a range of autoimmune disorders. This guide provides an objective, data-driven comparison of HsTx1, a potent scorpion venom-derived peptide, with other notable Kv1.3 blockers. The information presented herein is intended to aid in the selection and development of next-generation immunomodulators.
The Kv1.3 channel plays a crucial role in the activation and proliferation of effector memory T (TEM) cells, which are key drivers of pathology in numerous autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.[1][2] By blocking Kv1.3, it is possible to selectively suppress the activity of these pathogenic T cells without compromising the broader immune response.[2] This targeted approach has generated significant interest in the development of specific and potent Kv1.3 inhibitors.
This compound, a 34-residue peptide toxin isolated from the scorpion Heterometrus spinnifer, is one of the most potent inhibitors of the human Kv1.3 channel discovered to date.[3][4][5] Its high affinity and unique four-disulfide bridge structure make it a compelling candidate for therapeutic development.[3][4] This guide will compare the in vitro and in vivo efficacy, selectivity, and key characteristics of this compound with other prominent peptide and small molecule Kv1.3 blockers.
Quantitative Comparison of Kv1.3 Blockers
The following table summarizes the key quantitative data for a selection of well-characterized Kv1.3 blockers. The half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd) values are provided as measures of potency, with lower values indicating higher affinity for the Kv1.3 channel.
| Blocker | Type | Source/Origin | Kv1.3 IC₅₀/Kd | Selectivity Profile | Reference(s) |
| This compound | Peptide | Scorpion (Heterometrus spinnifer) | ~12 pM (IC₅₀) | Also active on Kv1.1 (~7 nM IC₅₀) | [3][4] |
| This compound[R14A] | Peptide | Synthetic analog of this compound | Low pM range | >2000-fold selective for Kv1.3 over Kv1.1 | [3][6] |
| ShK-186 (Dalazatide) | Peptide | Synthetic analog of ShK toxin from sea anemone (Stichodactyla helianthus) | ~65 pM (Kd) | Specific for Kv1.3 | [7][8][9] |
| Margaritoxin (MgTx) | Peptide | Scorpion (Centruroides margaritatus) | ~11.7 pM (Kd) | Non-selective; also inhibits Kv1.1, Kv1.2 with high affinity | [10][11][12] |
| Anuroctoxin | Peptide | Scorpion (Anuroctonus phaiodactylus) | ~0.5 nM (in T-lymphocytes) | Information not readily available | [13] |
| PAP-1 | Small Molecule | Synthetic (psoralen derivative) | ~2 nM (EC₅₀) | 23-fold selective over Kv1.5; 33- to 125-fold over other Kv1 channels | [14] |
| Psora-4 | Small Molecule | Synthetic (psoralen derivative) | Information not readily available | Known Kv1.3 blocker | |
| Clofazimine | Small Molecule | Synthetic (antimycobacterial drug) | Blocks Kv1.3 in a use-dependent manner | Selective for Kv1.3 |
Experimental Protocols
The data presented in this guide are derived from a variety of experimental techniques. Below are detailed methodologies for the key assays used to characterize Kv1.3 blockers.
Electrophysiology: Whole-Cell Patch Clamp for IC₅₀ Determination
This technique is the gold standard for measuring the direct interaction of a compound with an ion channel.
-
Cell Lines: L929 mouse fibroblasts or HEK293 cells stably transfected with the human Kv1.3 channel are commonly used.
-
Solutions:
-
External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KF, 11 EGTA, 2 MgCl₂, 1 CaCl₂, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -80 mV.
-
Kv1.3 currents are elicited by 200 ms depolarizing pulses to +40 mV, applied every 30 seconds.
-
The blocker is perfused at increasing concentrations, and the reduction in the peak outward current is measured.
-
-
Data Analysis: The IC₅₀ value is calculated by fitting the concentration-response data to the Hill equation.
T-Cell Proliferation Assay
This assay assesses the ability of a Kv1.3 blocker to inhibit the proliferation of T cells, a key function in an autoimmune response.
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or Jurkat T cells are typically used.
-
Methodology:
-
Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Cells are stimulated with anti-CD3/anti-CD28 antibodies or a mitogen like phytohemagglutinin (PHA) to induce proliferation.
-
The Kv1.3 blocker is added at various concentrations.
-
After 3-5 days of incubation, the fluorescence intensity of the cells is analyzed by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
-
Analysis: The inhibition of proliferation is quantified by the reduction in the percentage of cells that have undergone division in the presence of the blocker compared to the vehicle control.
In Vivo Efficacy: Delayed-Type Hypersensitivity (DTH) Model
The DTH model in rats is a standard method to evaluate the in vivo efficacy of immunosuppressive agents.
-
Animal Model: Lewis rats are commonly used.
-
Protocol:
-
Rats are immunized with an antigen, such as ovalbumin, emulsified in Complete Freund's Adjuvant.
-
After 7-10 days, the rats are challenged by injecting the same antigen into the pinna of one ear and saline into the other as a control.
-
The Kv1.3 blocker or vehicle is administered, often subcutaneously, at the time of challenge and at subsequent time points.
-
The inflammatory response is quantified by measuring the increase in ear thickness 24-48 hours after the challenge.
-
-
Endpoint: A significant reduction in ear swelling in the blocker-treated group compared to the vehicle-treated group indicates in vivo efficacy.[10][14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and processes relevant to Kv1.3 function and its blockade.
Caption: T-Cell activation signaling pathway and the role of Kv1.3.
Caption: Experimental workflow for Kv1.3 blocker characterization.
Conclusion
The landscape of Kv1.3 blockers is diverse, encompassing both highly potent peptides and orally available small molecules. This compound stands out for its exceptional potency against the Kv1.3 channel. However, its activity on the Kv1.1 channel necessitates further engineering to enhance its selectivity for therapeutic applications. The development of analogs like this compound[R14A] demonstrates that this challenge can be overcome, yielding highly selective and potent drug candidates.[3][6]
In contrast, small molecules like PAP-1 offer the advantage of oral bioavailability, a critical factor for chronic autoimmune diseases.[14] However, they generally exhibit lower potency compared to peptide-based blockers. The choice between a peptide and a small molecule approach will depend on the specific therapeutic context, including the desired route of administration, dosing frequency, and the required level of selectivity.
This guide provides a foundational comparison to aid in the strategic development of novel Kv1.3-targeted immunomodulators. Further head-to-head studies under standardized conditions will be invaluable in definitively ranking the therapeutic potential of these promising compounds.
References
- 1. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Imaging of effector memory T cells during a delayed-type hypersensitivity reaction and suppression by Kv1.3 channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - US [thermofisher.com]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. Kv1.3 channel-blocking immunomodulatory peptides from parasitic worms: implications for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolonged immunomodulation in inflammatory arthritis using the selective Kv1.3 channel blocker this compound[R14A] and its PEGylated analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Potent and Selective Peptide Blocker of the Kv1.3 Channel: Prediction from Free-Energy Simulations and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Imaging of Effector Memory T Cells during a Delayed-Type Hypersensitivity Reaction and Suppression by Kv1.3 Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]
- 13. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bsys.ch [bsys.ch]
Reversibility of HsTx1 Channel Block: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the kinetics of ion channel modulation is paramount. This guide provides a comparative analysis of the reversibility of the HsTx1 potassium channel block, offering insights into its behavior alongside other notable Kv1.3 inhibitors.
The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for autoimmune diseases due to its critical role in the activation and proliferation of effector memory T cells. This compound, a potent peptide toxin isolated from the scorpion Heterometrus spinifer, and its analog this compound[R14A], are highly selective blockers of the Kv1.3 channel.[1][2] A crucial aspect of any potential therapeutic is the reversibility of its action, as this influences dosing regimens and the management of potential adverse effects. While direct, publicly available electrophysiological traces illustrating the washout of this compound are not prevalent, the nature of its interaction with the channel—a non-covalent binding to the external pore—strongly suggests that the block is reversible upon removal of the peptide.
Comparative Analysis of Kv1.3 Blocker Reversibility
To contextualize the behavior of this compound, this section compares its expected reversibility with that of other well-characterized Kv1.3 inhibitors. The reversibility of a channel blocker is typically determined by its dissociation rate (k-off) from the channel. A faster off-rate corresponds to a more readily reversible block.
| Blocker | Type | Reversibility Characteristics |
| This compound | Peptide Toxin | Expected to be reversible, though quantitative data on washout kinetics is not readily available in the literature. The non-covalent binding mechanism supports this assumption. |
| ShK-186 | Peptide Toxin | Exhibits a long residence time on the Kv1.3 channel, suggesting slow reversibility. This prolonged action can be advantageous for less frequent dosing. |
| PAP-1 | Small Molecule | A use-dependent blocker that preferentially binds to the C-type inactivated state of the channel. This mechanism is characteristic of a reversible binding process. |
| Margatoxin | Peptide Toxin | A well-characterized Kv1.3 blocker, generally considered to be reversible, consistent with the binding mechanism of similar peptide toxins. |
Experimental Protocol for Assessing Channel Block Reversibility
The following is a generalized protocol for determining the reversibility of an ion channel blocker using whole-cell patch-clamp electrophysiology.
Objective: To quantify the extent and rate of recovery of ion channel currents following the removal of a blocking agent.
Materials:
-
Cells expressing the target ion channel (e.g., CHO or HEK293 cells stably transfected with Kv1.3).
-
Patch-clamp electrophysiology rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External (extracellular) and internal (intracellular) recording solutions.
-
Stock solution of the channel blocker (e.g., this compound) at a known concentration.
-
Perfusion system for rapid exchange of the external solution.
Methodology:
-
Cell Preparation: Culture the cells expressing the target ion channel to an appropriate confluency for patch-clamp experiments.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential where the channels are predominantly in a closed state (e.g., -80 mV for Kv1.3).
-
Apply a voltage protocol to elicit channel currents. For Kv1.3, this typically involves a depolarizing step to a potential such as +40 mV.
-
Record baseline currents in the standard external solution.
-
-
Application of Blocker:
-
Using the perfusion system, apply the external solution containing the desired concentration of the channel blocker (e.g., this compound).
-
Continuously apply the voltage protocol and record the currents until a steady-state block is achieved.
-
-
Washout:
-
Switch the perfusion system back to the standard external solution (without the blocker) to initiate the washout phase.
-
Continue to apply the voltage protocol and record the currents to monitor the recovery of the channel activity. The duration of the washout period should be sufficient to observe a plateau in the current recovery.
-
-
Data Analysis:
-
Measure the peak current amplitude at the depolarizing step for each time point (baseline, during block, and during washout).
-
Calculate the percentage of current inhibition by the blocker.
-
Determine the percentage of current recovery after washout relative to the baseline current.
-
To quantify the kinetics of recovery, the time course of current recovery during washout can be fitted with an exponential function to determine the time constant of unbinding (τ-off).
-
Experimental Workflow for Reversibility Assessment
The following diagram illustrates the logical flow of an experiment designed to confirm the reversibility of an ion channel blocker.
References
Safety Operating Guide
Navigating the Safe Disposal of HsTx1: A Procedural Guide
For researchers, scientists, and drug development professionals working with the potent peptide toxin HsTx1, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, its nature as a highly potent scorpion toxin necessitates rigorous handling and disposal protocols. This guide provides essential, step-by-step procedures for the safe inactivation and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Principles of this compound Disposal
Given the high potency of this compound as a Kv1.3 potassium channel blocker, all waste contaminated with this toxin must be treated as hazardous. The primary goal of the disposal procedure is the complete inactivation of the peptide's biological activity before it enters the general waste stream. The following procedures are based on best practices for the disposal of potent peptide toxins.
Quantitative Data and Disposal Parameters
The following table summarizes the known properties of this compound and the recommended parameters for its chemical inactivation. These recommendations are based on general protocols for peptide toxin decontamination.
| Parameter | Value/Recommendation | Source/Rationale |
| Chemical Name | This compound (α-KTx 6.3) | IUPHAR/BPS Guide to PHARMACOLOGY |
| Physical Form | White lyophilized solid | Supplier Data Sheets |
| Molecular Weight | ~3819.87 Da | Supplier Data Sheets |
| Primary Hazard | Potent Neurotoxin | General Toxin Handling Protocols |
| Inactivating Agent | Sodium Hypochlorite (Bleach) | General protocols for peptide toxin inactivation[1][2][3][4] |
| Working Concentration | >10% solution (at least 0.5% final concentration of sodium hypochlorite) | General protocols for peptide toxin inactivation[4] |
| Contact Time | >1 hour (overnight recommended) | General protocols for peptide toxin inactivation |
| Alternative Inactivant | 1M Sodium Hydroxide (NaOH) or 1M Hydrochloric Acid (HCl) | General protocols for peptide degradation |
| Contact Time (Alternative) | >1 hour (overnight recommended) | General protocols for peptide degradation |
Experimental Protocols for Disposal
Adherence to the following step-by-step protocols is crucial for the safe handling and disposal of all materials contaminated with this compound.
Disposal of Solid Waste
This category includes, but is not limited to:
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Plasticware (e.g., pipette tips, tubes, flasks).
-
Glassware that will be disposed of.
-
Wipe-down materials from spill cleanup.
Procedure:
-
Segregation: All solid waste contaminated with this compound must be segregated from regular laboratory trash at the point of generation.
-
Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container lined with a chemically resistant bag.
-
Inactivation:
-
Carefully add a sufficient volume of a >10% sodium hypochlorite solution or 1M NaOH to the waste bag to thoroughly wet all contaminated materials.
-
Ensure the bag is not sealed airtight to prevent gas buildup.
-
Allow the waste to soak in the inactivating solution for at least one hour, with overnight soaking being preferable to ensure complete decontamination.
-
-
Final Disposal:
-
After inactivation, the chemically treated waste should be disposed of through your institution's hazardous chemical waste stream.
-
Ensure the container is properly sealed and labeled according to your institution's and local regulations.
-
Disposal of Liquid Waste
This category includes:
-
This compound stock solutions.
-
Aqueous buffers and media from experiments containing this compound.
-
Supernatants from cell cultures exposed to this compound.
Procedure:
-
Collection: Collect all liquid waste containing this compound in a designated, sealed, and chemically compatible hazardous waste container. The container must be clearly labeled as "Hazardous Waste: Contains this compound Toxin."
-
Inactivation:
-
To the collected liquid waste, add sodium hypochlorite to a final concentration of at least 0.5% or an equal volume of 1M NaOH or 1M HCl.
-
Stir the solution gently to ensure thorough mixing.
-
Allow the solution to stand in a fume hood for at least one hour (overnight is recommended) to allow for complete inactivation of the toxin.
-
-
pH Neutralization (if using acid or base):
-
If 1M NaOH or 1M HCl was used for inactivation, the waste must be neutralized before disposal. Slowly add a neutralizing agent (e.g., HCl to neutralize NaOH, or NaOH to neutralize HCl) while monitoring the pH until it is within the acceptable range for your institution's chemical waste (typically pH 6-9).
-
-
Final Disposal:
-
The inactivated and neutralized liquid waste must be disposed of as hazardous chemical waste according to your institutional and local environmental regulations. Never pour this compound waste, treated or untreated, down the drain.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound, ensuring clarity and adherence to safety protocols.
Caption: Workflow for the safe disposal of this compound-contaminated materials.
Important Considerations:
-
Institutional Policies: Always consult and adhere to your institution's specific guidelines for hazardous waste disposal. The procedures outlined here are general best practices and may need to be adapted to local regulations.
-
Personal Protective Equipment (PPE): When handling this compound and its waste, always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Spill Management: In the event of a spill, immediately cordon off the area. For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid aerosolization. Decontaminate the spill area thoroughly with a >10% bleach solution, allowing for a contact time of at least 30 minutes before wiping clean. All cleanup materials must be disposed of as hazardous solid waste.
By implementing these rigorous disposal procedures, laboratories can effectively mitigate the risks associated with the handling of the potent neurotoxin this compound, fostering a safe and compliant research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
